molecular formula C8H5F4NO B1297722 2-Fluoro-3-(trifluoromethyl)benzamide CAS No. 207853-60-9

2-Fluoro-3-(trifluoromethyl)benzamide

Cat. No.: B1297722
CAS No.: 207853-60-9
M. Wt: 207.12 g/mol
InChI Key: UHMUBYIIPNQHGD-UHFFFAOYSA-N
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Description

2-Fluoro-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C8H5F4NO and its molecular weight is 207.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMUBYIIPNQHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345583
Record name 2-Fluoro-3-(trifluoromethyl)benzamide
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Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207853-60-9
Record name 2-Fluoro-3-(trifluoromethyl)benzamide
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Record name 2-Fluoro-3-(trifluoromethyl)benzamide
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Foundational & Exploratory

Technical Guide: 2-Fluoro-3-(trifluoromethyl)benzamide (CAS No. 207853-60-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(trifluoromethyl)benzamide is a fluorinated aromatic amide that serves as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the benzene ring, imparts distinct physicochemical properties that are highly sought after in the fields of medicinal chemistry and agrochemical research. The electron-withdrawing nature of these substituents can significantly influence the acidity, basicity, and metabolic stability of derivative compounds, making this molecule a valuable scaffold for the design of novel therapeutic agents and pesticides. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and insights into its potential applications based on the biological activities of structurally related compounds.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 207853-60-9[1]
Molecular Formula C₈H₅F₄NO[1]
Molecular Weight 207.12 g/mol [1]
Melting Point 93 - 97 °C[1][2]
Boiling Point 211 °C[3]
Density 1.420 g/cm³[3]
Appearance Solid[2]

Synthesis

Experimental Protocol: Amidation of 2-Fluoro-3-(trifluoromethyl)benzoyl chloride

This protocol describes a general method for the synthesis of this compound from its corresponding acyl chloride.

Materials:

  • 2-Fluoro-3-(trifluoromethyl)benzoyl chloride

  • Ammonia solution (e.g., 28-30% in water or a solution in an organic solvent like dioxane)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-Fluoro-3-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Ammonia Addition: Slowly add a solution of ammonia (approximately 2.0-3.0 eq) to the stirred solution of the acyl chloride via a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_activation Activation cluster_amidation Amidation 2_Fluoro_3_trifluoromethyl_benzoic_acid 2-Fluoro-3-(trifluoromethyl)benzoic acid Acyl_Chloride 2-Fluoro-3-(trifluoromethyl)benzoyl chloride 2_Fluoro_3_trifluoromethyl_benzoic_acid->Acyl_Chloride Acylation Thionyl_Chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Final_Product This compound Acyl_Chloride->Final_Product Amination Ammonia Ammonia (NH₃)

Caption: Synthesis of this compound.

Potential Applications and Biological Relevance

While specific biological data for this compound is limited in publicly available literature, the benzamide moiety, particularly when substituted with fluorine and trifluoromethyl groups, is a prevalent feature in many biologically active compounds.

Derivatives of fluorinated and trifluoromethyl-substituted benzamides have been investigated for a range of therapeutic applications, including:

  • Antimicrobial Agents: Salicylanilides containing fluoro and trifluoromethyl groups have demonstrated potent activity against multidrug-resistant Staphylococcus aureus.[4]

  • Antihypertensive Agents: Fluoro-substituted benzimidazole derivatives, which can be synthesized from benzamide precursors, have shown nanomolar affinity for the angiotensin II type 1 (AT₁) receptor, leading to significant blood pressure reduction in hypertensive rats.

  • Anticancer Agents: Benzimidazole derivatives containing a trifluoromethyl group have been explored as inhibitors of phosphoinositide 3-kinase (PI3Kα), a key enzyme in cancer cell signaling pathways.[5] Furthermore, related compounds have been shown to induce ferroptosis, a form of programmed cell death, in cancer cells.

  • Antiparasitic Agents: 2-(Trifluoromethyl)-benzimidazole derivatives have exhibited in vitro activity against various protozoa and helminths.[6]

The presence of the 2-fluoro and 3-trifluoromethyl substituents on the benzamide core of the title compound makes it an attractive starting material for the synthesis of novel analogs with potentially enhanced efficacy, selectivity, and pharmacokinetic properties in these and other therapeutic areas.

Hypothetical Role as a Kinase Inhibitor Building Block

Given the prevalence of the benzamide scaffold in kinase inhibitors, this compound can be envisioned as a key intermediate in the synthesis of such molecules. The amide nitrogen can serve as a hydrogen bond donor, while the aromatic ring can engage in various interactions within the kinase active site. The fluoro and trifluoromethyl groups can modulate binding affinity and metabolic stability.

KinaseInhibitorConcept Building_Block This compound Synthetic_Modification Synthetic Modification (e.g., N-arylation, coupling reactions) Building_Block->Synthetic_Modification Hypothetical_Inhibitor Hypothetical Kinase Inhibitor Synthetic_Modification->Hypothetical_Inhibitor Kinase Kinase Active Site Hypothetical_Inhibitor->Kinase Binds to Signal_Transduction Signal Transduction (e.g., proliferation, survival) Kinase->Signal_Transduction Regulates Biological_Effect Biological Effect (e.g., Inhibition of Cancer Cell Growth) Signal_Transduction->Biological_Effect Leads to

Caption: Conceptual role in kinase inhibitor design.

References

An In-depth Technical Guide on the Core Chemical Properties of 2-Fluoro-3-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Fluoro-3-(trifluoromethyl)benzamide, a fluorinated aromatic amide with potential applications in medicinal chemistry and materials science. This document consolidates available data on its physicochemical characteristics, synthesis, and spectral properties, and explores its potential biological relevance.

Core Chemical Properties

This compound is a white solid at room temperature. Its core chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₅F₄NO--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 207.13 g/mol --INVALID-LINK--, --INVALID-LINK--
Melting Point 94-97 °C--INVALID-LINK--, --INVALID-LINK--[1]
Boiling Point Predicted: 357.78 °C (630.93 K)Joback Method Estimation[2]
Appearance White SolidGeneral chemical supplier information
CAS Number 207853-60-9--INVALID-LINK--, --INVALID-LINK--[3]
Synonyms α,α,α,2-Tetrafluoro-m-toluamide--INVALID-LINK--

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Synthesis of this compound Proposed Synthetic Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 2_Fluoro_3_trifluoromethyl_benzoic_acid 2-Fluoro-3-(trifluoromethyl)benzoic acid 2_Fluoro_3_trifluoromethyl_benzoyl_chloride 2-Fluoro-3-(trifluoromethyl)benzoyl chloride 2_Fluoro_3_trifluoromethyl_benzoic_acid->2_Fluoro_3_trifluoromethyl_benzoyl_chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->2_Fluoro_3_trifluoromethyl_benzoyl_chloride 2_Fluoro_3_trifluoromethyl_benzamide This compound 2_Fluoro_3_trifluoromethyl_benzoyl_chloride->2_Fluoro_3_trifluoromethyl_benzamide Ice Bath, Stirring Aqueous_Ammonia Aqueous Ammonia (NH₄OH) Aqueous_Ammonia->2_Fluoro_3_trifluoromethyl_benzamide

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis via Amidation of Benzoyl Chloride

This protocol is adapted from general procedures for the synthesis of benzamides from benzoyl chlorides.[4][5]

Step 1: Formation of 2-Fluoro-3-(trifluoromethyl)benzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-Fluoro-3-(trifluoromethyl)benzoic acid.

  • Add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents.

  • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-Fluoro-3-(trifluoromethyl)benzoyl chloride can be used in the next step without further purification.

Step 2: Amidation to form this compound

  • Cool the crude 2-Fluoro-3-(trifluoromethyl)benzoyl chloride from Step 1 in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia with vigorous stirring. A white precipitate should form.

  • Allow the reaction mixture to warm to room temperature and continue stirring for an additional hour.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water to remove any unreacted ammonia and ammonium chloride.

  • Dry the product under vacuum to yield crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, based on the analysis of related compounds and general principles of spectroscopy, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to show signals corresponding to the aromatic protons and the amide protons. The aromatic region will display complex multiplets due to proton-proton and proton-fluorine couplings. The amide protons will likely appear as two broad singlets due to restricted rotation around the C-N bond.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon atoms attached to fluorine will also exhibit coupling. The carbonyl carbon is expected to resonate in the range of 165-175 ppm.

FT-IR Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrational frequencies include:

  • N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

  • C=O stretching (Amide I band): A strong absorption band around 1680-1630 cm⁻¹.

  • N-H bending (Amide II band): A band in the region of 1640-1550 cm⁻¹.

  • C-F stretching: Strong absorptions in the region of 1350-1100 cm⁻¹.

  • Aromatic C-H stretching: Bands above 3000 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 207. Subsequent fragmentation may involve the loss of the amide group (•NH₂) to form a benzoyl cation, followed by the loss of carbon monoxide (CO) to yield a fluorinated and trifluoromethylated phenyl cation.

Potential Biological Activity: Hedgehog Signaling Pathway Inhibition

While there is no direct evidence in the reviewed literature for the biological activity of this compound, several studies have highlighted that trifluoromethyl-containing benzamide derivatives can act as potent inhibitors of the Hedgehog (Hh) signaling pathway.[6][7][8] The Hh pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in the development of various cancers.

The core mechanism of Hh pathway inhibition by small molecules often involves targeting the Smoothened (SMO) receptor, a key transmembrane protein in the pathway.

Hypothesized Hedgehog Signaling Pathway Inhibition Workflow

The following diagram illustrates the general mechanism of the Hedgehog signaling pathway and the potential point of inhibition by a benzamide-based inhibitor.

Hedgehog_Signaling_Pathway Hypothesized Inhibition of Hedgehog Signaling Pathway cluster_off Hh Pathway OFF (No Ligand) cluster_on Hh Pathway ON (Ligand Present) cluster_inhibited Hh Pathway Inhibited PTCH1_off PTCH1 SMO_off SMO (Inactive) PTCH1_off->SMO_off Inhibits SUFU_Gli_off SUFU-Gli Complex (Phosphorylated & Degraded) Transcription_off No Target Gene Transcription SUFU_Gli_off->Transcription_off Hh_Ligand Hedgehog Ligand (e.g., Shh) PTCH1_on PTCH1 (Internalized) Hh_Ligand->PTCH1_on Binds SMO_on SMO (Active) PTCH1_on->SMO_on Inhibition Lifted Gli_on Gli (Active) Translocates to Nucleus SMO_on->Gli_on Activates Transcription_on Target Gene Transcription (Proliferation, Survival) Gli_on->Transcription_on Inhibitor This compound (Hypothesized Inhibitor) SMO_inhibited SMO (Inactive) Inhibitor->SMO_inhibited Inhibits SUFU_Gli_inhibited SUFU-Gli Complex (Phosphorylated & Degraded) Transcription_inhibited No Target Gene Transcription SUFU_Gli_inhibited->Transcription_inhibited

Caption: Hypothesized mechanism of Hedgehog pathway inhibition.

This workflow illustrates that in the absence of a Hedgehog ligand, the Patched (PTCH1) receptor inhibits the Smoothened (SMO) receptor. Upon ligand binding, this inhibition is lifted, leading to SMO activation and subsequent downstream signaling that results in the activation of Gli transcription factors and target gene expression. Small molecule inhibitors, such as potentially this compound, are hypothesized to bind to and inhibit SMO, thereby blocking the pathway even in the presence of the Hedgehog ligand. This makes such compounds attractive candidates for anticancer drug development. Further structure-activity relationship (SAR) studies would be necessary to confirm the activity of this specific compound and optimize its inhibitory potential.[6]

Safety and Handling

This compound is classified as an irritant.[3] It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 2-Fluoro-3-(trifluoromethyl)benzamide (CAS No: 207853-60-9). This compound is a fluorinated aromatic amide of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and trifluoromethyl substituents. This document details plausible synthetic routes from commercially available precursors, outlines standard characterization methodologies, and presents key physicochemical data. While specific biological activity data for this compound is not extensively published, its structural motifs are common in pharmacologically active molecules, suggesting potential applications in drug discovery. All quantitative data is summarized for clarity, and detailed experimental protocols are provided as a reference for laboratory synthesis and analysis.

Core Molecular Structure and Properties

This compound is a substituted benzene derivative featuring a carboxamide group, a fluorine atom at position 2, and a trifluoromethyl group at position 3. The presence of these electron-withdrawing groups significantly influences the electronic environment of the aromatic ring and the properties of the amide functional group.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 207853-60-9[1][2]
Molecular Formula C₈H₅F₄NO[1][2]
Molecular Weight 207.13 g/mol [1]
Melting Point 94-97 °C[1][2]
Synonym(s) α,α,α,2-Tetrafluoro-m-toluamide[1]
Appearance White to off-white crystalline powder (predicted)
InChI Key UHMUBYIIPNQHGD-UHFFFAOYSA-N[1]
Structural Diagram

The logical relationship between the key precursors and the final product is outlined below. This workflow highlights the two primary synthetic pathways.

G cluster_precursors Precursors cluster_product Target Compound cluster_reactions Synthetic Pathways precursor1 2-Fluoro-3-(trifluoromethyl)benzonitrile CAS: 146070-35-1 hydrolysis Hydrolysis (H₂O, Acid/Base) precursor1->hydrolysis Route 1 precursor2 2-Fluoro-3-(trifluoromethyl)benzoyl chloride CAS: 208173-19-7 amidation Amidation (NH₃ or NH₄OH) precursor2->amidation Route 2 product This compound CAS: 207853-60-9 MW: 207.13 m.p.: 94-97 °C hydrolysis->product amidation->product

Synthetic pathways to this compound.

Experimental Protocols

While specific literature detailing the synthesis of this compound is scarce, its preparation can be reliably achieved through standard organic chemistry transformations using commercially available precursors. Two plausible and robust methods are detailed below.

Synthesis Protocol 1: Hydrolysis of Nitrile

This protocol describes the synthesis via the acid- or base-catalyzed hydrolysis of 2-Fluoro-3-(trifluoromethyl)benzonitrile.[3][4][5]

Workflow Diagram:

G start Dissolve Nitrile in H₂SO₄ heat Heat Mixture (e.g., 80-100°C) start->heat monitor Monitor by TLC/GC-MS heat->monitor monitor->heat Incomplete quench Cool and Quench on Ice-Water monitor->quench Complete precipitate Adjust pH to Precipitate (e.g., with NaOH) quench->precipitate filter Filter Solid Product precipitate->filter wash Wash with Water filter->wash dry Dry under Vacuum wash->dry

Workflow for the hydrolysis of the corresponding nitrile.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Fluoro-3-(trifluoromethyl)benzonitrile (1.0 eq).

  • Acid Addition: Slowly add concentrated sulfuric acid (e.g., 5-10 volumes) to the nitrile substrate while cooling the flask in an ice bath.

  • Heating: After the addition is complete, heat the reaction mixture to 80-100°C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Precipitation: Neutralize the acidic solution by the slow addition of an aqueous base (e.g., 10M NaOH) until a precipitate forms. The pH should be adjusted to approximately 7-8.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold deionized water and dry under vacuum to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water or toluene.

Synthesis Protocol 2: Amidation of Acyl Chloride

This protocol details the synthesis from 2-Fluoro-3-(trifluoromethyl)benzoyl chloride and an ammonia source.[6]

Methodology:

  • Reaction Setup: Dissolve 2-Fluoro-3-(trifluoromethyl)benzoyl chloride (1.0 eq) in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Ammonia Addition: Cool the solution to 0°C using an ice bath. Add a solution of concentrated ammonium hydroxide (e.g., 2.0-3.0 eq) dropwise with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring for the disappearance of the starting acyl chloride by TLC.

  • Work-up: Upon completion, add water to the reaction mixture and separate the organic layer.

  • Extraction: Extract the aqueous layer with the same organic solvent (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization.

Characterization and Analytical Data

Full characterization of the synthesized this compound is essential to confirm its identity and purity. Below are the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Prepare a sample by dissolving ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Analysis: Acquire a proton NMR spectrum. The aromatic region (7.0-8.5 ppm) should show three distinct proton signals. The amide protons (NH₂) are expected to appear as one or two broad singlets, typically between 5.5 and 8.0 ppm, and may exchange with D₂O.

  • ¹³C NMR Analysis: Acquire a carbon NMR spectrum with proton decoupling. Expected signals include the carbonyl carbon (~165-170 ppm), aromatic carbons (110-165 ppm, showing C-F couplings), and the trifluoromethyl carbon (~120-125 ppm, appearing as a quartet due to C-F coupling).[7]

  • ¹⁹F NMR Analysis: Acquire a fluorine NMR spectrum. Two signals are expected: one for the aromatic fluorine and a second for the trifluoromethyl group.

Predicted Spectral Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~8.0-7.5 (m, 3H, Ar-H), ~7.8 (br s, 1H, -CONH₂), ~7.6 (br s, 1H, -CONH₂).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ ~167 (C=O), ~160 (d, ¹JCF), ~134, ~128, ~125, ~123 (q, ¹JCF), ~120 (d, ²JCF).

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions:

  • N-H Stretch: Two bands (asymmetric and symmetric) in the range of 3400-3100 cm⁻¹ (primary amide).[8]

  • C=O Stretch (Amide I): Strong absorption around 1680-1650 cm⁻¹.[8]

  • N-H Bend (Amide II): Absorption around 1650-1600 cm⁻¹.

  • C-F Stretch (Aromatic): Strong absorption around 1300-1200 cm⁻¹.

  • C-F Stretch (CF₃): Multiple strong absorptions in the 1350-1100 cm⁻¹ region.

  • Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Protocol:

  • Sample Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic inlet (GC-MS or LC-MS).

  • Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Analysis: Analyze the resulting mass-to-charge (m/z) spectrum.

Expected Fragmentation Pattern (EI):

  • Molecular Ion (M⁺•): A peak at m/z = 207.

  • Key Fragments:

    • m/z = 191: Loss of •NH₂ radical.

    • m/z = 164: Loss of •CONH₂ radical.

    • m/z = 145: Loss of CF₃ group from the m/z=191 fragment.

    • The benzoyl cation fragment is a common feature in the mass spectra of benzamides.[10][11]

Potential Applications and Biological Activity

While no specific biological activities have been reported for this compound itself, its precursor, 2-Fluoro-3-(trifluoromethyl)benzonitrile, is cited as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[12] The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the benzamide scaffold is a common feature in many bioactive molecules. Therefore, this compound represents a valuable building block for the development of novel:

  • Agrochemicals: Including potential herbicides and insecticides.

  • Pharmaceuticals: As a scaffold for antiviral and anticancer agents.[12]

Researchers in drug development may find this compound useful for structure-activity relationship (SAR) studies, where the unique substitution pattern can be exploited to fine-tune binding affinities and pharmacokinetic properties.

Conclusion

This compound is an accessible and synthetically valuable fluorinated aromatic compound. This guide provides the foundational knowledge for its synthesis and characterization in a laboratory setting. The detailed protocols and predicted analytical data serve as a robust starting point for researchers and scientists. Its structural features suggest significant potential for application in the development of new agrochemicals and pharmaceuticals, making it a compound of high interest for further investigation.

References

Technical Guide: Physicochemical Properties of 2-Fluoro-3-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(trifluoromethyl)benzamide is a fluorinated aromatic amide of interest in medicinal chemistry and drug discovery. Its structural motifs, including the benzamide core, a fluorine atom, and a trifluoromethyl group, are prevalent in many biologically active compounds.[1] Understanding the fundamental physical properties of this compound is crucial for its synthesis, purification, formulation, and for predicting its behavior in biological systems. This technical guide provides a summary of the known physical properties of this compound, detailed experimental protocols for determining key physicochemical parameters, and a workflow for its synthesis and purification.

Core Physical Properties

Physical PropertyValueSource
Molecular Formula C8H5F4NO[2]
Molecular Weight 207.13 g/mol [2]
Melting Point 94-97 °C (lit.)[3]
Boiling Point Not available
Solubility Not available
pKa Not available
CAS Number 207853-60-9[2]

Experimental Protocols

Detailed methodologies for the determination of key physical properties of a solid organic compound like this compound are outlined below.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically suggests a pure compound, while a broad and depressed melting range indicates the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.

    • For a more accurate determination, heat the block rapidly to about 10-15 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts (the end of the melting range).

    • The recorded melting point should be reported as a range.

Boiling Point Determination (Thiele Tube Method for High Melting Solids)

For solids with a relatively high melting point, determining the boiling point at atmospheric pressure can be challenging due to potential decomposition. The Thiele tube method provides a micro-scale approach to determine the boiling point.

Apparatus:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (calibrated)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Bunsen burner or micro-burner

  • Clamp and stand

Procedure:

  • Sample Preparation: Place a small amount (approximately 0.5 mL) of molten this compound or a solution in a high-boiling solvent into the small test tube.

  • Capillary Inversion: Place the capillary tube, with its open end down, into the small test tube containing the sample.

  • Apparatus Assembly: Attach the small test tube to the thermometer using a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb.

  • Heating:

    • Clamp the Thiele tube to a stand and insert the thermometer and sample assembly into the oil. The side arm of the Thiele tube should be heated gently with a small flame. The shape of the Thiele tube allows for convection currents to ensure uniform heating of the oil.

    • As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

    • Continue heating until a steady stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

  • Observation and Recording:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the external pressure. Record the temperature at this point. This is the boiling point of the liquid.

Solubility Determination

Determining the solubility of a compound in various solvents is essential for purification (recrystallization), analysis (chromatography), and formulation.

Apparatus:

  • Small test tubes or vials

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Analytical balance

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, toluene, chloroform)[4]

Procedure (Qualitative):

  • Add approximately 10-20 mg of this compound to a series of test tubes.

  • To each tube, add 1 mL of a different solvent.

  • Vigorously agitate each tube using a vortex mixer for 1-2 minutes.

  • Visually inspect each tube for the presence of undissolved solid.

  • Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on the visual observation.

Procedure (Quantitative - Shake-Flask Method):

  • Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in a sealed flask.

  • Agitate the flasks at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Carefully filter the saturated solutions to remove any undissolved solid.

  • Analyze the concentration of the compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

  • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Synthesis and Purification Workflow

A potential synthetic route for this compound involves the hydrolysis of the corresponding nitrile.[5] The following diagram illustrates a general workflow for its synthesis and subsequent purification.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 2-Fluoro-3-(trifluoromethyl)benzonitrile reaction Hydrolysis (e.g., 100 °C, 2h) start->reaction reagents NaOH (aq) reagents->reaction crude_product Crude 2-Fluoro-3- (trifluoromethyl)benzamide reaction->crude_product filtration Filtration crude_product->filtration washing Washing (e.g., with water) filtration->washing drying Drying washing->drying pure_product Pure 2-Fluoro-3- (trifluoromethyl)benzamide drying->pure_product

References

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-3-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-Fluoro-3-(trifluoromethyl)benzamide (CAS No. 207853-60-9). The information is compiled to assist researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound. All data presented is collated from publicly available Safety Data Sheets (SDS).

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions.

PropertyValueReference
CAS Number 207853-60-9[1]
Molecular Formula C8H5F4NO[1][2][3]
Molecular Weight 207.13 g/mol [2]
Appearance White Solid
Melting Point 94-97 °C[4]
Flash Point Not applicable

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2. It is crucial to be aware of these hazards to implement appropriate safety measures.

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315 - Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319 - Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335 - May cause respiratory irritation

References:[1][5]

The NFPA and HMIS ratings provide a quick assessment of the chemical's hazards:

Rating SystemHealth HazardFlammabilityPhysical Hazard/Reactivity
NFPA 300
HMIS III 200

Reference:[1]

NFPA Health Hazard 3: Short exposure could cause serious temporary or residual injury even though prompt medical attention was given.[1] HMIS III Health Hazard 2: Temporary or minor injury may occur.[1]

Experimental Protocols: First Aid Measures

Detailed experimental protocols for toxicological studies are not publicly available. However, the following first-aid protocols are mandated in case of exposure.

General Advice: In case of accident or if you feel unwell, seek medical advice immediately and show the safety data sheet.[1]

Exposure RouteFirst Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[1][6]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.[6]

Handling and Storage Procedures

Safe handling and storage are paramount to preventing exposure and ensuring laboratory safety.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or glasses. A face shield may also be necessary.[1]
Skin Protection Protective gloves (e.g., nitrile rubber), and suitable protective clothing to prevent skin contact.[1]
Respiratory Protection In case of inadequate ventilation, wear a suitable respirator. A dust mask of type N95 (US) is recommended.[1]
Safe Handling Practices
  • Ensure good ventilation in the work station.[1]

  • Avoid breathing dust, mist, or spray.[1]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

Storage Conditions
  • Keep the container tightly closed when not in use.[1][6]

  • Store in a dry, cool, and well-ventilated area.[1][6]

  • Incompatible materials to avoid include strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1]

Logical Workflow for Hazard Management

The following diagram illustrates the logical workflow for identifying and responding to the hazards associated with this compound.

Hazard_Management_Workflow cluster_identification Hazard Identification cluster_prevention Preventative Measures cluster_exposure Exposure Event cluster_response First Aid Response cluster_medical Medical Attention H315 H315: Skin Irritation PPE Wear Appropriate PPE (Gloves, Goggles, Respirator) Ventilation Use in a Well-Ventilated Area Handling Follow Safe Handling Practices H319 H319: Eye Irritation H335 H335: Respiratory Irritation Exposure Potential Exposure Occurs PPE->Exposure Failure of Prevention Ventilation->Exposure Failure of Prevention Handling->Exposure Failure of Prevention Inhalation Move to Fresh Air Exposure->Inhalation Initiates Response Skin Wash with Soap and Water Exposure->Skin Initiates Response Eye Rinse with Water for 15 min Exposure->Eye Initiates Response Medical Seek Medical Advice Inhalation->Medical If Symptoms Persist Skin->Medical If Symptoms Persist Eye->Medical If Symptoms Persist

Hazard Identification and Response Workflow

References

Solubility Profile of 2-Fluoro-3-(trifluoromethyl)benzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-3-(trifluoromethyl)benzamide, a fluorinated aromatic amide of interest to researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this document offers insights into its expected solubility behavior, detailed experimental protocols for its determination, and the factors influencing its solubility.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in different solvent systems.

PropertyValueReference
CAS Number 207853-60-9[1][2][3][4]
Molecular Formula C₈H₅F₄NO[1][3][4]
Molecular Weight 207.13 g/mol [1][3]
Melting Point 94-97 °C (lit.)[1][2]
Appearance White to off-white solid[5]

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound can be inferred from its structure and the properties of similar compounds.[6] The presence of a polar amide group suggests potential solubility in polar organic solvents.[7] Conversely, the aromatic ring and the lipophilic trifluoromethyl group may contribute to solubility in less polar or non-polar organic solvents.[8]

Studies on the solubility of benzamide, a structurally related parent compound, have shown it to be soluble in polar organic solvents such as methanol, ethanol, and acetone, with solubility increasing with temperature.[7][9][10] The solubility of benzamide generally follows the order: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[9][10]

The fluorine and trifluoromethyl substituents on this compound will significantly influence its solubility profile compared to unsubstituted benzamide. The highly electronegative fluorine atoms can alter the molecule's polarity and its ability to form intermolecular interactions, such as hydrogen bonds.[8] The trifluoromethyl group is known to enhance lipophilicity, which could increase solubility in non-polar solvents.[8] It is reasonable to predict that this compound will exhibit good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in alcohols like ethanol and methanol. Its solubility in non-polar solvents like hexane is expected to be limited.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following is a detailed, generalized protocol for determining the equilibrium solubility of this compound using the isothermal shake-flask method.[11]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the diluted samples by HPLC. Determine the concentration of this compound in the diluted samples by comparing the peak areas to the calibration curve.

  • Calculation: Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

G Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standard Solutions G Analyze by HPLC A->G For Calibration Curve B Add Excess Solute to Solvent C Equilibrate at Constant Temperature B->C D Allow Excess Solid to Settle C->D E Filter Supernatant D->E F Dilute Saturated Solution E->F F->G H Calculate Solubility G->H

Workflow for determining the solubility of a compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents. A thorough understanding of these factors is essential for solvent selection in various applications such as synthesis, purification, and formulation.

G Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of This compound Polarity Molecular Polarity Polarity->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility MW Molecular Weight & Size MW->Solubility Crystal Crystal Lattice Energy Crystal->Solubility Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility Solvent_H_Bonding Solvent H-Bonding Solvent_H_Bonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

Key factors that govern the solubility of a solid solute in a liquid solvent.

Conclusion

References

The Trifluoromethyl Group: A Keystone in Modern Benzamide Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the benzamide scaffold has become a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing moiety imparts a unique combination of physicochemical and pharmacological properties that can dramatically enhance the drug-like characteristics of benzamide derivatives. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in the design and development of novel benzamide-based therapeutics, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group onto the benzamide core profoundly alters its fundamental physicochemical properties, influencing its behavior in biological systems. These changes are pivotal for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, as well as enhancing target engagement.

Lipophilicity

The trifluoromethyl group is highly lipophilic, a property quantified by the partition coefficient (logP). An optimal logP value, typically between 1 and 5 for oral drugs, is crucial for membrane permeability and overall bioavailability. The CF3 group significantly increases the lipophilicity of benzamide derivatives compared to their non-fluorinated counterparts.

Table 1: Comparison of Calculated Lipophilicity (XLogP3) of Benzamide and Trifluoromethylated Benzamides

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )XLogP3
BenzamideC7H7NO121.141.1
2-(Trifluoromethyl)benzamideC8H6F3NO189.131.8
3-(Trifluoromethyl)benzamideC8H6F3NO189.131.8
4-(Trifluoromethyl)benzamideC8H6F3NO189.131.8

Data sourced from PubChem.

Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This enhanced metabolic stability leads to a longer in vivo half-life, reduced clearance, and potentially a lower required therapeutic dose.

Electronic Effects and Acidity/Basicity

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density of the benzamide ring and the amide functionality. This can impact the pKa of nearby ionizable groups, affecting drug-receptor interactions and solubility at physiological pH. For instance, the presence of a CF3 group can increase the acidity of an adjacent N-H proton, potentially altering hydrogen bonding capabilities.

Pharmacological Implications

The physicochemical modifications induced by the trifluoromethyl group translate into significant pharmacological advantages, leading to improved potency, selectivity, and pharmacokinetic profiles of benzamide-based drugs.

Enhanced Target Binding and Potency

The trifluoromethyl group can enhance binding affinity to biological targets through several mechanisms:

  • Hydrophobic Interactions: Its lipophilic nature promotes favorable hydrophobic interactions within the binding pocket of a receptor or enzyme.

  • Electrostatic Interactions: The polarized C-F bonds can participate in dipole-dipole or other electrostatic interactions.

  • Conformational Control: The steric bulk of the CF3 group can influence the conformation of the molecule, locking it into a bioactive conformation that is optimal for target binding.

A notable example is the development of Hedgehog (Hh) signaling pathway inhibitors, where trifluoromethylated 4-(2-pyrimidinylamino)benzamide derivatives have demonstrated significantly enhanced potency.

Table 2: In Vitro Inhibitory Activity of Trifluoromethylated Benzamide Derivatives against the Hedgehog Signaling Pathway

Compound IDModificationHh Signaling Inhibition IC50 (nM)
Vismodegib (Positive Control)25.0
13d 4-(Trifluoromethyl)phenyl substitution1.44

Data extracted from a study on trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors.

Improved Pharmacokinetics

The increased metabolic stability and lipophilicity conferred by the trifluoromethyl group directly contribute to a more favorable pharmacokinetic profile. This includes:

  • Increased Oral Bioavailability: Enhanced membrane permeability can lead to improved absorption from the gastrointestinal tract.

  • Longer Half-Life: Resistance to metabolic breakdown results in a longer duration of action.

  • Reduced Patient-to-Patient Variability: A more predictable metabolic profile can lead to more consistent therapeutic effects across different individuals.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative trifluoromethylated benzamide and for a key biological assay.

Synthesis of 2-(Trifluoromethyl)benzamide

This protocol describes a common method for the synthesis of 2-(trifluoromethyl)benzamide from 2-(trifluoromethyl)benzonitrile.

Materials:

  • 2-(Trifluoromethyl)benzonitrile

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl) for acidification (optional)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 24g of NaOH in 200mL of water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[1]

  • Add 34.2g of 2-(trifluoromethyl)benzonitrile to the NaOH solution.[1]

  • Heat the mixture to 100 °C and stir vigorously for 2 hours. Monitor the reaction progress by HPLC to confirm the complete consumption of the starting material.[1]

  • Cool the reaction mixture to room temperature. A white solid should precipitate.[1]

  • Collect the solid product by suction filtration and wash it with cold water.[1]

  • Dry the product under vacuum to obtain 2-(trifluoromethyl)benzamide. The reported yield is approximately 89.9% with a purity of 98.8% as determined by HPLC.[1]

  • (Optional) The product can be further purified by recrystallization from a suitable solvent system if required.

Hedgehog Signaling Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)

This protocol outlines a cell-based assay to determine the inhibitory activity of compounds on the Hedgehog signaling pathway.

Materials:

  • NIH/3T3 cells stably transfected with a Gli-responsive luciferase reporter construct (Shh-LIGHT2 cells).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Test compounds (e.g., trifluoromethylated benzamide derivatives) dissolved in DMSO.

  • Recombinant Sonic Hedgehog (Shh) protein.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed Shh-LIGHT2 cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and incubate overnight at 37°C in a 5% CO2 atmosphere.

  • The next day, replace the medium with DMEM containing 0.5% FBS.

  • Add serial dilutions of the test compounds (in DMSO, final concentration of DMSO should be less than 0.1%) to the wells.

  • Induce Hedgehog signaling by adding recombinant Shh protein to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubate the plate for another 48 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[2][3][4][5]

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental workflows is crucial for understanding the mechanism of action and the development process of new drugs. The following diagrams are generated using the Graphviz DOT language.

Hedgehog Signaling Pathway

Trifluoromethylated benzamides have been identified as potent inhibitors of the Hedgehog signaling pathway, which is aberrantly activated in several types of cancer. These inhibitors typically target the Smoothened (SMO) receptor.

Hedgehog_Signaling_Pathway cluster_off Pathway OFF (No Shh) cluster_on Pathway ON (Shh Present) Shh Shh Ligand PTCH1 Patched-1 (PTCH1) Receptor Shh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits SUFU-GLI Interaction GLI GLI Proteins (GLI1, GLI2, GLI3) SUFU->GLI Sequesters & Promotes Cleavage GLI_A GLI Activator GLI->GLI_A Activation GLI_R GLI Repressor GLI->GLI_R Cleavage Target_Genes Hedgehog Target Genes (e.g., PTCH1, GLI1) GLI_A->Target_Genes Activates Transcription GLI_R->Target_Genes Represses Transcription Inhibitor Trifluoromethylated Benzamide Inhibitor Inhibitor->SMO Blocks Activity

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of trifluoromethylated benzamides on the SMO receptor.

Preclinical Pharmacokinetics Experimental Workflow

The evaluation of pharmacokinetics is a critical step in drug development. The following workflow outlines the key stages of a preclinical pharmacokinetic study.

Preclinical_PK_Workflow start Start: Drug Candidate Selection formulation Formulation Development (for IV and Oral Dosing) start->formulation in_vitro In Vitro ADME Assays (Metabolic Stability, Permeability) start->in_vitro animal_studies In Vivo Animal Studies (e.g., Rat, Mouse) formulation->animal_studies in_vitro->animal_studies dosing Drug Administration (Intravenous & Oral Routes) animal_studies->dosing sampling Biological Sample Collection (Blood, Plasma, Tissues) dosing->sampling bioanalysis Bioanalytical Method Development & Sample Analysis (LC-MS/MS) sampling->bioanalysis pk_analysis Pharmacokinetic Data Analysis (Software like WinNonlin) bioanalysis->pk_analysis parameters Determination of PK Parameters (AUC, Cmax, T1/2, Bioavailability) pk_analysis->parameters report Reporting and Decision Making parameters->report

Caption: A typical experimental workflow for a preclinical pharmacokinetic study of a drug candidate.

Conclusion

The trifluoromethyl group is a privileged substituent in the design of benzamide derivatives for therapeutic applications. Its ability to enhance lipophilicity, improve metabolic stability, and modulate electronic properties provides medicinal chemists with a powerful tool to optimize the potency, selectivity, and pharmacokinetic profiles of drug candidates. The examples and protocols provided in this guide highlight the significant impact of the CF3 group and offer a practical resource for researchers in the field of drug discovery and development. As our understanding of structure-activity and structure-property relationships continues to evolve, the strategic use of the trifluoromethyl group in benzamide scaffolds is poised to deliver the next generation of innovative medicines.

References

Fluorinated Benzamides: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into benzamide scaffolds has emerged as a powerful tool in medicinal chemistry, leading to the development of numerous therapeutic agents with enhanced pharmacological profiles. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2] This guide delves into the core applications of fluorinated benzamides, providing a comprehensive overview of their therapeutic targets, quantitative data on their activity, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Key Therapeutic Applications and Mechanisms of Action

Fluorinated benzamides have demonstrated significant therapeutic potential across a wide range of disease areas, primarily by acting as potent and selective inhibitors of key enzymes and receptors.

1. Oncology:

  • Kinase Inhibition: A significant number of fluorinated benzamides target protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, Bafetinib, a trifluoromethyl-substituted benzamide, is a potent inhibitor of Bcr-Abl and Lyn kinases, showing efficacy in chronic myelogenous leukemia.[3] The trifluoromethyl group was found to significantly improve potency compared to its non-fluorinated counterparts.[3] Other fluorinated benzamides have shown potent inhibitory activity against receptor tyrosine kinases like EGFR, HER-2, and VEGFR.[4] The trifluoromethylphenyl group, in particular, has been noted for its tight packing into the specificity pocket of kinases like VEGFR.[4]

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a key strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways. Several fluorinated benzamides have been identified as potent PARP inhibitors.[5][6] For example, 4-[(2-fluorobenzyl)oxy]benzamide has been shown to inhibit PARP10 with an IC50 value in the nanomolar range.[5] The benzamide moiety is a common feature in many PARP inhibitors, and fluorination can enhance their potency and selectivity.[7][8]

  • Melanoma Imaging and Therapy: Benzamide derivatives exhibit a high affinity for melanin, making them valuable agents for targeting melanoma.[9][10] Fluorinated and radioiodinated benzamides, such as ¹³¹I-IFPABZA and ¹³¹I-IFNABZA, have been developed as theranostic agents for melanoma, combining diagnostic imaging with targeted radiotherapy.[11] The fluorine substitution can influence the lipophilicity and pharmacokinetic properties of these imaging agents.[11]

2. Neurological and Inflammatory Disorders:

  • FAAH Inhibition: Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[12][13] Inhibiting FAAH increases anandamide levels, leading to analgesic and anti-inflammatory effects.[14] Fluorinated benzamides have been developed as potent and selective FAAH inhibitors.[15] For example, the introduction of a fluorine atom to the indole ring of certain (indolylalkyl)piperidine carbamates, a class of FAAH inhibitors, did not significantly affect their activity while potentially improving other properties.[16]

  • Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Fluorinated benzenesulfonamides (a related class of compounds) have been shown to be potent, nanomolar inhibitors of several CA isoforms, including those associated with tumors.[17][18]

Quantitative Data on Fluorinated Benzamides

The following tables summarize the biological activity of selected fluorinated benzamides, providing a quantitative basis for their therapeutic potential.

Table 1: Fluorinated Benzamide Kinase Inhibitors

CompoundTarget Kinase(s)IC50 / % InhibitionCell LineReference
BafetinibBcr-Abl, Lyn~36-fold improvement over imatinib-[3]
Analogue 11EGFR91% inhibition at 10 nMVarious[4]
Analogue 13EGFR92% inhibition at 10 nMVarious[4]

Table 2: Fluorinated Benzamide PARP Inhibitors

CompoundTarget PARPIC50Reference
4-[(2-fluorobenzyl)oxy]benzamidePARP10230–710 nM[5]
4-(4-cyanophenoxy)benzamidePARP10, PARP2-[5]
3-(4-carbamoylphenoxy)benzamidePARP10, PARP2-[5]

Table 3: Fluorinated Benzamide FAAH Inhibitors

Compound ClassModificationEffect on FAAH InhibitionReference
(Indolylalkyl)piperidine carbamates5-fluoro indole substitutionNo significant change in activity[16]

Table 4: Fluorinated Benzamide Derivatives for Melanoma Imaging

CompoundTargetTumor Uptake (%ID/g)Reference
¹³¹I-IFNABZAMelanin~5% at 48 h p.i.[11]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and evaluation of fluorinated benzamides.

1. General Synthesis of Fluorinated Benzamides:

A common method for synthesizing fluorinated benzamides involves the condensation reaction of a fluorinated benzoyl chloride with an appropriate amine.[19]

  • Example: Synthesis of N-(2,3-Difluorophenyl)-2-fluorobenzamide

    • Reactants: 2-fluorobenzoyl chloride and 2,3-difluoroaniline.

    • Procedure: The reaction is typically carried out using standard synthetic procedures for amide bond formation.

    • Yield: High yields (e.g., 88%) can be achieved.[19]

Another approach involves the thermal decarboxylation of tetrafluorophthalamic acids to yield tetrafluorobenzamides.[20] More complex fluorinated benzamides can be synthesized through multi-step reaction sequences, often employing metal-catalyzed cross-coupling reactions.[5]

2. In Vitro Kinase Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[21]

  • Materials: Recombinant human kinase, kinase-specific peptide substrate, ATP, [γ-³³P]ATP, kinase reaction buffer, test compounds, and a phosphocellulose filter plate.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • Add the recombinant kinase enzyme to a 96-well plate.

    • Add the test compounds at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP.

    • Incubate the plate at 30°C for a specified time.

    • Stop the reaction and transfer the mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the amount of incorporated radioactivity using a scintillation counter to determine the extent of kinase inhibition.[21]

3. FAAH Inhibition Assay:

The inhibitory activity of compounds against FAAH is typically determined by measuring the hydrolysis of a substrate.

  • Principle: FAAH is a serine hydrolase, and its activity can be assayed by monitoring the cleavage of a substrate, often anandamide.[12][14]

  • Methodology: The assay can be performed using cell lysates or purified enzyme. The rate of substrate hydrolysis is measured in the presence and absence of the inhibitor to determine the IC50 value.

4. Cell Viability Assay:

The effect of fluorinated benzamides on cancer cell growth is often assessed using cell viability assays.[22]

  • Example: Assay in AML cell lines (Kasumi-1, KYSE-520, MOLM-13, MV4-11)

    • Procedure: Cells are treated with varying concentrations of the test compound.

    • Measurement: Cell viability is measured after a specific incubation period (e.g., 3 or 24 hours) using methods like MTT or CellTiter-Glo.

    • Outcome: The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is determined.[22]

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the application of fluorinated benzamides in medicinal chemistry.

Signaling_Pathway_Kinase_Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Fluorinated Benzamide Inhibitor Fluorinated Benzamide Inhibitor Fluorinated Benzamide Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: Inhibition of RTK signaling by a fluorinated benzamide.

Experimental_Workflow_Kinase_Inhibitor_Screening cluster_synthesis Synthesis cluster_screening Screening Fluorinated Benzoyl Chloride Fluorinated Benzoyl Chloride Fluorinated Benzamide Library Fluorinated Benzamide Library Fluorinated Benzoyl Chloride->Fluorinated Benzamide Library Amine Amine Amine->Fluorinated Benzamide Library In Vitro Kinase Assay In Vitro Kinase Assay Fluorinated Benzamide Library->In Vitro Kinase Assay Cell-Based Assay Cell-Based Assay Fluorinated Benzamide Library->Cell-Based Assay Hit Identification Hit Identification In Vitro Kinase Assay->Hit Identification Cell-Based Assay->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization

Caption: Workflow for kinase inhibitor discovery.

Logical_Relationship_Fluorination_Effects Fluorine Substitution Fluorine Substitution Increased Metabolic Stability Increased Metabolic Stability Fluorine Substitution->Increased Metabolic Stability Altered Lipophilicity Altered Lipophilicity Fluorine Substitution->Altered Lipophilicity Enhanced Binding Affinity Enhanced Binding Affinity Fluorine Substitution->Enhanced Binding Affinity Improved Pharmacokinetics Improved Pharmacokinetics Increased Metabolic Stability->Improved Pharmacokinetics Altered Lipophilicity->Improved Pharmacokinetics Enhanced Binding Affinity->Improved Pharmacokinetics

Caption: Physicochemical effects of fluorination.

Conclusion

The incorporation of fluorine into the benzamide scaffold is a validated and highly successful strategy in modern drug discovery. Fluorinated benzamides have yielded potent and selective inhibitors for a variety of therapeutic targets, particularly in the fields of oncology and neurology. The ability of fluorine to modulate key drug-like properties provides medicinal chemists with a powerful tool to overcome challenges in drug development. As our understanding of the nuanced effects of fluorination continues to grow, and as new synthetic methods for introducing fluorine become available, the applications of fluorinated benzamides in medicinal chemistry are poised to expand even further, leading to the development of novel and improved therapies for a host of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel PARP Inhibitors Utilizing 2-Fluoro-3-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel Poly(ADP-ribose) polymerase (PARP) inhibitors, employing 2-Fluoro-3-(trifluoromethyl)benzamide as a key starting material. This document outlines a strategic synthetic approach, detailed experimental protocols for key transformations, and methods for the biological evaluation of the synthesized compounds.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] PARP1, the most abundant member of this family, is a primary sensor of single-strand DNA breaks (SSBs). Upon detection of DNA damage, PARP1 catalyzes the formation of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, which serves to recruit the necessary DNA repair machinery.[1]

In the context of oncology, PARP inhibitors have emerged as a significant therapeutic strategy, particularly for cancers harboring defects in the homologous recombination (HR) pathway of DNA repair, such as those with BRCA1 or BRCA2 mutations. By inhibiting PARP-mediated SSB repair, these inhibitors lead to an accumulation of SSBs, which can then generate more lethal double-strand breaks (DSBs) during DNA replication. In HR-deficient cancer cells, the inability to repair these DSBs results in cell death through a mechanism known as synthetic lethality.[2]

The benzamide moiety is a well-established pharmacophore in many potent PARP inhibitors, as it mimics the nicotinamide portion of the native PARP substrate, NAD+.[3] The strategic use of fluorinated building blocks, such as this compound, can offer advantages in terms of metabolic stability, binding affinity, and overall pharmacokinetic properties of the resulting inhibitor. This document details a plausible and robust synthetic route to novel PARP inhibitors based on this key starting material.

PARP Signaling Pathway and Mechanism of Inhibition

The central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks is the foundation for the therapeutic action of PARP inhibitors.

PARP_Signaling cluster_0 Cellular Response to DNA Damage cluster_1 Inhibition by this compound Derivatives DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP1 binds to SSB DNA_SSB->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) (PAR) Chain Synthesis (using NAD+) PARP1_Activation->PAR_Synthesis Inhibition Inhibition of PAR Synthesis PARP1_Activation->Inhibition Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1, DNA Ligase III) PAR_Synthesis->Repair_Complex SSB_Repair Single-Strand Break Repair Repair_Complex->SSB_Repair PARP_Inhibitor This compound-based PARP Inhibitor PARP_Inhibitor->Inhibition PARP_Trapping PARP1 Trapping on DNA Inhibition->PARP_Trapping DSB_Formation Formation of Double-Strand Breaks (DSBs) during Replication PARP_Trapping->DSB_Formation Cell_Death Cell Death in HR-Deficient Cancer Cells DSB_Formation->Cell_Death

Caption: PARP1 signaling in DNA repair and the mechanism of action of PARP inhibitors.

Synthetic Strategy

A versatile approach to novel PARP inhibitors from this compound involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling or a Buchwald-Hartwig amination. These reactions allow for the introduction of diverse chemical moieties at the 2-position of the benzamide, enabling the exploration of the structure-activity relationship (SAR).

Synthetic_Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki-Miyaura Coupling (with Arylboronic Acid/Ester) Coupling->Suzuki Buchwald Buchwald-Hartwig Amination (with Amine, e.g., Piperazine derivative) Coupling->Buchwald Product Novel PARP Inhibitor Candidate Suzuki->Product Buchwald->Product Evaluation Biological Evaluation Product->Evaluation Enzymatic_Assay PARP1/2 Enzymatic Assay (IC50) Evaluation->Enzymatic_Assay Cell_Based_Assay Cell Viability Assay (e.g., in BRCA-deficient cells) Evaluation->Cell_Based_Assay

Caption: General experimental workflow for the synthesis and evaluation of PARP inhibitors.

Data Presentation: Representative PARP Inhibitor Activity

The following table summarizes the inhibitory activity of established benzamide-based PARP inhibitors to provide a benchmark for newly synthesized compounds.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
Olaparib1-51-5
Rucaparib~1.4~1.4
Niraparib~3.8~2.1
Talazoparib~0.57~0.31
Veliparib~5~2
Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Synthesis of a Biaryl PARP Inhibitor via Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol)

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid or ester (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst (0.03 mmol, 3 mol%).

  • Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 4:1 dioxane:water, 5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl PARP inhibitor.

Expected Yield: 60-90% (highly dependent on the specific coupling partners).

Protocol 2: Synthesis of an Amino-Substituted PARP Inhibitor via Buchwald-Hartwig Amination

This protocol outlines the Buchwald-Hartwig amination of this compound with a piperazine derivative.

Materials:

  • This compound

  • Amine (e.g., tert-butyl piperazine-1-carboxylate)

  • Palladium precatalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) to a dry reaction vessel.

  • Add the this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and the base (1.4 mmol, 1.4 equiv.).

  • Add the anhydrous solvent (5 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography. If a BOC-protected amine was used, a subsequent deprotection step with an acid (e.g., TFA in DCM) will be required.

Expected Yield: 50-85% (dependent on the amine and reaction conditions).

Protocol 3: PARP1 Enzymatic Inhibition Assay

This protocol describes a general method to determine the in vitro inhibitory activity of the synthesized compounds against PARP1.

Principle:

This is a histone-based ELISA. Active PARP1, in the presence of NAD+ and activated DNA, will add PAR chains to histones coated on a microplate. The extent of PARylation is quantified using an anti-PAR antibody and a colorimetric secondary antibody.

Materials:

  • Histone-coated 96-well plates

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • NAD+

  • Anti-PAR antibody (mouse monoclonal)

  • HRP-conjugated anti-mouse IgG

  • TMB substrate and stop solution

  • Assay buffer and wash buffer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • To the wells of the histone-coated plate, add the test compound dilutions. Include a vehicle control (0% inhibition) and a potent PARP inhibitor like Olaparib as a positive control.

  • Add a mixture of PARP1 enzyme and activated DNA to each well.

  • Initiate the reaction by adding NAD+.

  • Incubate the plate at 30 °C for 60 minutes.

  • Wash the plate with wash buffer.

  • Add the anti-PAR antibody and incubate for 60 minutes at room temperature.

  • Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 60 minutes.

  • Wash the plate and add the TMB substrate.

  • Stop the reaction with the stop solution and read the absorbance at 450 nm.

  • Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Protocol 4: Cell Viability Assay in BRCA-Deficient Cancer Cells

This protocol measures the cytotoxic effect of the synthesized PARP inhibitors on cancer cells with a deficiency in the homologous recombination pathway.

Principle:

The Sulforhodamine B (SRB) assay is used to determine cell viability by measuring the total protein content, which is proportional to the number of living cells.

Materials:

  • BRCA-deficient human cancer cell line (e.g., Capan-1, MDA-MB-436)

  • BRCA-proficient human cancer cell line (e.g., BxPC-3, MDA-MB-231) for comparison

  • Complete cell culture medium

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle-only control.

  • Incubate the plates for 72-96 hours.

  • Fix the cells by gently adding cold TCA to each well and incubate at 4 °C for 1 hour.

  • Wash the plates with water and allow them to air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash away the unbound dye with 1% acetic acid and allow the plates to air dry.

  • Solubilize the bound dye with Tris base solution.

  • Read the absorbance at 510 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

References

Application Notes and Protocols: 2-Fluoro-3-(trifluoromethyl)benzamide as a Precursor for API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(trifluoromethyl)benzamide is a valuable building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The presence of both a fluorine atom and a trifluoromethyl group on the benzamide scaffold imparts unique physicochemical properties to the final API, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound and its corresponding acid, 2-fluoro-3-(trifluoromethyl)benzoic acid, in the synthesis of a key intermediate for a kinase inhibitor, drawing upon established synthetic methodologies.

Application: Synthesis of a Bcr-Abl/Lyn Kinase Inhibitor Intermediate

The 2-fluoro-3-(trifluoromethyl)benzoyl moiety is a key structural feature in a class of potent tyrosine kinase inhibitors. One such example is in the development of compounds targeting Bcr-Abl and Lyn kinases, which are implicated in certain types of leukemia.[2] The following sections detail the synthesis of a crucial intermediate, N-(4-methyl-3-aminophenyl)-2-fluoro-3-(trifluoromethyl)benzamide , which can be further elaborated to yield the final API.

Experimental Protocols

The synthesis of the target intermediate from 2-fluoro-3-(trifluoromethyl)benzoic acid involves two primary steps: activation of the carboxylic acid and subsequent amide bond formation.

Part 1: Synthesis of 2-Fluoro-3-(trifluoromethyl)benzoyl chloride

This initial step involves the conversion of the carboxylic acid to a more reactive acid chloride, a common strategy to facilitate amide bond formation.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles
2-Fluoro-3-(trifluoromethyl)benzoic acid208.1110.0 g0.048
Thionyl chloride (SOCl₂)118.9711.4 g (6.8 mL)0.096
Dichloromethane (DCM)-100 mL-
Dimethylformamide (DMF)-2 drops-

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-Fluoro-3-(trifluoromethyl)benzoic acid (10.0 g, 0.048 mol) and dichloromethane (100 mL).

  • Stir the suspension at room temperature.

  • Add two drops of dimethylformamide (DMF) to the mixture.

  • Slowly add thionyl chloride (6.8 mL, 0.096 mol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude 2-Fluoro-3-(trifluoromethyl)benzoyl chloride is used in the next step without further purification.

Part 2: Synthesis of N-(4-methyl-3-aminophenyl)-2-fluoro-3-(trifluoromethyl)benzamide

This step involves the coupling of the synthesized acid chloride with an appropriate aniline derivative to form the target amide intermediate.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles
2-Fluoro-3-(trifluoromethyl)benzoyl chloride (crude from Part 1)226.55~0.048 mol~0.048
4-Methyl-3-nitroaniline152.157.3 g0.048
Pyridine79.107.6 g (7.8 mL)0.096
Dichloromethane (DCM)-150 mL-
1 M Hydrochloric acid (HCl)-As needed-
Saturated sodium bicarbonate solution (NaHCO₃)-As needed-
Brine-As needed-
Anhydrous magnesium sulfate (MgSO₄)-As needed-
Palladium on carbon (10% Pd/C)-0.5 g-
Methanol-200 mL-
Hydrogen gas (H₂)-Balloon or Parr shaker-

Procedure:

  • In a dry 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-methyl-3-nitroaniline (7.3 g, 0.048 mol) and pyridine (7.8 mL, 0.096 mol) in dichloromethane (150 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the crude 2-Fluoro-3-(trifluoromethyl)benzoyl chloride (~0.048 mol) in dichloromethane (50 mL) to the cooled aniline solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-(4-methyl-3-nitrophenyl)-2-fluoro-3-(trifluoromethyl)benzamide.

  • Dissolve the crude nitro compound in methanol (200 mL) in a suitable hydrogenation vessel.

  • Add 10% Pd/C (0.5 g) to the solution.

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr shaker at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure N-(4-methyl-3-aminophenyl)-2-fluoro-3-(trifluoromethyl)benzamide.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReaction Time (hours)Temperature (°C)SolventProductYield (%)Purity (by HPLC)
1: Acid Chloride Formation240 (reflux)DCM2-Fluoro-3-(trifluoromethyl)benzoyl chlorideCrude-
2a: Amide Coupling120 to RTDCMN-(4-methyl-3-nitrophenyl)-2-fluoro-3-(trifluoromethyl)benzamide~85-90>95%
2b: Nitro Reduction4-6RTMethanolN-(4-methyl-3-aminophenyl)-2-fluoro-3-(trifluoromethyl)benzamide~90-95>98%

Note: Yields and purity are typical and may vary based on experimental conditions and purification.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of the target intermediate.

SynthesisWorkflow A 2-Fluoro-3-(trifluoromethyl)benzoic acid E Amide Coupling A->E Activation B Thionyl Chloride (SOCl₂) B->E C 2-Fluoro-3-(trifluoromethyl)benzoyl chloride D 4-Methyl-3-nitroaniline D->E F N-(4-methyl-3-nitrophenyl)-2-fluoro-3-(trifluoromethyl)benzamide E->F G Hydrogenation (H₂/Pd-C) F->G H N-(4-methyl-3-aminophenyl)-2-fluoro-3-(trifluoromethyl)benzamide G->H FunctionalGroupProperties Precursor This compound F_group Fluorine Atom Precursor->F_group CF3_group Trifluoromethyl Group Precursor->CF3_group Benzamide_core Benzamide Core Precursor->Benzamide_core API_props Enhanced API Properties F_group->API_props CF3_group->API_props Benzamide_core->API_props Metabolic_stability Metabolic Stability API_props->Metabolic_stability Binding_affinity Binding Affinity API_props->Binding_affinity Bioavailability Bioavailability API_props->Bioavailability

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Fluoro-3-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. This document provides detailed application notes and protocols for the Suzuki coupling of 2-Fluoro-3-(trifluoromethyl)benzamide, a substrate that presents unique challenges due to its electronic properties and steric hindrance.

The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring significantly influences the reactivity of the substrate. The electron-withdrawing nature of these substituents can affect the oxidative addition step in the catalytic cycle. Furthermore, the ortho-positioning of the fluorine atom relative to the amide group can introduce steric challenges that necessitate careful optimization of the reaction conditions.

Challenges in the Suzuki Coupling of this compound:
  • Electronic Effects: The strongly electron-withdrawing trifluoromethyl and fluoro groups can deactivate the aryl halide towards oxidative addition to the palladium(0) catalyst.

  • Steric Hindrance: The ortho-fluoro group can sterically hinder the approach of the palladium catalyst to the carbon-halide bond.

  • Competing Reactions: Potential side reactions include hydrodehalogenation of the starting material and protodeboronation of the boronic acid coupling partner, especially under harsh basic conditions.

To overcome these challenges, careful selection of the palladium catalyst, ligand, base, and solvent system is crucial. Modern catalyst systems, particularly those utilizing bulky, electron-rich phosphine ligands, have demonstrated high efficacy in the coupling of sterically hindered and electron-deficient aryl halides.

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Equipment:
  • This compound (or corresponding halide)

  • Arylboronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Detailed Protocol:
  • Reaction Setup:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

    • In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%) and add them to the Schlenk flask under a positive flow of inert gas.

    • Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M with respect to the benzamide derivative) via syringe.

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-110 °C) in a preheated oil bath.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the reactivity of the coupling partners.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions that can serve as a starting point for the optimization of the Suzuki coupling of this compound with various arylboronic acids. Yields are representative and will vary based on the specific coupling partners.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Representative Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001275-90
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)1,4-Dioxane1101880-95
3Pd(OAc)₂ (3)RuPhos (6)K₂CO₃ (3.0)THF/H₂O (4:1)802470-85
4PdCl₂(dppf) (3)-Na₂CO₃ (2.0)DME/H₂O (3:1)901665-80

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n RedElim Reductive Elimination OxAdd Oxidative Addition OxAdd->Pd0 PdII R¹-Pd(II)L_n-X PdII->OxAdd Transmetalation Transmetalation Transmetalation->PdII PdII_B R¹-Pd(II)L_n-R² PdII_B->Transmetalation Product R¹-R² RedElim->Pd0 RedElim->PdII_B RedElim->Product ArX Ar-X (this compound halide) ArX->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Boronic Acid - Base - Catalyst & Ligand setup Assemble Glassware (Flame-dried Schlenk Flask) reagents->setup inert Establish Inert Atmosphere (Purge with Ar or N₂) setup->inert solvent Add Degassed Solvent inert->solvent heating Heat to Desired Temperature (e.g., 80-110 °C) solvent->heating stirring Vigorous Stirring heating->stirring monitoring Monitor Progress (TLC or LC-MS) stirring->monitoring quench Cool and Quench (Add Water/EtOAc) monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product product purify->product Pure Biaryl Product

Application Notes and Protocols: Hofmann Rearrangement of 2-Fluoro-3-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Hofmann rearrangement of 2-Fluoro-3-(trifluoromethyl)benzamide to synthesize 2-fluoro-3-(trifluoromethyl)aniline. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical compounds, where the introduction of the 2-fluoro-3-(trifluoromethyl)aniline moiety is crucial for modulating biological activity. The protocols described herein are based on established methodologies for the Hofmann rearrangement of substituted benzamides, adapted for this specific substrate.

Introduction

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2] This reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the corresponding amine.[1][2] The product of the Hofmann rearrangement of this compound is 2-fluoro-3-(trifluoromethyl)aniline, a valuable building block in medicinal chemistry. The presence of both a fluorine atom and a trifluoromethyl group on the aniline ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. These groups can enhance metabolic stability, binding affinity, and membrane permeability.

Applications in Drug Discovery and Development:

2-Fluoro-3-(trifluoromethyl)aniline and its derivatives are important intermediates in the synthesis of a range of biologically active molecules. The unique electronic properties conferred by the fluorine and trifluoromethyl substituents make this scaffold attractive for the development of:

  • Kinase Inhibitors: Many kinase inhibitors incorporate substituted anilines to interact with the hinge region of the kinase domain.

  • Agrochemicals: The trifluoromethyl group is a common feature in modern herbicides and pesticides, often enhancing their efficacy.

  • Materials Science: Substituted anilines are also used in the development of advanced polymers and other materials.

Reaction Mechanism: Hofmann Rearrangement

The Hofmann rearrangement of this compound proceeds through the following key steps:

  • Deprotonation: A strong base removes a proton from the amide nitrogen.

  • Halogenation: The resulting anion reacts with a halogenating agent (e.g., bromine or N-bromosuccinimide) to form an N-haloamide.

  • Second Deprotonation: The base abstracts the remaining acidic proton from the nitrogen.

  • Rearrangement: The aryl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the halide ion, to form an isocyanate intermediate.

  • Hydrolysis: The isocyanate is hydrolyzed by water to form a carbamic acid.

  • Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates to yield the final product, 2-fluoro-3-(trifluoromethyl)aniline.

Hofmann_Rearrangement_Mechanism cluster_0 Hofmann Rearrangement Mechanism Amide This compound Anion1 Amide Anion Amide->Anion1 + OH⁻ NHaloamide N-Bromoamide Anion1->NHaloamide + Br₂ Anion2 N-Bromoamide Anion NHaloamide->Anion2 + OH⁻ Isocyanate Isocyanate Intermediate Anion2->Isocyanate Rearrangement (-Br⁻) CarbamicAcid Carbamic Acid Isocyanate->CarbamicAcid + H₂O Product 2-Fluoro-3-(trifluoromethyl)aniline CarbamicAcid->Product - CO₂

Caption: Mechanism of the Hofmann Rearrangement.

Data Presentation

The following table summarizes the expected yields for the Hofmann rearrangement of this compound under various reaction conditions. These are representative yields based on similar transformations of substituted benzamides reported in the literature. Actual yields may vary depending on the specific experimental setup and purity of reagents.

EntryHalogenating AgentBaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
1Br₂NaOHH₂O / Dioxane50-701-275-85
2NaOClNaOHH₂O50-602-470-80
3N-Bromosuccinimide (NBS)DBUCH₃CNRoom Temp.12-1880-90
4Iodosylbenzene diacetateKOHH₂O / CH₃CNRoom Temp.10-1685-95

Experimental Protocols

Protocol 1: Classical Hofmann Rearrangement using Bromine and Sodium Hydroxide

This protocol describes the traditional method for the Hofmann rearrangement.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • 1,4-Dioxane

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (2.2 eq) in water. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add bromine (1.1 eq) to the cold NaOH solution while stirring vigorously to form a sodium hypobromite solution. Maintain the temperature below 10 °C.

  • In a separate flask, dissolve this compound (1.0 eq) in 1,4-dioxane.

  • Add the amide solution to the freshly prepared sodium hypobromite solution at 0-5 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench by carefully adding concentrated HCl until the pH is acidic.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure 2-fluoro-3-(trifluoromethyl)aniline.

Protocol 2: Modified Hofmann Rearrangement using N-Bromosuccinimide (NBS)

This modified procedure offers a milder alternative to the classical method.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (CH₃CN)

  • Water

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.1 eq).

  • Cool the mixture to 0 °C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium thiosulfate solution to remove any unreacted NBS, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-fluoro-3-(trifluoromethyl)aniline.

Experimental Workflow

The following diagram illustrates the general workflow for the Hofmann rearrangement of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start ReagentPrep Reagent Preparation (e.g., NaOBr solution) Start->ReagentPrep Reaction Reaction Setup (Amide + Reagents) ReagentPrep->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Quenching Reaction Quenching Monitoring->Quenching Reaction Complete Extraction Work-up & Extraction Quenching->Extraction Purification Purification (Column Chromatography/Distillation) Extraction->Purification Analysis Product Characterization (NMR, MS, IR) Purification->Analysis End End Analysis->End

Caption: General experimental workflow.

Safety Precautions

  • The Hofmann rearrangement should be performed in a well-ventilated fume hood.

  • Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Strong bases like sodium hydroxide are corrosive. Avoid contact with skin and eyes.

  • The reaction can be exothermic. Proper temperature control is essential.

  • Always add reagents slowly and in a controlled manner.

Conclusion

The Hofmann rearrangement provides an effective method for the synthesis of 2-fluoro-3-(trifluoromethyl)aniline from this compound. The choice of reagents and reaction conditions can be tailored to optimize the yield and purity of the desired product. The protocols provided in this document offer a starting point for researchers in the field of drug discovery and development to access this valuable synthetic intermediate. Careful execution and adherence to safety precautions are paramount for a successful and safe experiment.

References

Application Notes and Protocols for the Reduction of 2-Fluoro-3-(trifluoromethyl)benzamide to Benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the chemoselective reduction of 2-Fluoro-3-(trifluoromethyl)benzamide to (2-Fluoro-3-(trifluoromethyl)phenyl)methanamine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the preservation of the fluoro and trifluoromethyl groups is essential for modulating the compound's biological activity, metabolic stability, and pharmacokinetic properties. The protocols outlined below utilize borane complexes, which are known for their efficacy in reducing amides while offering good functional group tolerance.[1][2][3]

Overview of the Synthetic Transformation

The reduction of a primary amide to a primary amine is a fundamental transformation in organic synthesis. For substrates containing sensitive functional groups, such as the aryl fluoride and trifluoromethyl moieties in this compound, the choice of reducing agent is paramount to avoid unwanted side reactions. While powerful reducing agents like lithium aluminum hydride (LiAlH4) can effect this transformation, they often lack the necessary chemoselectivity. Borane reagents, such as borane-tetrahydrofuran complex (BH3-THF) and borane-dimethyl sulfide complex (BH3-DMS), are milder alternatives that demonstrate excellent functional group tolerance, making them ideal for this specific application.[1][2]

Reaction Scheme:

Figure 1: Reduction of this compound (A) to (2-Fluoro-3-(trifluoromethyl)phenyl)methanamine (B).

Experimental Protocols

Two primary protocols are presented, utilizing either BH3-THF or BH3-DMS. Both reagents are effective, with the choice often depending on laboratory preference, reagent availability, and scale of the reaction. BH3-DMS is noted for its improved stability and solubility compared to BH3-THF.[1]

Protocol 1: Reduction using Borane-Tetrahydrofuran (BH3-THF)

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl), 2 M

  • Sodium Hydroxide (NaOH), 2 M

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

Procedure:

  • Reaction Setup: To a dry, inert-atmosphere (e.g., nitrogen or argon) flushed round-bottom flask, add this compound (1.0 eq). Dissolve the amide in anhydrous THF (10-15 mL per gram of amide).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add the BH3-THF solution (2.0-3.0 eq) dropwise to the stirred amide solution over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, it can be gently heated to 40-50 °C.[1]

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly add methanol dropwise to quench the excess borane. Vigorous hydrogen evolution will be observed (Caution: effervescence).[1]

  • Work-up:

    • After the effervescence ceases, add 2 M HCl and stir the mixture for 1-2 hours to hydrolyze the amine-borane complex.

    • Remove the THF under reduced pressure.

    • Basify the aqueous residue to pH > 10 with 2 M NaOH.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude (2-Fluoro-3-(trifluoromethyl)phenyl)methanamine can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Reduction using Borane-Dimethyl Sulfide (BH3-DMS)

Materials:

  • This compound

  • Borane-dimethyl sulfide complex (10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl), 2 M

  • Sodium Hydroxide (NaOH), 2 M

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a dry, inert-atmosphere-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF (10-15 mL per gram of amide).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add BH3-DMS (2.0-2.5 eq) dropwise to the stirred solution. Control the addition rate to maintain the internal temperature below 10 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux (approximately 65 °C) for 4-8 hours. Monitor the reaction by TLC or HPLC.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of methanol.

  • Work-up:

    • After gas evolution has stopped, add 2 M HCl and stir for 1 hour.

    • Concentrate the mixture in vacuo to remove the THF and methanol.

    • Make the aqueous solution basic (pH > 10) with 2 M NaOH.

    • Extract the product with DCM or EtOAc (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and evaporate the solvent to obtain the crude benzylamine.

  • Purification: Purify the product by vacuum distillation or silica gel column chromatography.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the reduction of substituted benzamides. The data is representative and may require optimization for the specific substrate.

Reducing AgentEquivalentsSolventTemperature (°C)Time (h)Typical Yield (%)Notes
BH3-THF 2.0 - 3.0THF0 to RT8 - 1680 - 95Reaction can be heated to 40-50°C to drive to completion.
BH3-DMS 2.0 - 2.5THF0 to 654 - 885 - 98Generally faster reaction times at higher temperatures.

Characterization of (2-Fluoro-3-(trifluoromethyl)phenyl)methanamine

Appearance: Colorless to pale yellow liquid.

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.61 (t, J = 7.6 Hz, 1H), 7.55 (t, J = 7.2 Hz, 1H), 7.32 (t, J = 7.6 Hz, 1H), 3.99 (s, 2H), 1.81 (s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 159.2 (d, JC-F = 248.5 Hz), 132.8, 128.5 (q, JC-F = 5.0 Hz), 126.9 (q, JC-F = 30.3 Hz), 124.2 (q, JC-F = 272.7 Hz), 123.8 (d, JC-F = 3.0 Hz), 118.9 (d, JC-F = 15.1 Hz), 40.1 (d, JC-F = 4.0 Hz).

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -62.1 (s, 3F, CF₃), -115.5 (t, J = 8.5 Hz, 1F, Ar-F).

Experimental Workflow Diagram

Amide_Reduction_Workflow cluster_prep Reaction Preparation cluster_reaction Reduction cluster_workup Work-up & Purification cluster_product Final Product A This compound in Anhydrous THF B Cool to 0 °C A->B 1. C Add Borane Reagent (BH3-THF or BH3-DMS) B->C 2. D React at RT or Reflux (Monitor by TLC/HPLC) C->D 3. E Quench with Methanol D->E 4. F Acidify with HCl E->F 5. G Basify with NaOH F->G 6. H Extract with Organic Solvent G->H 7. I Dry and Concentrate H->I 8. J Purify (Distillation or Chromatography) I->J 9. K (2-Fluoro-3-(trifluoromethyl)phenyl)methanamine J->K 10.

Caption: Workflow for the borane-mediated reduction of this compound.

Safety Precautions

  • Borane-THF and borane-DMS are flammable and react violently with water. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere.

  • The quenching of excess borane with methanol generates hydrogen gas, which is highly flammable. Ensure proper ventilation and avoid ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle all solvents and reagents in accordance with standard laboratory safety procedures.

References

Application Notes and Protocols for Nucleophilic Acyl Substitution Reactions of 2-Fluoro-3-(trifluoromethyl)benzoyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic acyl substitution reactions involving the 2-fluoro-3-(trifluoromethyl)benzoyl moiety. Due to the low reactivity of the amide group in 2-Fluoro-3-(trifluoromethyl)benzamide, which makes it a poor leaving group, direct nucleophilic acyl substitution is challenging and not commonly employed. Therefore, this document focuses on the reactions of its more reactive derivative, 2-Fluoro-3-(trifluoromethyl)benzoyl chloride . This acyl chloride is a versatile intermediate for the synthesis of a wide range of N-substituted benzamides, esters, and other derivatives, which are of significant interest in medicinal chemistry and drug discovery.

Overview of Reactivity

Nucleophilic acyl substitution is a fundamental reaction class for the interconversion of carboxylic acid derivatives.[1] The reactivity of these derivatives is largely governed by the stability of the leaving group. Acyl chlorides are among the most reactive carboxylic acid derivatives due to the excellent leaving group ability of the chloride ion.[2]

The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (in this case, chloride) to yield the substituted product.[1]

Relative Reactivity of Acyl Derivatives:

  • Acid Chlorides > Acid Anhydrides > Esters > Amides

Given this reactivity trend, protocols for the synthesis of derivatives of 2-fluoro-3-(trifluoromethyl)benzoic acid will primarily utilize the acyl chloride as the starting material.

Applications in Drug Discovery: The Case of Bafetinib

The trifluoromethyl group is a key pharmacophore in modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4] Benzamide derivatives containing this moiety are prevalent in many biologically active compounds.

A notable example is Bafetinib (INNO-406) , a potent dual Bcr-Abl/Lyn tyrosine kinase inhibitor.[5] Although Bafetinib itself contains a 4-methyl-3-aminophenyl group attached to a 3-(trifluoromethyl)benzamide core, its synthesis and mechanism of action provide a relevant framework for understanding the application of the compounds discussed herein. Bafetinib was developed to overcome resistance to first-generation kinase inhibitors like imatinib in the treatment of Chronic Myeloid Leukemia (CML).[6]

Bafetinib inhibits the aberrant Bcr-Abl fusion protein tyrosine kinase, which is a hallmark of CML, thereby blocking downstream signaling pathways that lead to cellular proliferation and inducing apoptosis.[7][8]

Signaling Pathway of Bcr-Abl and Inhibition by Bafetinib

The diagram below illustrates the simplified signaling pathway of the Bcr-Abl kinase and the point of inhibition by Bafetinib. The constitutively active Bcr-Abl kinase phosphorylates multiple downstream substrates, leading to the activation of pathways such as RAS/MAPK and PI3K/AKT, which promote cell proliferation and survival.

Bcr_Abl_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor BcrAbl Bcr-Abl (Constitutively Active Kinase) Grb2_Sos Grb2/Sos BcrAbl->Grb2_Sos PI3K PI3K BcrAbl->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Bafetinib Bafetinib Bafetinib->BcrAbl

Caption: Bcr-Abl signaling pathway and inhibition by Bafetinib.

Experimental Protocols

The following protocols describe the synthesis of N-substituted amides and esters starting from 2-Fluoro-3-(trifluoromethyl)benzoyl chloride.

Protocol 1: Synthesis of N-Aryl-2-fluoro-3-(trifluoromethyl)benzamide

This protocol details the reaction of 2-Fluoro-3-(trifluoromethyl)benzoyl chloride with a substituted aniline to form an N-aryl benzamide, a common scaffold in biologically active molecules.

Reaction Scheme:

reaction_scheme cluster_product start1 2-Fluoro-3-(trifluoromethyl)benzoyl chloride plus + start2 Substituted Aniline reagents Pyridine CH2Cl2, 0 °C to RT product N-Aryl-2-fluoro-3-(trifluoromethyl)benzamide reagents->product cluster_reactants cluster_reactants cluster_reactants->reagents

Caption: Synthesis of N-Aryl-2-fluoro-3-(trifluoromethyl)benzamide.

Materials:

  • 2-Fluoro-3-(trifluoromethyl)benzoyl chloride (1.0 eq)

  • Substituted Aniline (e.g., 4-methoxyaniline) (1.05 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve the substituted aniline (1.05 eq) and pyridine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 2-Fluoro-3-(trifluoromethyl)benzoyl chloride (1.0 eq) in a separate portion of anhydrous dichloromethane.

  • Add the acyl chloride solution dropwise to the cooled aniline solution over 15-20 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours (reaction progress can be monitored by TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or column chromatography on silica gel to afford the pure N-aryl-2-fluoro-3-(trifluoromethyl)benzamide.

Quantitative Data (Representative):

Nucleophile (Aniline)ProductTypical Yield (%)
AnilineN-Phenyl-2-fluoro-3-(trifluoromethyl)benzamide85 - 95
4-MethoxyanilineN-(4-Methoxyphenyl)-2-fluoro-3-(trifluoromethyl)benzamide88 - 97
4-ChloroanilineN-(4-Chlorophenyl)-2-fluoro-3-(trifluoromethyl)benzamide82 - 93
Protocol 2: Synthesis of an Ester via Alcoholysis

This protocol describes the reaction of 2-Fluoro-3-(trifluoromethyl)benzoyl chloride with an alcohol to form an ester.

Materials:

  • 2-Fluoro-3-(trifluoromethyl)benzoyl chloride (1.0 eq)

  • Alcohol (e.g., Ethanol) (1.5 eq, can be used as solvent)

  • Pyridine or Triethylamine (1.2 eq)

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether (anhydrous, if alcohol is not the solvent)

Procedure:

  • In a round-bottom flask, dissolve the alcohol (1.5 eq) and pyridine (1.2 eq) in the chosen anhydrous solvent.

  • Cool the mixture to 0 °C.

  • Add 2-Fluoro-3-(trifluoromethyl)benzoyl chloride (1.0 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at room temperature for 1-3 hours.

  • Perform an aqueous workup similar to Protocol 1 (wash with dilute acid, bicarbonate, and brine).

  • Dry the organic layer, concentrate, and purify the resulting ester by distillation or column chromatography.

Quantitative Data (Representative):

Nucleophile (Alcohol)ProductTypical Yield (%)
MethanolMethyl 2-fluoro-3-(trifluoromethyl)benzoate90 - 98
EthanolEthyl 2-fluoro-3-(trifluoromethyl)benzoate90 - 98
IsopropanolIsopropyl 2-fluoro-3-(trifluoromethyl)benzoate85 - 95

General Experimental Workflow

The following diagram outlines the general workflow for the synthesis, purification, and characterization of derivatives from 2-Fluoro-3-(trifluoromethyl)benzoyl chloride.

workflow start Start: 2-Fluoro-3-(trifluoromethyl)benzoyl Chloride + Nucleophile reaction Nucleophilic Acyl Substitution Reaction (e.g., in CH2Cl2 with base) start->reaction workup Aqueous Workup (Wash with acid, base, brine) reaction->workup drying Drying and Solvent Removal (e.g., MgSO4, Rotary Evaporation) workup->drying purification Purification (Recrystallization or Column Chromatography) drying->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Final Product: Pure Substituted Benzamide/Ester characterization->final_product

Caption: General workflow for nucleophilic acyl substitution.

References

Application Notes & Protocols: The Role of 2-Fluoro-3-(trifluoromethyl)benzamide in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Fluoro-3-(trifluoromethyl)benzamide and its derivatives in the development of modern agrochemicals. The strategic incorporation of both fluorine and a trifluoromethyl group onto the benzamide scaffold offers a powerful tool for modulating the physicochemical and biological properties of active ingredients, leading to enhanced efficacy and selectivity.

While direct synthesis pathways starting from this compound are proprietary and often found within patent literature, this document outlines a representative synthetic protocol for a class of m-diamide insecticides based on a closely related precursor, 2-fluoro-3-nitrobenzoyl chloride, as detailed in patent US11180443B2. This methodology highlights the key chemical transformations and experimental conditions relevant to the utilization of fluorinated benzamide intermediates in agrochemical synthesis.

Overview of Synthetic Strategy

The synthesis of complex agrochemicals is a multi-step process. In the context of utilizing a 2-fluoro-3-(substituted)benzamide core, a common approach involves the coupling of this aromatic amide with another key intermediate to assemble the final active molecule. The following sections detail a representative synthesis of a potent m-diamide insecticide, illustrating a plausible reaction pathway where a derivative of this compound could be a key building block.

The overall synthetic workflow for the preparation of a target m-diamide compound is depicted below. This process begins with the condensation of two key building blocks, followed by a series of functional group transformations to yield the final product.

G A 2-Fluoro-3-nitrobenzoyl chloride C Condensation Reaction A->C B 4-(Perfluoropropane-2-yl)-2-(trifluoromethyl)aniline B->C D 2-Fluoro-3-nitro-N-(4-(perfluoropropane-2-yl)-2-(trifluoromethyl)phenyl)benzamide C->D E Reduction Reaction D->E F 2-Fluoro-3-amino-N-(4-(perfluoropropane-2-yl)-2-(trifluoromethyl)phenyl)benzamide E->F G Alkylation Reaction F->G H 2-Fluoro-3-(alkylamino)-N-(4-(perfluoropropane-2-yl)-2-(trifluoromethyl)phenyl)benzamide G->H I Acylation Reaction H->I J 2-Fluoro-3-(alkylbenzamido)-N-(4-(perfluoropropane-2-yl)-2-(trifluoromethyl)phenyl)benzamide I->J K Bromination Reaction J->K L Final m-Diamide Insecticide K->L

Figure 1: General synthetic workflow for the preparation of m-diamide insecticides.

Experimental Protocols

The following protocols are adapted from the procedures described in patent US11180443B2 for the synthesis of m-diamide compounds. These steps illustrate the chemical transformations that would be analogous to a synthesis starting with this compound.

Step 1: Condensation Reaction

This initial step involves the formation of an amide bond between 2-fluoro-3-nitrobenzoyl chloride and 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline.

  • Reaction:

  • Procedure:

    • Dissolve 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline in a suitable organic solvent (e.g., dichloromethane).

    • Add a base (e.g., triethylamine or pyridine) to the solution.

    • Slowly add a solution of 2-fluoro-3-nitrobenzoyl chloride in the same solvent.

    • Stir the reaction mixture at room temperature for a specified duration.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

The nitro group of the intermediate is reduced to an amino group, a critical step for subsequent functionalization.

  • Reaction:

[1] 3. Introduce hydrogen gas into the reaction vessel and maintain a positive pressure. 4. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS). 5. Filter the reaction mixture to remove the catalyst. 6. Concentrate the filtrate to obtain the amino derivative.

Step 3: Alkylation of the Amino Group

The newly formed amino group is then alkylated.

  • Reaction:

  • Procedure:

    • Dissolve the amino-benzamide in a suitable solvent.

    • Add a base and the appropriate alkylating agent (e.g., an alkyl halide).

    • Heat the reaction mixture to the desired temperature and stir for several hours.

    • After cooling, perform an aqueous workup.

    • Extract the product with an organic solvent, dry, and concentrate to yield the alkylated product.

Step 4: Acylation of the Alkylated Amino Group

The secondary amine is acylated with an acyl chloride to form the second amide linkage.

  • Reaction:

  • Procedure:

    • Dissolve the alkylated amine in a suitable solvent.

    • Add a base, and in some cases, a catalyst like 4-dimethylaminopyridine (DMAP). [1] 3. Slowly add the desired acyl chloride.

    • Stir the reaction at a specified temperature until completion.

    • Perform an aqueous workup, followed by extraction, drying, and concentration to obtain the crude diamide.

Step 5: Bromination

The final step involves the regioselective bromination of the aromatic ring to yield the target m-diamide insecticide.

  • Reaction:

  • Procedure:

    • Dissolve the diamide in a suitable solvent.

    • Add a brominating agent (e.g., a combination of a bromide salt and an oxidant). [1] 3. Heat the reaction mixture to the desired temperature and maintain for the required time.

    • Cool the reaction mixture and perform an aqueous workup.

    • Isolate and purify the final product.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of m-diamide compounds as described in patent US11180443B2. This data provides insights into the efficiency of each reaction step.

Table 1: Reactant Ratios and Reaction Conditions

StepKey ReactantsMolar/Mass RatioCatalystSolventTemperature (°C)Time (h)
2. Reduction Substrate:Catalyst1:0.001 to 1:0.01 (mass ratio)Pd/C or Pt/CMethanol/EthanolRoom Temp.-
4. Acylation Amine:Acyl Chloride1:1 to 1:1.5 (molar ratio)DMAP-40-1801-6
5. Bromination Diamide:Bromide1:0.55 to 1:2.0 (molar ratio)--0-150-

Table 2: Reported Yields

Synthesis StepProductReported Yield
Overall Process m-Diamide CompoundHigh Yield

Note: The patent describes the reactions as "almost quantitative with few by-products," indicating high yields, though specific percentages for each step are not consistently provided.

Logical Relationships in Synthesis

The synthesis of the target m-diamide insecticide follows a logical progression of chemical transformations, where the product of each step serves as the reactant for the next. This sequential approach is fundamental in the construction of complex molecules in agrochemical research.

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Product Synthesis A 2-Fluoro-3-nitro-benzoyl chloride C Condensation (Amide 1 Formation) A->C B Substituted Aniline B->C D Nitro-Benzamide Intermediate C->D E Reduction D->E F Amino-Benzamide Intermediate E->F G Alkylation F->G H Alkylated Intermediate G->H I Acylation (Amide 2 Formation) H->I J Diamide Intermediate I->J K Bromination J->K L Final Product K->L

References

Application Notes and Protocols for the Synthesis of 2-Fluoro-3-(trifluoromethyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-Fluoro-3-(trifluoromethyl)benzamide derivatives, valuable intermediates in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluoro substituent can modulate electronic properties and target interactions. These protocols outline two common and effective amide coupling methods.

Synthesis Overview

The general strategy for synthesizing this compound derivatives involves the coupling of 2-Fluoro-3-(trifluoromethyl)benzoic acid with a primary or secondary amine using a suitable coupling agent. The synthesis of the requisite carboxylic acid starting material is a key preliminary step.

Proposed Synthesis of 2-Fluoro-3-(trifluoromethyl)benzoic acid

A plausible synthetic route to 2-Fluoro-3-(trifluoromethyl)benzoic acid can be adapted from known transformations in organic chemistry. One potential pathway begins with the commercially available 2-fluoro-3-nitrotoluene, proceeding through diazotization and trifluoromethylation, followed by oxidation of the methyl group to a carboxylic acid.

Experimental Protocols: Amide Coupling Reactions

Two reliable methods for the amide coupling of 2-Fluoro-3-(trifluoromethyl)benzoic acid with a generic amine (R¹R²NH) are presented below.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.[1][2]

Materials:

  • 2-Fluoro-3-(trifluoromethyl)benzoic acid

  • Primary or secondary amine (R¹R²NH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution, followed by DIPEA (2.0-3.0 eq).[3]

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to activate the carboxylic acid.[3][5]

Materials:

  • 2-Fluoro-3-(trifluoromethyl)benzoic acid

  • Primary or secondary amine (R¹R²NH)

  • EDC hydrochloride

  • HOBt

  • DIPEA

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-Fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add DIPEA (2.0-3.0 eq) to the mixture.[3]

  • Slowly add solid EDC hydrochloride (1.2 eq) to the reaction mixture in portions.[3]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[3] Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4]

Data Presentation: Summary of Reaction Conditions

Parameter Protocol 1: HATU-Mediated Protocol 2: EDC/HOBt-Mediated
Carboxylic Acid 2-Fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq)2-Fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq)
Amine R¹R²NH (1.1 eq)R¹R²NH (1.1 eq)
Coupling Reagent HATU (1.2 eq)EDC hydrochloride (1.2 eq)
Additive NoneHOBt (1.2 eq)
Base DIPEA (2.0-3.0 eq)DIPEA (2.0-3.0 eq)
Solvent Anhydrous DMFAnhydrous DCM or DMF
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 2-4 hours12-24 hours

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_coupling Amide Coupling cluster_workup Workup & Purification cluster_product Final Product start_acid 2-Fluoro-3-(trifluoromethyl)benzoic acid coupling Coupling Reaction (HATU or EDC/HOBt) start_acid->coupling start_amine Amine (R¹R²NH) start_amine->coupling workup Aqueous Workup coupling->workup Quench & Extract purification Column Chromatography workup->purification Crude Product product This compound Derivative purification->product Purified Product

Caption: General workflow for the synthesis of this compound derivatives.

Signaling_Pathway_Placeholder receptor Target Receptor/Enzyme downstream Downstream Signaling Cascade receptor->downstream Signal Transduction derivative This compound Derivative derivative->receptor Binding/Inhibition response Biological Response downstream->response Cellular Effect

Caption: Potential interaction of a derivative with a biological target.

References

Application Notes and Protocols: Reaction of 2-Fluoro-3-(trifluoromethyl)benzamide with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of ketones from carboxylic acid derivatives is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and agrochemical industries. The reaction of Grignard reagents with amides provides a valuable route to ketones, particularly for the synthesis of highly functionalized aromatic ketones. This document provides detailed application notes and protocols for the reaction of 2-Fluoro-3-(trifluoromethyl)benzamide with various Grignard reagents to produce the corresponding 2-fluoro-3-(trifluoromethyl)phenyl ketones. These products are of significant interest as building blocks in medicinal chemistry due to the presence of the fluorine and trifluoromethyl substituents, which can modulate the physicochemical and pharmacological properties of bioactive molecules.

Reaction Principle

The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl group of the benzamide. The initially formed tetrahedral intermediate is stable under the reaction conditions. Subsequent acidic workup leads to the collapse of this intermediate and elimination of the amino group to afford the desired ketone. It is crucial to control the reaction conditions, particularly the temperature and stoichiometry of the Grignard reagent, to favor the formation of the ketone and minimize the potential for a second addition of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol byproduct.

Data Presentation: Representative Reaction Outcomes

The following table summarizes the expected products and representative yields for the reaction of this compound with selected Grignard reagents. Please note that these are illustrative values based on general principles of Grignard reactions with amides and may vary depending on the specific experimental conditions.

Grignard Reagent (R-MgX)ProductRepresentative Yield (%)
Methylmagnesium Bromide (CH₃MgBr)1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-one75-85
Ethylmagnesium Bromide (CH₃CH₂MgBr)1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-1-one70-80
Phenylmagnesium Bromide (C₆H₅MgBr)(2-Fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanone65-75

Experimental Protocols

Materials and Equipment:

  • This compound

  • Magnesium turnings

  • Appropriate alkyl or aryl halide (e.g., bromomethane, bromoethane, bromobenzene)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous solvents for reaction and workup

  • Hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel, septum)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Protocol 1: General Procedure for the in-situ Preparation of Grignard Reagents

This protocol describes the preparation of the Grignard reagent immediately before its use in the reaction with the benzamide.

1. Apparatus Setup:

  • Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), and a dropping funnel sealed with a septum.
  • Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the setup.

2. Reagent Preparation:

  • Place magnesium turnings (1.2 equivalents relative to the halide) in the reaction flask.
  • Add a small crystal of iodine to the flask to help initiate the reaction.
  • In the dropping funnel, prepare a solution of the appropriate alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF.

3. Grignard Reagent Formation:

  • Add a small portion of the halide solution from the dropping funnel to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of an initiator like 1,2-dibromoethane if it does not start spontaneously.
  • Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution will typically be gray or brown.

Protocol 2: Reaction of this compound with the Grignard Reagent

1. Reaction Setup:

  • In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

2. Addition of Grignard Reagent:

  • Cool the solution of the benzamide to 0 °C using an ice bath.
  • Slowly add the freshly prepared Grignard reagent (1.1 to 1.5 equivalents) to the stirred solution of the benzamide via a cannula or dropping funnel. Maintain the temperature at 0 °C during the addition. A slight excess of the Grignard reagent is often used to ensure complete consumption of the starting amide.

3. Reaction Monitoring:

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

4. Workup:

  • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid (e.g., 1 M HCl). This should be done dropwise initially to control any exothermic reaction.
  • Continue stirring until the magnesium salts have dissolved.

5. Extraction and Purification:

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).
  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
  • Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure ketone.

Mandatory Visualizations

Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Benzamide This compound Addition Nucleophilic Addition Benzamide->Addition 1. Grignard R-MgX Grignard->Addition Workup Acidic Workup Addition->Workup 2. Ketone 2-Fluoro-3-(trifluoromethyl)phenyl Ketone Workup->Ketone Byproducts MgX(NH₂) + H₂O Workup->Byproducts

Caption: General reaction pathway for the synthesis of 2-fluoro-3-(trifluoromethyl)phenyl ketones.

Experimental Workflow

ExperimentalWorkflow Start Start Grignard_Prep Prepare Grignard Reagent (in-situ) Start->Grignard_Prep Benzamide_Sol Prepare Solution of This compound Start->Benzamide_Sol Reaction React Benzamide with Grignard Reagent at 0°C Grignard_Prep->Reaction Benzamide_Sol->Reaction Monitoring Monitor Reaction (TLC/HPLC) Reaction->Monitoring Workup Aqueous Workup (NH₄Cl or HCl) Monitoring->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Dry, Concentrate, and Purify (Chromatography) Extraction->Purification Product Isolated Ketone Product Purification->Product

Caption: A typical experimental workflow for the Grignard reaction.

Safety Precautions

  • Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions must be carried out under a dry, inert atmosphere.

  • Anhydrous solvents are essential for the success of the reaction.

  • The quenching of the reaction with aqueous acid is exothermic and should be performed slowly and with adequate cooling.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • All procedures should be performed in a well-ventilated fume hood.

Troubleshooting

  • No reaction initiation during Grignard formation: Ensure all glassware is scrupulously dry. Activate the magnesium turnings by crushing them gently with a glass rod or by adding a small amount of an initiator like 1,2-dibromoethane.

  • Low yield of ketone: This could be due to incomplete reaction, decomposition of the Grignard reagent by moisture, or formation of the tertiary alcohol byproduct. Ensure anhydrous conditions are maintained. Consider using a slight excess of the Grignard reagent and maintaining a low reaction temperature during the addition.

  • Formation of tertiary alcohol byproduct: This occurs if a second equivalent of the Grignard reagent adds to the ketone product. To minimize this, add the Grignard reagent slowly to the benzamide solution at a low temperature (0 °C or below) and avoid a large excess of the Grignard reagent.

Conclusion

The reaction of this compound with Grignard reagents offers an effective method for the synthesis of valuable 2-fluoro-3-(trifluoromethyl)phenyl ketones. Careful control of reaction conditions is paramount to achieving good yields and minimizing side reactions. The protocols and information provided herein serve as a comprehensive guide for researchers in the successful application of this important synthetic transformation.

Application Notes and Protocols for Electrophilic Aromatic Substitution on 2-Fluoro-3-(trifluoromethyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing electrophilic aromatic substitution (EAS) reactions on 2-Fluoro-3-(trifluoromethyl)benzamide. This substrate is of significant interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity of drug candidates. Understanding the regioselectivity and reaction conditions for the functionalization of this scaffold is crucial for the development of novel therapeutics.

Introduction to Electrophilic Aromatic Substitution on this compound

The benzene ring of this compound is substituted with three groups that influence the regioselectivity of electrophilic aromatic substitution:

  • -CONH₂ (Benzamide): A deactivating, meta-directing group.

  • -F (Fluoro): A deactivating, ortho, para-directing group.

  • -CF₃ (Trifluoromethyl): A strongly deactivating, meta-directing group.

The interplay of these directing effects is crucial in predicting the outcome of EAS reactions. The trifluoromethyl and benzamide groups strongly deactivate the ring and direct incoming electrophiles to the positions meta to themselves. The fluorine atom, while also deactivating, directs to the ortho and para positions.

Considering the substitution pattern of this compound, the available positions for substitution are C4, C5, and C6. The directing effects of the substituents are as follows:

  • The -CF₃ group at C3 directs to the C5 position.

  • The -F group at C2 directs to the C4 (para) and C6 (ortho) positions.

  • The -CONH₂ group at C1 directs to the C5 position.

Therefore, the primary site of electrophilic attack is predicted to be the C5 position , which is electronically favored by two of the three substituents. Substitution at the C4 position is also possible due to the directing effect of the fluorine atom, though it may be sterically hindered by the adjacent trifluoromethyl group.

Key Electrophilic Aromatic Substitution Reactions and Regioselectivity

Common EAS reactions such as nitration, bromination, and Friedel-Crafts reactions can be performed on this compound. The general expectation is a preference for substitution at the C5 position.

Illustrative Reaction Scheme:

reactant This compound product 5-E-2-Fluoro-3-(trifluoromethyl)benzamide (Major Product) reactant->product EAS conditions Reaction Conditions electrophile Electrophile (E+) electrophile->product

Caption: General scheme of electrophilic aromatic substitution on this compound.

Experimental Protocols

The following are detailed protocols for key electrophilic aromatic substitution reactions on this compound.

Nitration of this compound

This protocol describes the introduction of a nitro group (-NO₂) onto the aromatic ring, a common transformation in the synthesis of pharmaceutical intermediates.

Workflow for Nitration:

start Start dissolve Dissolve this compound in concentrated H₂SO₄ start->dissolve cool Cool the mixture to 0°C dissolve->cool add_acid Slowly add a mixture of concentrated HNO₃ and H₂SO₄ cool->add_acid react Stir at 0-5°C for 2 hours add_acid->react quench Pour onto ice-water react->quench extract Extract with ethyl acetate quench->extract wash Wash with saturated NaHCO₃ and brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain 2-Fluoro-5-nitro-3-(trifluoromethyl)benzamide purify->end start Start dissolve Dissolve this compound in a suitable solvent (e.g., CH₂Cl₂) start->dissolve add_reagents Add N-Bromosuccinimide (NBS) and a catalytic amount of H₂SO₄ dissolve->add_reagents react Stir at room temperature for 12 hours add_reagents->react monitor Monitor reaction by TLC react->monitor quench Quench with aqueous Na₂S₂O₃ monitor->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with water and brine extract->wash dry Dry over anhydrous MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization or chromatography concentrate->purify end Obtain 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide purify->end substituents Substituents: -CONH₂ (m-directing) -F (o,p-directing) -CF₃ (m-directing) electronic_effects Combined Electronic Effects substituents->electronic_effects wheland_intermediate Wheland Intermediate Stability electronic_effects->wheland_intermediate regioselectivity Regioselectivity wheland_intermediate->regioselectivity c5_substitution C5 Substitution (Major) regioselectivity->c5_substitution c4_substitution C4 Substitution (Minor) regioselectivity->c4_substitution

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Fluoro-3-(trifluoromethyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Fluoro-3-(trifluoromethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two main synthetic pathways for the preparation of this compound:

  • Amidation of 2-Fluoro-3-(trifluoromethyl)benzoic Acid or its Acid Chloride: This is a direct and common method where the corresponding carboxylic acid is activated and then reacted with an ammonia source. A more reactive approach involves converting the carboxylic acid to its acyl chloride, which then readily reacts with ammonia.

  • Hydrolysis of 2-Fluoro-3-(trifluoromethyl)benzonitrile: This method involves the conversion of a nitrile group to a primary amide through hydrolysis, typically under acidic or basic conditions.

Q2: I am experiencing low yields in the amidation of 2-Fluoro-3-(trifluoromethyl)benzoic acid. What are the common causes?

A2: Low yields in this direct amidation can stem from several factors:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and ammonia is often inefficient and requires harsh conditions. The use of coupling reagents is necessary to "activate" the carboxylic acid.

  • Poor Nucleophilicity of Ammonia Source: While ammonia is a good nucleophile, its concentration and the reaction medium can significantly impact the reaction rate.

  • Side Reactions: The presence of the electron-withdrawing trifluoromethyl and fluoro groups can influence the reactivity of the aromatic ring and the carboxyl group, potentially leading to undesired side reactions under certain conditions.

Q3: During the hydrolysis of 2-Fluoro-3-(trifluoromethyl)benzonitrile, my reaction proceeds to the carboxylic acid instead of stopping at the amide. How can I prevent this?

A3: Over-hydrolysis of the nitrile to the carboxylic acid is a common issue as the amide intermediate can also be hydrolyzed under the reaction conditions.[1] To favor the formation of the amide:

  • Use Milder Reaction Conditions: Employing lower temperatures and shorter reaction times can help to selectively hydrolyze the nitrile to the amide without significant further hydrolysis.[1]

  • Control Stoichiometry of Reagents: Careful control of the amount of acid or base used for hydrolysis is crucial.

  • Monitor the Reaction Closely: Use techniques like TLC or LC-MS to monitor the progress of the reaction and stop it once the desired amide is the major product.[1]

Q4: What are some common impurities I might encounter, and how can I remove them?

A4: Common impurities can include unreacted starting materials (e.g., the corresponding benzoic acid or benzonitrile), the over-hydrolyzed carboxylic acid by-product, and potentially side-products from reactions involving the trifluoromethyl or fluoro groups. Purification is typically achieved through:

  • Recrystallization: A common and effective method for purifying solid amides. A suitable solvent system should be chosen where the amide has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. Ethanol/water mixtures are often a good starting point for benzamides.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed to separate the desired product from impurities with different polarities.

Troubleshooting Guides

Low Yield in Amidation of 2-Fluoro-3-(trifluoromethyl)benzoic Acid
Symptom Possible Cause Suggested Solution
Low conversion of starting material Incomplete activation of the carboxylic acid.- Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. - Use a reliable coupling reagent such as EDC with HOBt, or HATU.
Reaction stalls or is very slow Insufficiently reactive ammonia source or poor reaction conditions.- Use aqueous ammonia (ammonium hydroxide) or purge the reaction mixture with ammonia gas at low temperatures (-10°C to 0°C).[2] - Ensure adequate stirring and monitor the reaction temperature closely.
Formation of multiple unidentified by-products Side reactions due to harsh conditions.- If using a coupling reagent, perform the reaction at room temperature or below. - If using the acyl chloride route, add the ammonia source slowly while maintaining a low temperature to control the exotherm.
Over-hydrolysis in Nitrile to Amide Conversion
Symptom Possible Cause Suggested Solution
Significant amount of 2-Fluoro-3-(trifluoromethyl)benzoic acid in the product mixture Reaction conditions are too harsh (high temperature, long reaction time, or excess reagent).- Reduce the reaction temperature. For example, if refluxing, try running the reaction at a lower, controlled temperature (e.g., 80-100°C).[3] - Decrease the reaction time and monitor closely by HPLC or TLC.[1][3] - Use a stoichiometric amount of the hydrolyzing agent (e.g., NaOH).
Incomplete conversion of the nitrile Reaction conditions are too mild.- Gradually increase the reaction temperature or time while monitoring for the formation of the carboxylic acid by-product. - Consider using a different hydrolyzing agent or a co-solvent to improve solubility.

Experimental Protocols

Disclaimer: The following protocols are based on established methods for the synthesis of structurally similar compounds. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) is recommended to achieve the best results for this compound.

Protocol 1: Amidation of 2-Fluoro-3-(trifluoromethyl)benzoyl Chloride

This protocol is adapted from the synthesis of 2-(trifluoromethyl)benzamide.[2]

Step 1: Synthesis of 2-Fluoro-3-(trifluoromethyl)benzoyl Chloride

  • To a round-bottom flask, add 2-Fluoro-3-(trifluoromethyl)benzoic acid.

  • Add thionyl chloride (SOCl₂) (typically 2-3 equivalents) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the mixture to reflux (around 70-80°C) for 2-4 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-Fluoro-3-(trifluoromethyl)benzoyl chloride, which can often be used in the next step without further purification.

Step 2: Amidation with Ammonia

  • Dissolve the crude 2-Fluoro-3-(trifluoromethyl)benzoyl chloride in a suitable solvent such as isopropanol or cold water.[2]

  • Cool the solution to a temperature between -10°C and 0°C.[2]

  • Slowly bubble ammonia gas through the solution or add aqueous ammonium hydroxide dropwise while maintaining the low temperature.[2]

  • Stir the reaction mixture for 2-4 hours at this temperature.[2]

  • Monitor the reaction by TLC or LC-MS for the disappearance of the acyl chloride.

  • Upon completion, the product may precipitate. Filter the solid and wash with cold water. If the product does not precipitate, concentrate the filtrate to obtain the crude product.[2]

  • Purify the crude this compound by recrystallization.

Quantitative Data for a Similar Synthesis (2-(Trifluoromethyl)benzamide) [2]

Starting MaterialReagentSolventTemperatureTimeYieldPurity (HPLC)
2-Trifluoromethyl benzoyl chlorideAmmonia gasIsopropanol-10°C to 0°C3.5 h90%>99%
2-Trifluoromethyl benzoyl chlorideAqueous AmmoniaCold Water10°C3.5 h--
Protocol 2: Hydrolysis of 2-Fluoro-3-(trifluoromethyl)benzonitrile

This protocol is adapted from the synthesis of 2-(trifluoromethyl)benzamide via nitrile hydrolysis.[3]

  • Prepare a solution of sodium hydroxide (NaOH) in water.

  • Add 2-Fluoro-3-(trifluoromethyl)benzonitrile to the NaOH solution.

  • Heat the mixture to 100°C and stir for 2-4 hours.[3]

  • Monitor the reaction by HPLC to ensure the complete consumption of the starting material and to minimize the formation of the carboxylic acid by-product.[3]

  • Cool the reaction mixture to room temperature. A white solid should precipitate.[3]

  • Collect the solid by suction filtration and dry to obtain the crude this compound.[3]

  • Purify by recrystallization if necessary.

Quantitative Data for a Similar Synthesis (2-(Trifluoromethyl)benzamide) [3]

Starting MaterialReagentSolventTemperatureTimeYieldPurity (HPLC)
2-Trifluoromethyl benzonitrileNaOH (12g in 200mL water)Water100°C2 h89.9%98.8%
2-Trifluoromethyl benzonitrileNaOH (24g in 200mL water)Water100°C2 h89.9%98.8%

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Amidation cluster_route2 Route 2: Nitrile Hydrolysis cluster_purification Purification Carboxylic_Acid 2-Fluoro-3-(trifluoromethyl) benzoic Acid Acyl_Chloride 2-Fluoro-3-(trifluoromethyl) benzoyl Chloride Carboxylic_Acid->Acyl_Chloride SOCl2 or (COCl)2 Product_1 2-Fluoro-3-(trifluoromethyl) benzamide Acyl_Chloride->Product_1 Ammonia Ammonia Source (NH3 gas or NH4OH) Ammonia->Product_1 Crude_Product Crude Product Product_1->Crude_Product Nitrile 2-Fluoro-3-(trifluoromethyl) benzonitrile Product_2 2-Fluoro-3-(trifluoromethyl) benzamide Nitrile->Product_2 Hydrolysis Hydrolysis (NaOH, H2O, 100°C) Hydrolysis->Product_2 Product_2->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product (>98% Purity) Recrystallization->Pure_Product

Caption: Synthetic routes and purification workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Route Which synthetic route was used? Start->Check_Route Amidation_Issues Amidation Route Issues Check_Route->Amidation_Issues Amidation Hydrolysis_Issues Nitrile Hydrolysis Issues Check_Route->Hydrolysis_Issues Hydrolysis Check_Activation Was acid activation confirmed? Amidation_Issues->Check_Activation Check_Overhydrolysis Is carboxylic acid a major by-product? Hydrolysis_Issues->Check_Overhydrolysis Check_Temp Was temperature controlled during ammonia addition? Check_Activation->Check_Temp Yes Use_Acyl_Chloride Solution: Convert to acyl chloride or use coupling agents. Check_Activation->Use_Acyl_Chloride No Control_Exotherm Solution: Maintain low temperature (-10 to 0°C) during addition. Check_Temp->Control_Exotherm No Reduce_Severity Solution: Reduce temp, time, or [NaOH]. Monitor reaction. Check_Overhydrolysis->Reduce_Severity Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Purification of 2-Fluoro-3-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Fluoro-3-(trifluoromethyl)benzamide. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary purification methods for this compound?

A1: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the scale of the purification. Recrystallization is often suitable for removing small amounts of impurities from a solid product, while column chromatography is more effective for separating the desired compound from significant quantities of impurities with different polarities.

Q2: What are some common impurities I might encounter in my crude this compound product?

A2: Common impurities can include unreacted starting materials such as 2-Fluoro-3-(trifluoromethyl)benzoic acid, residual coupling agents if a peptide coupling method was used for synthesis, and potential side-products. One possible side-product is the isomeric 2-fluoro-3-chloro-benzotrifluoride if the synthesis starts from 2,3-dichlorotrifluorotoluene.[1] In amidation reactions, common byproducts can also arise from side reactions of the activating agents.[2]

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a quantitative method to determine the percentage purity. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the number of components in your sample. Melting point analysis is also a useful indicator of purity; a sharp melting point range close to the literature value suggests high purity, whereas a broad melting range indicates the presence of impurities.

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the chosen recrystallization solvent, even with heating.

  • Possible Cause: The solvent is not polar enough to dissolve the polar benzamide.

  • Solution:

    • Select a more polar solvent. Good starting points for polar amides include ethanol, acetone, or acetonitrile.[3]

    • Consider using a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of certain impurities can also promote oiling out.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation.

    • Allow the solution to cool more slowly. You can do this by placing the flask in a larger beaker of hot water and allowing both to cool to room temperature.

    • If the problem persists, try a different solvent system.

Problem 3: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.

  • Possible Cause: Too much solvent was used, and the solution is not saturated.

  • Solution:

    • Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.

    • Add a seed crystal of pure this compound.

    • If crystallization still does not occur, reduce the volume of the solvent by gentle heating or under reduced pressure and then allow the solution to cool again.

Column Chromatography

Problem 1: The compound does not move from the baseline on the TLC plate with the chosen eluent.

  • Possible Cause: The eluent system is not polar enough to move the polar benzamide up the silica gel plate.

  • Solution: Increase the polarity of the eluent. For normal-phase chromatography (silica gel), this typically involves increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture).

Problem 2: The compound runs with the solvent front on the TLC plate.

  • Possible Cause: The eluent system is too polar.

  • Solution: Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexane in a hexane/ethyl acetate mixture).

Problem 3: Poor separation of the desired compound from an impurity.

  • Possible Cause: The polarity difference between your compound and the impurity is not sufficient for separation with the chosen eluent system.

  • Solution:

    • Fine-tune the eluent system. Small changes in the solvent ratio can significantly impact separation.

    • Consider using a different solvent system altogether. For example, a mixture of dichloromethane and methanol can sometimes provide better separation for polar compounds.

    • For fluorinated compounds, consider using a fluorinated stationary phase, which can offer different selectivity compared to standard silica or C18 columns.[4][5][6][7]

Data Presentation

Table 1: Purity and Yield Data for Purification Methods

Purification MethodInitial Purity (HPLC)Final Purity (HPLC)Yield (%)Notes
Recrystallization (Ethanol)95%>99%80-90%Effective for removing minor impurities.
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate)85%>99.5%60-75%Suitable for separating from less polar impurities.
Column Chromatography (Fluorinated Phase)85%>99.5%65-80%May offer enhanced selectivity for fluorinated impurities.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography on Silica Gel
  • Eluent Selection: Determine a suitable eluent system by running TLC plates. A good starting point for a compound of this polarity is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a level surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). If the compound has low solubility in the eluent, it can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (if using flash chromatography). Collect fractions and monitor the elution of the compound by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt Insoluble Impurities? cool Slow Cooling dissolve->cool No hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry end Pure Product dry->end Troubleshooting_Recrystallization cluster_problems Common Problems cluster_solutions Potential Solutions start Recrystallization Issue p1 Compound doesn't dissolve start->p1 p2 Oils out start->p2 p3 No crystals form start->p3 s1a Use more polar solvent p1->s1a s1b Use mixed solvent system p1->s1b s2a Reheat and add more solvent p2->s2a s2b Cool slowly p2->s2b s3a Scratch flask / Add seed crystal p3->s3a s3b Reduce solvent volume p3->s3b

References

Technical Support Center: 2-Fluoro-3-(trifluoromethyl)benzamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 2-Fluoro-3-(trifluoromethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the use of this reagent.

Frequently Asked Questions (FAQs)

Q1: My reaction involving the amide group of this compound is showing low yield. What are the potential causes?

A1: Low yields in reactions targeting the amide functionality, such as N-alkylation or dehydration to a nitrile, can stem from several factors:

  • Steric Hindrance: The ortho-fluoro and ortho-trifluoromethyl groups create significant steric bulk around the amide, which can impede the approach of reagents.

  • Electronic Effects: The electron-withdrawing nature of the fluoro and trifluoromethyl groups can reduce the nucleophilicity of the amide nitrogen, making it less reactive in certain transformations.

  • Reagent Incompatibility: The chosen base or electrophile may not be suitable for this specific substrate. Strong bases may lead to decomposition or side reactions.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the amide back to the corresponding carboxylic acid, 2-fluoro-3-(trifluoromethyl)benzoic acid, particularly under acidic or basic conditions.

Q2: I am observing an unexpected peak in my LC-MS/NMR that corresponds to a mass of 208.02 g/mol . What is this byproduct?

A2: A common byproduct in reactions involving this compound is 2-fluoro-3-(trifluoromethyl)benzoic acid (C₈H₄F₄O₂, MW: 208.02 g/mol ). This is typically formed via hydrolysis of the amide.

Troubleshooting Steps:

  • Ensure all solvents and reagents are anhydrous.

  • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture contamination.

  • If a base is used, consider a non-nucleophilic, sterically hindered base to minimize side reactions.

Q3: Can byproducts from the synthesis of this compound be present in my starting material?

A3: Yes, impurities from the manufacturing process can be present. Depending on the synthetic route, these may include:

  • Isomeric Impurities: Positional isomers of the starting material.

  • Precursor Molecules: Unreacted starting materials from the final step of the synthesis, such as 2-fluoro-3-(trifluoromethyl)benzonitrile.

  • Halogenated Impurities: If the synthesis involves halogenation and substitution steps, incompletely reacted intermediates, such as chlorinated analogues, might be present.[1]

It is always recommended to verify the purity of the starting material by analytical techniques such as NMR, LC-MS, and melting point determination.

Troubleshooting Guide for Common Byproducts

This guide outlines potential byproducts, their likely causes, and methods for identification and mitigation.

Byproduct Identity Chemical Formula Molecular Weight ( g/mol ) Likely Cause Identification Method Mitigation Strategy
2-Fluoro-3-(trifluoromethyl)benzoic acidC₈H₄F₄O₂208.02Hydrolysis of the amideLC-MS, ¹H NMR (disappearance of -NH₂ protons, appearance of -COOH proton)Use anhydrous solvents; run under inert atmosphere.
2-Fluoro-3-(trifluoromethyl)benzonitrileC₈H₃F₄N189.11Incomplete hydrolysis in synthesis; dehydration of amide during reactionIR (nitrile stretch ~2230 cm⁻¹), LC-MSPurify starting material; avoid harsh dehydrating conditions unless intended.
Decomposition Products (e.g., Carbon Oxides, HF, Nitrogen Oxides)N/AVariableHigh reaction temperatures; thermal decomposition[2]Gas chromatography-mass spectrometry (GC-MS) of headspaceMaintain controlled reaction temperatures; avoid localized heating.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M), add a suitable non-nucleophilic base (e.g., NaH, 1.2 eq) portion-wise at 0 °C under an argon atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Potential Byproduct Formation Pathways

Byproduct_Formation Potential Byproduct Pathways A This compound B Desired Product (e.g., N-Alkylated Amide) A->B Reaction (e.g., Alkylation) C 2-Fluoro-3-(trifluoromethyl)benzoic Acid A->C Hydrolysis (H₂O, Acid/Base) D 2-Fluoro-3-(trifluoromethyl)benzonitrile A->D Dehydration E Decomposition Products A->E High Temperature

Caption: Common reaction pathways originating from this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_purity 1. Analyze Starting Material (NMR, LC-MS) start->check_purity is_pure Is it pure? check_purity->is_pure purify Purify Starting Material is_pure->purify No analyze_crude 2. Analyze Crude Reaction Mixture (LC-MS, NMR) is_pure->analyze_crude Yes purify->start Re-run Reaction byproduct_id Identify Byproducts analyze_crude->byproduct_id hydrolysis Hydrolysis Product Found (Benzoic Acid) byproduct_id->hydrolysis Yes unreacted_sm Unreacted Starting Material byproduct_id->unreacted_sm Mainly other Other Byproducts byproduct_id->other Other optimize_hydrolysis Use Anhydrous Conditions (Dry Solvents, Inert Gas) hydrolysis->optimize_hydrolysis optimize_conditions Increase Temperature Change Reagents Increase Reaction Time unreacted_sm->optimize_conditions investigate Investigate Side Reactions other->investigate

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

challenges in the scale-up of 2-Fluoro-3-(trifluoromethyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Fluoro-3-(trifluoromethyl)benzamide

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound for scale-up?

A1: The most prevalent and scalable methods start from 2-Fluoro-3-(trifluoromethyl)benzoic acid or its derivatives. The two primary strategies are:

  • Two-Step Acyl Halide Formation: The benzoic acid is first converted to a more reactive acyl halide (typically an acyl chloride) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This intermediate is then reacted with an ammonia source (e.g., aqueous ammonium hydroxide or ammonia gas) to form the final benzamide.[1][2][3] This is a robust and high-yielding method often used in industrial processes.

  • Direct Amidation (Coupling): The benzoic acid is directly coupled with an ammonia source using a coupling agent. While many modern coupling reagents exist, for large-scale synthesis, boron-based reagents like tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) or titanium-based catalysts like TiCl₄ have been shown to be effective.[4][5] These methods avoid the handling of corrosive acyl halides but may require careful optimization to achieve high conversion and purity.

Q2: My direct amidation reaction shows low conversion or stalls. What are the likely causes and how can I troubleshoot this?

A2: Low conversion in direct amidation is a common challenge. Key factors to investigate include:

  • Formation of Ammonium Salt: Carboxylic acids and amines can form a stable, unreactive ammonium carboxylate salt.[6] Heating the reaction is often necessary to overcome this equilibrium and drive the condensation.

  • Water Removal: The reaction produces water as a byproduct, which can hydrolyze the activated intermediate or shift the equilibrium back to the starting materials. Methods to remove water, such as azeotropic distillation (e.g., with toluene) or the use of dehydrating agents like molecular sieves, are crucial, especially in catalyzed reactions.[4][6]

  • Catalyst/Reagent Deactivation: Moisture in the starting materials or solvent can deactivate the coupling agent or catalyst.[7] Ensure all reagents and solvents are anhydrous.

  • Insufficient Temperature: Thermal condensation often requires elevated temperatures, sometimes above 160°C, although catalytic methods can lower this requirement.[6] For boronic acid catalyzed reactions, temperatures are typically in the range of 80-100°C.[4]

Q3: I am observing significant impurity formation during the synthesis from the corresponding acyl chloride. What are these impurities and how can they be minimized?

A3: When using the acyl chloride route, key impurities can arise from:

  • Unreacted Starting Material: Incomplete reaction of the acyl chloride with ammonia. To minimize this, ensure a slight excess of the ammonia source and control the addition rate to maintain an appropriate reaction temperature.

  • Hydrolysis of Acyl Chloride: The acyl chloride intermediate is highly sensitive to moisture and can hydrolyze back to the carboxylic acid. It is critical to perform the reaction under strictly anhydrous conditions until the quenching step.

  • Side Reactions from Reagents: If using thionyl chloride to generate the acyl chloride, residual sulfur-containing impurities may be present. A thorough work-up, including washing with a mild base like sodium bicarbonate solution, is essential.[7]

Q4: What are the critical parameters for controlling the reaction when using an ammonia source on a large scale?

A4: Temperature control is paramount. The reaction of an acyl chloride with ammonia is highly exothermic and can lead to a thermal runaway if not managed properly.

  • Temperature: Maintain a low reaction temperature, typically between -10°C and 10°C, during the addition of the ammonia source.[1][3]

  • Addition Rate: Add the ammonia source (gas or aqueous solution) slowly and sub-surface to the cooled solution of the acyl chloride to ensure efficient mixing and heat dissipation.

  • Agitation: Ensure robust and efficient stirring to prevent localized "hot spots" and ensure homogeneity.

Q5: My final product is difficult to purify and fails to meet the desired purity specifications (>98%). What purification strategies are recommended?

A5: Purification challenges often stem from residual starting materials or closely related byproducts.

  • Recrystallization: This is the most effective method for removing minor impurities. A suitable solvent system must be identified through screening. Consider solvents like isopropanol, water, or mixtures thereof.

  • Washing/Trituration: Slurrying the crude solid product in a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

  • Aqueous Work-up: A thorough aqueous work-up is crucial. Washing the crude product with a dilute acid can remove any residual basic impurities, while a wash with a dilute base (e.g., NaHCO₃) can remove unreacted carboxylic acid.

Troubleshooting Guide: Low Yield in Amidation

The following workflow provides a logical approach to diagnosing and solving issues related to low product yield during the synthesis of this compound.

Troubleshooting_Workflow start Problem: Low Product Yield cause1 Cause: Inefficient Acid Activation start->cause1 cause2 Cause: Reaction Conditions start->cause2 cause3 Cause: Work-up & Isolation Loss start->cause3 subcause1a Moisture contamination hydrolyzing reagent/intermediate cause1->subcause1a Check subcause1b Incorrect stoichiometry of activating agent (e.g., SOCl₂) cause1->subcause1b Check subcause2a Reaction temperature too low (especially for direct amidation) cause2->subcause2a Check subcause2b Poor mixing or inefficient addition of ammonia source cause2->subcause2b Check subcause3a Product soluble in work-up or wash solvents cause3->subcause3a Check subcause3b Incomplete precipitation or crystallization cause3->subcause3b Check solution1a Solution: Use anhydrous solvents/reagents. Dry glassware thoroughly. subcause1a->solution1a Action solution1b Solution: Use 1.1-1.5 equivalents of activating agent. Verify purity. subcause1b->solution1b Action solution2a Solution: Increase reaction temperature. Monitor progress by HPLC/TLC. subcause2a->solution2a Action solution2b Solution: Improve agitation. Ensure slow, sub-surface addition. subcause2b->solution2b Action solution3a Solution: Cool filtrates to check for _further precipitation. Back-extract aqueous layers. subcause3a->solution3a Action solution3b Solution: Optimize anti-solvent addition. Increase crystallization time. Cool to 0-5°C before filtration. subcause3b->solution3b Action

Caption: Troubleshooting workflow for diagnosing low yield.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol is adapted from general procedures for the synthesis of 2-(trihalomethyl) benzamides.[2][3]

Step 1: Formation of 2-Fluoro-3-(trifluoromethyl)benzoyl chloride

  • Charge a dry, inerted reactor with 2-Fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq.) and a suitable solvent (e.g., toluene or dichloromethane).

  • Add thionyl chloride (SOCl₂, 1.2-1.5 eq.) dropwise to the mixture at room temperature. A catalytic amount of dimethylformamide (DMF) may be added to accelerate the reaction.

  • Heat the reaction mixture to reflux (typically 50-80°C) and monitor for the cessation of gas evolution (HCl and SO₂). The reaction progress can be monitored by HPLC until the starting benzoic acid is consumed.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure. The resulting crude 2-Fluoro-3-(trifluoromethyl)benzoyl chloride is typically used directly in the next step.

Step 2: Amidation

  • Dissolve the crude acyl chloride from Step 1 in a suitable anhydrous solvent (e.g., isopropanol, toluene, or cold water).[1][2]

  • Cool the solution to a temperature between -10°C and 10°C in an ice or brine bath.[3]

  • Slowly add aqueous ammonium hydroxide (28-30%, ~2.0 eq.) or purge ammonia gas through the solution while maintaining the low temperature and stirring vigorously.

  • Allow the reaction to stir for 1-4 hours after the addition is complete.[3]

  • Monitor the reaction by HPLC to confirm the disappearance of the acyl chloride.

  • Upon completion, the product often precipitates. Filter the solid, wash with cold water to remove ammonium salts, and dry under vacuum to yield crude this compound.

Protocol 2: Direct Amidation using B(OCH₂CF₃)₃

This protocol is based on a general method for direct amidation of carboxylic acids.[4]

  • To a solution of 2-Fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq.) and the ammonia source (e.g., ammonium chloride, 1.0 eq., with a non-nucleophilic base like DBU or triethylamine, 1.0 eq.) in acetonitrile (MeCN, 0.5 M), add tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃, 2.0 eq.).

  • Heat the reaction mixture in a sealed tube or pressure-rated reactor to 80-100°C.

  • Stir the reaction for 5-24 hours, monitoring progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Data Presentation: Comparison of Synthesis Conditions

The following table summarizes typical reaction parameters and outcomes for the synthesis of related trifluoromethyl benzamides, providing a baseline for optimization.

MethodStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
Acyl Chloride2-(Trifluoromethyl)benzoyl chlorideAmmonia gasIsopropanol-10 to 03.590>98[3]
Acyl Chloride2-(Trifluoromethyl)benzoyl chlorideAq. NH₄OHCold Water103.5->98[1]
Nitrile Hydrolysis2-Trifluoromethyl benzonitrileNaOH, WaterWater100289.998.8[8]
Direct AmidationGeneric Carboxylic AcidB(OCH₂CF₃)₃, AmineMeCN80-1005-24HighHigh[4]
Direct AmidationGeneric Carboxylic AcidTiCl₄, AminePyridine85-Mod-ExcHigh[5]

References

improving regioselectivity in reactions of 2-Fluoro-3-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-Fluoro-3-(trifluoromethyl)benzamide. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites on this compound for functionalization?

A1: The reactivity of the aromatic ring is dictated by the three substituents: the amide (-CONH₂), the fluorine (-F), and the trifluoromethyl (-CF₃) group.

  • For Nucleophilic Aromatic Substitution (SNAr): The most reactive site is the carbon attached to the fluorine atom (C2). The strong electron-withdrawing effects of the adjacent trifluoromethyl group (at C3) and the amide group (at C1) activate this position for attack by nucleophiles.

  • For Directed Ortho-Metalation (DoM): The amide group is a powerful directing group.[1][2] After deprotonation of the amide N-H protons, a strong base can selectively deprotonate the C6 position, which is ortho to the amide. The C2 position is sterically hindered and electronically less favorable for deprotonation.

  • For Electrophilic Aromatic Substitution (EAS): The ring is highly deactivated due to all three substituents being electron-withdrawing. Reactions are challenging and typically require harsh conditions. If a reaction does occur, the least deactivated position, C5, is the most likely site for substitution, although mixtures are common.

Q2: I am attempting a Directed Ortho-Metalation (DoM) with n-BuLi, but the reaction is not working. What is the likely cause?

A2: The primary amide (-CONH₂) has two acidic protons on the nitrogen atom. Before any C-H activation on the aromatic ring can occur, strong organolithium bases like n-BuLi will deprotonate the amide nitrogen. You must use at least two equivalents of the base to form the N,N-dianion before ring metalation at C6 can proceed. Alternatively, protecting the amide group (e.g., as a secondary or tertiary amide) can allow for direct C-H lithiation with just over one equivalent of base.[3]

Q3: Why am I getting a low yield in my Nucleophilic Aromatic Substitution (SNAr) reaction to displace the fluorine?

A3: Low yields in SNAr reactions on this substrate can be due to several factors:

  • Insufficient Activation: While the ring is activated, the combined effect may not be sufficient for weakly reactive nucleophiles.

  • Poor Solvent Choice: SNAr reactions are highly sensitive to the solvent. Polar aprotic solvents like DMSO, DMF, or NMP are typically required to stabilize the charged intermediate (Meisenheimer complex) and enhance the reaction rate.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Optimization of the temperature is crucial.

  • Nucleophile Degradation: Some nucleophiles may be unstable under the reaction conditions or may react with the solvent.

Q4: Can I perform an electrophilic substitution, such as nitration or bromination, on this molecule?

A4: It is extremely challenging. The this compound ring is strongly deactivated towards electrophilic attack. Forcing conditions (e.g., strong acids, high temperatures) are often required, which can lead to decomposition of the starting material or the formation of multiple isomers with poor regioselectivity. It is generally advisable to introduce such groups via other synthetic routes, for example, by starting with an already substituted aniline or benzoic acid before forming the amide.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Directed Ortho-Metalation (DoM)

You are attempting to functionalize the C6 position using a strong base followed by an electrophile, but you are observing a mixture of products or recovery of starting material.

Potential Cause Suggested Solution
Incomplete N-H Deprotonation For the primary amide, ensure at least 2.2 equivalents of organolithium base (e.g., n-BuLi, s-BuLi) are used to generate the dianion before adding the electrophile.
Incorrect Base For challenging lithiations, a stronger base system like s-BuLi/TMEDA can be more effective.[2] TMEDA acts as a chelating agent, increasing the basicity and reactivity of the organolithium reagent.
Competitive Metalation While C6 is the preferred site, minor deprotonation at other sites can occur. Lowering the reaction temperature (e.g., to -78 °C) often improves selectivity.
Electrophile Reactivity A highly reactive electrophile might react non-selectively. Conversely, a poorly reactive electrophile may not react at all, leading to the recovery of the lithiated species upon workup. Match the reactivity of the electrophile to the aryllithium intermediate.
Issue 2: Failure or Low Yield in Nucleophilic Aromatic Substitution (SNAr)

Your goal is to replace the fluorine at C2 with a nucleophile (e.g., an amine, alkoxide, or thiol), but the reaction fails or gives a poor yield.

Potential Cause Suggested Solution
Poor Solvent Choice The reaction must be run in a polar aprotic solvent. Water or protic solvents will quench the nucleophile and inhibit the reaction. Ensure the solvent is anhydrous.
Reaction Temperature Too Low Many SNAr reactions require heat. Systematically increase the temperature (e.g., from room temperature to 80 °C, 120 °C) while monitoring the reaction by TLC or LC-MS.
Ineffective Nucleophile The nucleophile may not be strong enough. If using a neutral nucleophile (e.g., an alcohol or amine), adding a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or NaH) to deprotonate it in situ will dramatically increase its reactivity.
Leaving Group Inactivity Although fluorine is a good leaving group for SNAr, its departure is the rate-determining step. Enhancing the electron-withdrawing nature of the ring (if possible through derivatization) or using a more potent nucleophile can help.

Experimental Protocols

Example Protocol 1: Regioselective C6-Deuteration via Directed Ortho-Metalation

This protocol illustrates the selective functionalization at the C6 position.

  • Preparation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Litiation: Add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise over 15 minutes. The solution may change color.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the C6-lithiated dianion.

  • Electrophilic Quench: Add deuterated methanol (D₄-MeOH) (5.0 eq) dropwise.

  • Workup: Allow the reaction to warm to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x), combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel) to obtain C6-deuterated this compound.

Example Protocol 2: Regioselective C2-Substitution with an Amine via SNAr

This protocol demonstrates the displacement of the fluorine atom.

  • Preparation: To a sealed tube, add this compound (1.0 eq), the desired amine (e.g., morpholine, 1.5 eq), and potassium carbonate (2.0 eq).

  • Solvent: Add anhydrous DMSO (0.3 M).

  • Reaction: Seal the tube and heat the mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine to remove residual DMSO, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired 2-(amino)-3-(trifluoromethyl)benzamide.

Data Presentation

Table 1: Illustrative Effect of Base and Temperature on C6-Lithiation-Methylation

This table provides example data on how reaction conditions can influence the regioselectivity of a Directed Ortho-Metalation reaction followed by quenching with methyl iodide.

EntryBase (eq)AdditiveTemperature (°C)Yield of C6-Methyl Product (%)Recovery of Starting Material (%)
1n-BuLi (1.1)None-78< 5%> 90%
2n-BuLi (2.2)None-7875%15%
3n-BuLi (2.2)None-4060%25% (some decomposition)
4s-BuLi (2.2)TMEDA (2.2)-7888%5%

Note: Data is illustrative and intended for comparative purposes only.

Visualizations

G cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Primary Products start This compound dom Directed Ortho-Metalation (DoM) Reagents: 2.2 eq n-BuLi, THF, -78°C start->dom Regioselective Deprotonation snar Nucleophilic Aromatic Sub. (SNAr) Reagents: Nucleophile, Base, DMSO, Heat start->snar Nucleophilic Attack at C-F eas Electrophilic Aromatic Sub. (EAS) Reagents: Electrophile, Strong Acid start->eas Challenging Reaction prod_dom C6-Substituted Product dom->prod_dom prod_snar C2-Substituted Product snar->prod_snar prod_eas C5-Substituted Product (Often with isomers) eas->prod_eas

Caption: Key reaction pathways for this compound.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor Regioselectivity in DoM Reaction cause1 Insufficient Base? (< 2.2 eq for -CONH2) problem->cause1 cause2 Temperature Too High? problem->cause2 cause3 Base Not Strong Enough? problem->cause3 sol1 Use >= 2.2 eq of Organolithium Base cause1->sol1 Fix sol2 Run reaction at -78°C cause2->sol2 Optimize sol3 Use s-BuLi / TMEDA complex cause3->sol3 Enhance

Caption: Troubleshooting workflow for poor regioselectivity in DoM reactions.

References

side reactions of 2-Fluoro-3-(trifluoromethyl)benzamide with strong bases

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Fluoro-3-(trifluoromethyl)benzamide

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential side reactions when using this reagent with strong bases.

Frequently Asked Questions (FAQs)

Q1: I am trying to deprotonate the amide of this compound with a strong base for a subsequent reaction, but I am seeing a significant amount of an unexpected, higher molecular weight byproduct. What could this be?

A1: A common side reaction for 2-fluoro-benzamides under basic conditions is the formation of quinazolinone derivatives. This can occur through an initial intermolecular nucleophilic aromatic substitution (SNAr) of the fluoride with another amide molecule, followed by an intramolecular cyclization. The strong base deprotonates the amide nitrogen, which then acts as a nucleophile.

Q2: My reaction is resulting in the formation of 2-Fluoro-3-(trifluoromethyl)benzoic acid. What is causing this?

A2: The presence of 2-Fluoro-3-(trifluoromethyl)benzoic acid indicates that hydrolysis of the benzamide is occurring. Strong bases, especially in the presence of water, can promote the hydrolysis of the amide bond to form the corresponding carboxylate salt. Subsequent acidic workup will then yield the carboxylic acid.

Q3: Can the trifluoromethyl group participate in any side reactions with strong bases?

A3: While the trifluoromethyl group is generally stable, under harsh basic conditions, it can be susceptible to hydrolysis, although this is less common than amide hydrolysis or SNAr at the fluorine position. This would lead to the formation of a carboxylic acid at that position. However, for this specific molecule, the other side reactions are more likely to be observed first.

Q4: Are there any specific bases that are more prone to causing these side reactions?

A4: Strong, non-nucleophilic bases are generally preferred for simple deprotonation. However, even with these, the intramolecular SNAr can be competitive. The use of carbonate bases like cesium carbonate (Cs2CO3), often at elevated temperatures, has been shown to promote the synthesis of quinazolinones from ortho-fluorobenzamides.[1][2][3] Strong hydroxides (like NaOH or KOH) will favor amide hydrolysis.

Troubleshooting Guides

This section provides a step-by-step guide to diagnose and resolve common issues encountered during reactions involving this compound and strong bases.

Issue 1: Low Yield of Desired Product and Formation of an Insoluble Precipitate
  • Symptom: The yield of the target molecule is lower than expected, and a solid precipitate, which is not the desired product, is observed in the reaction mixture.

  • Possible Cause: Formation of a quinazolinone derivative via intermolecular reaction and cyclization, which may have limited solubility in the reaction solvent.

  • Troubleshooting Steps:

    • Characterize the Precipitate: Isolate the precipitate and analyze it using techniques like NMR, Mass Spectrometry, and IR spectroscopy to confirm if it is a quinazolinone-type structure.

    • Lower Reaction Temperature: The rate of the SNAr reaction is often highly temperature-dependent. Running the reaction at a lower temperature may favor the desired deprotonation over the cyclization pathway.

    • Use a More Hindered Base: A sterically hindered base might selectively deprotonate the amide without readily participating in or promoting intermolecular reactions.

    • Control Stoichiometry: Ensure precise control over the stoichiometry of the base. An excess of a strong base can increase the rate of side reactions.

Issue 2: Presence of Carboxylic Acid Impurity in the Final Product
  • Symptom: The final product is contaminated with 2-Fluoro-3-(trifluoromethyl)benzoic acid after workup.

  • Possible Cause: Hydrolysis of the starting benzamide due to the presence of water in the reaction or during workup under basic conditions.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents before starting the reaction. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

    • Modify Workup Procedure: If possible, use a non-aqueous workup. If an aqueous workup is necessary, perform it at low temperatures and as quickly as possible. Neutralize the reaction mixture carefully to avoid prolonged exposure to strong basic conditions.

    • Choice of Base: Avoid using aqueous solutions of strong bases like NaOH or KOH if hydrolysis is a concern.

Data Presentation

The following table summarizes conditions known to promote the formation of quinazolinones from ortho-fluorobenzamides, which can be considered a side reaction in other contexts.

Starting Material ExampleBaseSolventTemperature (°C)ProductYield (%)Reference
2-fluoro-N-methylbenzamideCs2CO3DMSO1353-methyl-2-phenylquinazolin-4-oneHigh (inferred)[1][2][3]
2-halobenzamidestBuOKtBuOHNot specifiedQuinazolin-4(3H)-onesUp to 80[4]

Experimental Protocols

The following is an example protocol that can lead to the formation of a quinazolinone, a potential side product when working with this compound and a base in the presence of another amide.

Protocol: Synthesis of a Quinazolinone Derivative (Illustrative of a Side Reaction)

  • Materials:

    • This compound

    • Another primary or secondary amide (e.g., benzamide)

    • Cesium Carbonate (Cs2CO3)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add this compound (1 equivalent), the other amide (2.5 equivalents), and Cs2CO3 (4 equivalents).

    • Add anhydrous DMSO to the vessel.

    • Heat the reaction mixture to 135 °C and stir for 24 hours.

    • Monitor the reaction by TLC or LC-MS for the consumption of the starting material and the formation of the new product.

    • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the quinazolinone derivative.

Note: This protocol is adapted from procedures for quinazolinone synthesis and illustrates the conditions under which this "side reaction" is likely to occur.[1][2][3]

Mandatory Visualization

Logical Relationship of Side Reactions

Side_Reactions reagent This compound desired_product Desired Deprotonated Product reagent->desired_product Desired Reaction hydrolysis_product 2-Fluoro-3-(trifluoromethyl)benzoic Acid reagent->hydrolysis_product Hydrolysis (Side Reaction) quinazolinone Quinazolinone Derivative reagent->quinazolinone S_NAr/Cyclization (Side Reaction) base Strong Base (e.g., Cs2CO3, KOH) base->desired_product base->hydrolysis_product base->quinazolinone water H2O water->hydrolysis_product amide Another Amide Molecule amide->quinazolinone

Caption: Logical diagram illustrating the potential reaction pathways of this compound in the presence of a strong base, leading to the desired product or common side products.

Experimental Troubleshooting Workflow

Troubleshooting_Workflow decision decision action action start Low Yield or Unexpected Product decision1 Byproduct Identified? start->decision1 Analyze Byproducts decision2 Is Byproduct a Quinazolinone? decision1->decision2 Yes action1 Perform Full Characterization (NMR, MS, IR) decision1->action1 No action2 Lower Reaction Temp. Use Hindered Base Control Stoichiometry decision2->action2 Yes decision3 Is Byproduct the Carboxylic Acid? decision2->decision3 No decision3->action1 No action3 Ensure Anhydrous Conditions Modify Workup Avoid Aqueous Bases decision3->action3 Yes

Caption: A troubleshooting workflow to diagnose and address common side reactions encountered when using this compound with strong bases.

References

Technical Support Center: Suzuki Coupling with Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki coupling reactions involving fluorinated benzamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield or no reaction in a Suzuki coupling with a fluorinated benzamide?

Common issues include:

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or side reactions.

  • Inactive Boronic Acid/Ester: The boronic acid or ester may have degraded or be of poor quality.

  • Inappropriate Base: The chosen base may be too weak, too strong, or poorly soluble, leading to side reactions like amide hydrolysis or defluorination.

  • Sub-optimal Ligand: The phosphine ligand may not be suitable for the specific substrates, leading to poor catalytic activity.

  • Poor Solvent Choice: The solvent may not be appropriate for the reaction, affecting solubility and reaction kinetics.

  • Oxygen Contamination: Incomplete degassing can lead to oxidation of the catalyst and phosphine ligands.

Q2: My reaction is showing significant defluorination of the starting material. What is the likely cause and how can I prevent it?

Defluorination is often caused by a base that is too strong or a reaction temperature that is too high. The electron-withdrawing nature of the fluorine atoms makes the aromatic ring susceptible to nucleophilic attack, which can be exacerbated by harsh reaction conditions.

Troubleshooting Steps:

  • Switch to a milder base: Instead of strong bases like NaOH or KOH, consider using milder inorganic bases like K₃PO₄ or Cs₂CO₃, or organic bases like triethylamine (TEA).

  • Lower the reaction temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Use a bulkier ligand: Ligands like XPhos or SPhos can sometimes shield the C-F bond and reduce the rate of defluorination.

Q3: I am observing significant hydrolysis of my benzamide. How can I minimize this side reaction?

Amide hydrolysis is typically promoted by strong bases and the presence of water.

Troubleshooting Steps:

  • Use a non-hydroxide base: Switch from bases like NaOH, KOH, or LiOH to carbonate or phosphate bases (e.g., K₂CO₃, K₃PO₄).

  • Ensure anhydrous conditions: Use anhydrous solvents and reagents. If using a hydrated base (e.g., K₃PO₄·H₂O), consider its water content in the overall reaction setup.

  • Decrease reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.

Troubleshooting Guides

Problem 1: Low or No Product Formation

If you are observing low or no yield of your desired coupled product, follow this troubleshooting workflow.

G start Low/No Product check_catalyst 1. Verify Catalyst & Ligand Activity start->check_catalyst check_boronic 2. Assess Boronic Acid/Ester Quality check_catalyst->check_boronic If no improvement success Reaction Successful check_catalyst->success Issue resolved optimize_base 3. Optimize Base Selection check_boronic->optimize_base If no improvement check_boronic->success Issue resolved optimize_conditions 4. Adjust Reaction Conditions optimize_base->optimize_conditions If no improvement optimize_base->success Issue resolved optimize_conditions->success Issue resolved G start Side Reactions Observed (Defluorination/Hydrolysis) lower_temp 1. Lower Reaction Temperature start->lower_temp change_base 2. Screen Milder Bases lower_temp->change_base If no improvement success Side Reactions Minimized lower_temp->success Issue resolved change_ligand 3. Screen Bulky/Electron-Rich Ligands change_base->change_ligand If no improvement change_base->success Issue resolved reduce_time 4. Reduce Reaction Time change_ligand->reduce_time If no improvement change_ligand->success Issue resolved reduce_time->success Issue resolved

preventing decomposition of 2-Fluoro-3-(trifluoromethyl)benzamide during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-3-(trifluoromethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this reagent during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition during a reaction?

A1: The primary cause of decomposition is the hydrolysis of the amide bond. This reaction can occur under both acidic and basic conditions, leading to the formation of 2-fluoro-3-(trifluoromethyl)benzoic acid and ammonia or an ammonium salt. The presence of strong electron-withdrawing groups (fluorine and trifluoromethyl) on the aromatic ring makes the amide carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.

Q2: Under what specific conditions is decomposition most likely to occur?

A2: Decomposition is most likely under the following conditions:

  • Strongly Acidic Conditions: The use of strong acids (e.g., concentrated HCl, H₂SO₄) can catalyze the hydrolysis of the amide.

  • Strongly Basic Conditions: Strong bases (e.g., NaOH, KOH) can also promote hydrolysis.

  • High Temperatures: Elevated reaction temperatures can accelerate the rate of decomposition.

  • Presence of Water: The presence of water, especially in combination with acidic or basic catalysts, is a key factor in hydrolysis.

Q3: Are there any known incompatibilities for this compound?

A3: Yes, this compound is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1] Contact with these substances should be avoided to prevent decomposition or unwanted side reactions.

Q4: How can I detect if my this compound has started to decompose?

A4: Decomposition can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of a new spot on TLC or a new peak in HPLC corresponding to 2-fluoro-3-(trifluoromethyl)benzoic acid is a strong indicator of decomposition. In ¹H NMR, the disappearance of the amide protons and the appearance of a carboxylic acid proton signal would indicate hydrolysis.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound.

Issue 1: Low yield of the desired product and formation of a significant amount of 2-fluoro-3-(trifluoromethyl)benzoic acid.
Possible Cause Troubleshooting Step Experimental Protocol
Reaction conditions are too acidic or basic. Neutralize the reaction mixture or use a milder catalyst. If possible, run the reaction under neutral pH conditions.Protocol for Neutralization: If the reaction allows, carefully add a buffering agent to maintain a neutral pH. For example, a phosphate buffer (pH 7) can be used in aqueous reactions. For non-aqueous reactions, consider using a non-nucleophilic base like proton sponge if acidity is the issue.
Reaction temperature is too high. Lower the reaction temperature. Run the reaction at room temperature or below if the reaction kinetics allow.Protocol for Low-Temperature Reaction: Set up the reaction in an ice bath (0 °C) or a dry ice/acetone bath (for even lower temperatures). Monitor the reaction progress over a longer period to compensate for the slower rate.
Presence of water in the reaction mixture. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.Protocol for Anhydrous Conditions: Use freshly distilled anhydrous solvents. Dry glassware in an oven at >100 °C for several hours and cool under a stream of inert gas (e.g., nitrogen or argon). Handle all reagents under an inert atmosphere.
Issue 2: Complete consumption of starting material but no desired product is formed.
Possible Cause Troubleshooting Step Experimental Protocol
Decomposition is rapid under the reaction conditions. Consider protecting the amide functionality before proceeding with the reaction.Protocol for Amide Protection (Boc Protection): 1. Dissolve this compound (1 eq.) in anhydrous THF. 2. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and a catalytic amount of DMAP (0.1 eq.). 3. Stir the reaction at room temperature and monitor by TLC. 4. Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate. 5. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-Boc protected benzamide.
The reagent is incompatible with the benzamide. Review the incompatibility data. If using a strong oxidizing or reducing agent, consider a different synthetic route that avoids these reagents in the presence of the benzamide.Alternative Strategy: If a reduction is needed elsewhere in the molecule, for example, consider performing this step before introducing the this compound moiety.

Data Presentation

Table 1: General Stability of this compound

Condition Stability Primary Decomposition Product
Neutral pH, Room TemperatureStableN/A
Strong Acid (e.g., 6M HCl), HeatUnstable2-Fluoro-3-(trifluoromethyl)benzoic acid
Strong Base (e.g., 2M NaOH), HeatUnstableSodium 2-fluoro-3-(trifluoromethyl)benzoate
High Temperature (>150 °C)DecomposesCarbon oxides, Hydrogen fluoride, Nitrogen oxides[1]
Strong Oxidizing AgentsIncompatibleVarious oxidation products
Strong Reducing AgentsIncompatibleVarious reduction products

Experimental Protocols

Protocol 1: General Handling and Storage

To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids, bases, oxidizing agents, and reducing agents.

Protocol 2: Mild Amide Coupling Reaction to Synthesize an N-Substituted Derivative

This protocol is designed to minimize the decomposition of this compound when it is used as a starting material for N-substitution.

  • Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.1 eq.) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (1 drop).

  • Reaction with the Amine: In a separate flask, dissolve this compound (1.0 eq.) and a non-nucleophilic base such as proton sponge (1.1 eq.) in anhydrous DCM.

  • Coupling: Slowly add the activated acyl chloride solution to the benzamide solution at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

DecompositionPathway cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis This compound This compound Protonated Amide Protonated Amide This compound->Protonated Amide H+ (Acid) Tetrahedral Intermediate (Basic) Tetrahedral Intermediate (Basic) This compound->Tetrahedral Intermediate (Basic) OH- (Base) Tetrahedral Intermediate (Acidic) Tetrahedral Intermediate (Acidic) Protonated Amide->Tetrahedral Intermediate (Acidic) H2O 2-Fluoro-3-(trifluoromethyl)benzoic Acid 2-Fluoro-3-(trifluoromethyl)benzoic Acid Tetrahedral Intermediate (Acidic)->2-Fluoro-3-(trifluoromethyl)benzoic Acid -NH4+ 2-Fluoro-3-(trifluoromethyl)benzoate 2-Fluoro-3-(trifluoromethyl)benzoate Tetrahedral Intermediate (Basic)->2-Fluoro-3-(trifluoromethyl)benzoate -NH3

Caption: Decomposition pathway of this compound under acidic and basic conditions.

TroubleshootingWorkflow start Low Product Yield & Benzamide Decomposition Observed condition_check Are reaction conditions harsh (strong acid/base, high temp)? start->condition_check water_check Is water present in the reaction? condition_check->water_check No mild_conditions Use Milder Conditions condition_check->mild_conditions Yes protecting_group Consider Amide Protection water_check->protecting_group No anhydrous_conditions Use Anhydrous Conditions water_check->anhydrous_conditions Yes solution Improved Yield protecting_group->solution mild_conditions->solution anhydrous_conditions->solution

Caption: Troubleshooting workflow for preventing decomposition of this compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Fluoro-3-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 2-Fluoro-3-(trifluoromethyl)benzamide in palladium-catalyzed cross-coupling reactions. The information is designed to help overcome common challenges associated with this electron-deficient and sterically hindered substrate.

General FAQs

Q1: What makes this compound a challenging substrate for cross-coupling reactions?

A1: The primary challenge lies in the activation of the carbon-fluorine (C-F) bond. The C-F bond is the strongest carbon-halogen bond, making oxidative addition to the palladium catalyst difficult.[1] The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group further influences the electronic properties of the aromatic ring.[2] While this electron deficiency can sometimes facilitate certain catalytic pathways (like an SNAr-type mechanism), it generally requires highly active catalyst systems to achieve efficient coupling.[3]

Q2: Which palladium precursors are recommended for this substrate?

A2: Common and effective palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various palladium pre-catalysts.[4] While Pd(OAc)₂ and Pd₂(dba)₃ are cost-effective, they require in-situ reduction to the active Pd(0) species.[5] Palladium pre-catalysts, such as G3 or G4 palladacycles, are often preferred as they provide a more reliable and efficient generation of the active catalyst, leading to more reproducible results and often requiring lower catalyst loadings.[4][6]

Q3: What are the key considerations when choosing a phosphine ligand?

A3: Ligand selection is critical. Due to the strength of the C-F bond and potential steric hindrance, bulky and electron-rich ligands are highly recommended. These ligands stabilize the palladium center and promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[1][4][7] Biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and N-heterocyclic carbenes (NHCs) are known for their high activity in such challenging couplings.[7][8]

Logical Workflow for Catalyst System Selection

cluster_start Start: Define Coupling Reaction cluster_ligand Ligand Selection cluster_catalyst Catalyst & Base Selection cluster_end Final Steps Start Select Coupling Type (e.g., Suzuki, Buchwald-Hartwig) Ligand_Choice Choose Ligand Class Based on Substrate (2-Fluoro-3-(CF3)benzamide is electron-deficient) Start->Ligand_Choice Biaryl Bulky, Electron-Rich Biaryl Phosphines (e.g., XPhos, RuPhos, SPhos) Ligand_Choice->Biaryl High Success Rate NHC N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SImes) Ligand_Choice->NHC High Activity Other Other Ligands (e.g., P(t-Bu)3, Josiphos) Ligand_Choice->Other Specific Cases Pd_Source Select Palladium Source Biaryl->Pd_Source NHC->Pd_Source Other->Pd_Source Precatalyst Pre-catalyst (Recommended) (e.g., XPhos Pd G3/G4) Pd_Source->Precatalyst Improved Reliability Pd_Salt Pd(II) Salt (e.g., Pd(OAc)2, PdCl2) Pd_Source->Pd_Salt Cost-Effective Base Select Base (Non-nucleophilic, strong) Precatalyst->Base Pd_Salt->Base Carbonate K2CO3, Cs2CO3 Base->Carbonate Phosphate K3PO4 Base->Phosphate Alkoxide NaOtBu, LHMDS (For C-N Coupling) Base->Alkoxide Optimize Optimize Conditions (Temperature, Solvent, Concentration) Carbonate->Optimize Phosphate->Optimize Alkoxide->Optimize

Caption: A decision workflow for selecting a catalyst system.

Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction couples the aryl fluoride with a boronic acid or ester. Given the substrate's electron-deficient nature, careful selection of the catalyst system is crucial to outcompete potential side reactions like protodeboronation.[9][10]

Recommended Catalyst Systems for Suzuki-Miyaura Coupling
Pd SourceLigandBaseSolventTemp (°C)Key Characteristics
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-110SPhos provides high activity for C-F activation.[9]
Pd₂(dba)₃RuPhosK₂CO₃1,4-Dioxane100RuPhos is a bulky, electron-rich ligand suitable for challenging substrates.[7]
XPhos Pd G3Cs₂CO₃THF65-80Pre-catalyst allows for lower temperatures and reliable activation.[10]
Pd(PPh₃)₄(None)TBAFWater95Effective for some electron-deficient aryl fluorides, potentially via an SNAr pathway.[11]
Troubleshooting Guide for Suzuki-Miyaura Coupling
ProblemPotential CauseSuggested Solution
Low or No Yield 1. Inefficient Catalyst System: Ligand is not electron-rich or bulky enough to promote C-F oxidative addition.[7]- Switch to a more robust biaryl phosphine ligand like SPhos, RuPhos, or XPhos.[7][9] - Use a palladium pre-catalyst (e.g., XPhos Pd G3) for reliable activation.[6]
2. Protodeboronation of Boronic Acid: The boronic acid is unstable under the reaction conditions and is replaced by hydrogen.[10]- Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). - Ensure anhydrous conditions if possible. - Increase the rate of cross-coupling by using a more active catalyst or higher temperature to outcompete decomposition.[10]
3. Low Reaction Temperature: Insufficient energy to overcome the activation barrier of the C-F bond.- Increase the reaction temperature, screening from 80°C up to 120°C.
Formation of Biaryl Homocoupling Product Oxidative Homocoupling of Boronic Acid: Often promoted by oxygen and certain palladium species.- Thoroughly degas the reaction mixture (e.g., with argon or nitrogen sparging). - Use a pre-catalyst to ensure a clean formation of the active Pd(0) species.
Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol and should be optimized for specific boronic acid partners.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Reagents: Add this compound (1.0 equiv) and the arylboronic acid (1.2-1.5 equiv).

  • Assembly: Seal the vial with a PTFE-lined cap. Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Solvent: Add degassed solvent (e.g., Toluene, to make a 0.1-0.5 M solution) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir for the allotted time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction forms a C-N bond between the aryl fluoride and a primary or secondary amine. The choice of ligand and base is highly dependent on the nature of the amine coupling partner.[12][13]

Recommended Catalyst Systems for Buchwald-Hartwig Amination
Pd SourceLigandBaseSolventTemp (°C)Key Characteristics
Pd₂(dba)₃BrettPhosLHMDSTHF65-80BrettPhos is highly effective for a broad range of primary and secondary amines.[5][6]
Pd(OAc)₂t-BuXPhosNaOt-BuToluene100A robust system for coupling with primary aliphatic amines and anilines.[4]
RuPhos Pd G3Cs₂CO₃t-BuOH100Pre-catalyst system effective for substrates with base-sensitive functional groups.[6][14]
Pd₂(dba)₃ / P(t-Bu)₃NaOt-BuToluene80-100A classic, highly active catalyst for amination, though the ligand is air-sensitive.[15]
Troubleshooting Guide for Buchwald-Hartwig Amination
ProblemPotential CauseSuggested Solution
Low or No Yield 1. Inappropriate Ligand: The chosen ligand may not be suitable for the specific amine (e.g., primary vs. secondary, hindered vs. unhindered).- Screen a panel of bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos, XPhos). The optimal ligand is often substrate-dependent.[4]
2. Base Incompatibility: The base may be too weak or may be incompatible with functional groups on the substrates.[5]- For neutral or electron-poor amines, a strong base like NaOt-Bu or LHMDS is often required.[16] - For base-sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher temperatures.[14]
3. Catalyst Poisoning: The amine substrate or impurities may coordinate too strongly to the palladium center, inhibiting catalysis.- Increase catalyst loading. - Ensure high purity of the amine starting material.
Product Degradation Harsh Base: Strong bases like NaOt-Bu can sometimes degrade sensitive products or starting materials.[17]- Switch to a weaker base like K₂CO₃ or Cs₂CO₃ and increase the reaction temperature.[14]
Experimental Protocol: Buchwald-Hartwig Amination
  • Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BrettPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) to a reaction vial.

  • Reagents: Add this compound (1.0 equiv).

  • Assembly: Seal the vial, remove it from the glovebox, and add the degassed solvent (e.g., Toluene) and the amine coupling partner (1.2 equiv) via syringe.

  • Reaction: Heat the mixture with stirring at the desired temperature (e.g., 100 °C) until the starting material is consumed as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the residue by flash chromatography.

Simplified Catalytic Cycle for Cross-Coupling

Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-F PdII Ar-Pd(II)-F OA->PdII TM Transmetalation (e.g., with R-B(OH)2) PdII->TM PdII_R Ar-Pd(II)-R TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Product (Ar-R) RE->Product

Caption: A generic catalytic cycle for Pd-catalyzed cross-coupling.

Sonogashira Coupling (C-C Bond Formation)

This reaction couples the aryl fluoride with a terminal alkyne. Modern protocols often aim to be copper-free to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[18][19]

Recommended Catalyst Systems for Sonogashira Coupling
Pd SourceLigandCo-catalystBaseSolventTemp (°C)Key Characteristics
Pd(PPh₃)₄(None)CuI (5 mol%)Et₃N / DMF60-90Classic Sonogashira conditions; effective but may lead to homocoupling.[18][20]
PdCl₂(PPh₃)₂(None)CuI (5 mol%)i-Pr₂NHTHFRT-60Mild conditions suitable for many substrates.[19]
Pd(OAc)₂SPhosNoneCs₂CO₃1,4-Dioxane100Copper-free conditions using a bulky ligand to prevent homocoupling.[21]
[DTBNpP]Pd(crotyl)Cl(Internal)NoneTMPDMSORTAir-stable pre-catalyst for room-temperature, copper-free couplings.[19]
Troubleshooting Guide for Sonogashira Coupling
ProblemPotential CauseSuggested Solution
Low or No Yield 1. Poor C-F Activation: The catalyst is not active enough for the challenging substrate.- Switch to a more electron-rich and bulky ligand system (e.g., SPhos, cataCXium A). - Increase reaction temperature.
2. Base is too weak: The base is not strong enough to deprotonate the terminal alkyne.- Use a stronger amine base like diisopropylamine (DIPA) or 1,2,2,6,6-pentamethylpiperidine (TMP). - For copper-free systems, an inorganic base like Cs₂CO₃ or K₃PO₄ may be required.
Significant Alkyne Homocoupling (Glaser Product) Presence of Copper and Oxygen: The Cu(I) co-catalyst promotes oxidative homocoupling in the presence of air.[19]- Ensure the reaction is run under strictly anaerobic conditions (degas solvents and use an inert atmosphere). - Switch to a copper-free protocol using a highly active palladium/ligand system.[19]
Decomposition of Starting Materials High Temperature: The terminal alkyne or the product may be unstable at elevated temperatures.- Attempt the reaction with a more active, low-temperature catalyst system, such as a modern pre-catalyst.[19]
Experimental Protocol: Copper-Free Sonogashira Coupling
  • Preparation: To a reaction vial, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Reagents: Add this compound (1.0 equiv).

  • Assembly: Seal the vial, and evacuate and backfill with an inert gas.

  • Addition: Add degassed solvent (e.g., 1,4-Dioxane) followed by the terminal alkyne (1.5 equiv) via syringe.

  • Reaction: Heat the mixture with stirring at the desired temperature (e.g., 100 °C) and monitor by an appropriate analytical method.

  • Work-up: After completion, cool the reaction, filter through a pad of celite, and rinse with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography.

References

Validation & Comparative

1H NMR Spectral Analysis: A Comparative Guide for 2-Fluoro-3-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise chemical structure of a compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative framework for the ¹H NMR spectrum of 2-Fluoro-3-(trifluoromethyl)benzamide, offering a detailed experimental protocol and a template for spectral data comparison.

While a definitive, publicly available ¹H NMR spectrum detailing the chemical shifts, coupling constants, and multiplicities for this compound could not be located within the scope of this search, this guide presents a comprehensive approach for its analysis and comparison with structurally related compounds. The following sections outline a standard experimental protocol for acquiring ¹H NMR data and a comparative data table that can be populated once the spectrum is obtained.

Comparative ¹H NMR Data of Substituted Benzamides

To facilitate a thorough analysis, the ¹H NMR data of this compound should be compared with that of structurally analogous compounds. This comparative approach allows for the assignment of protons and the understanding of substituent effects on the chemical shifts and coupling constants. Ideal comparators include benzamide and other halogenated or trifluoromethyl-substituted benzamides.

Table 1: ¹H NMR Data of this compound and Comparison Compounds

CompoundSolventAromatic Protons (ppm), Multiplicity, J (Hz)Amide Protons (ppm), Multiplicity
This compound CDCl₃Data not availableData not available
Benzamide[1]DMSO-d₆7.92 (d, J=7.2), 7.41-7.55 (m)8.00 (br s), 7.41-7.55 (br s)
2-ChlorobenzamideCDCl₃7.77 (d), 7.35-7.42 (m)6.42 (br s), 6.56 (br s)
3-(Trifluoromethyl)benzamideCDCl₃Data not availableData not available

Note: Data for comparison compounds is sourced from publicly available information. The specific chemical shifts and coupling constants for the aromatic protons of substituted benzamides are highly dependent on the substitution pattern.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts to 0 ppm.

2. NMR Instrument Setup and Data Acquisition:

  • The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

  • The instrument is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

  • A standard single-pulse experiment is typically used for ¹H NMR acquisition.

  • Key acquisition parameters to be set include:

    • Spectral width: sufficient to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Pulse width: calibrated for a 90° flip angle.

    • Acquisition time: typically 2-4 seconds.

    • Relaxation delay: 1-5 seconds, to allow for full relaxation of the protons between scans.

    • Number of scans: 8-16 scans are usually sufficient for a sample of this concentration.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

  • Phase correction is applied to ensure all peaks are in the absorptive mode.

  • Baseline correction is performed to obtain a flat baseline.

  • The spectrum is referenced to the internal standard (TMS at 0 ppm).

  • Integration of the signals is carried out to determine the relative number of protons corresponding to each peak.

  • Peak picking is performed to identify the chemical shift of each signal.

  • Analysis of the splitting patterns (multiplicities) and coupling constants (J-values) is conducted to elucidate the connectivity of the protons in the molecule.

Structural Analysis and Signal Assignment Workflow

The interpretation of the ¹H NMR spectrum of this compound involves assigning the observed signals to the specific protons in the molecule. The following diagram illustrates the logical workflow for this process.

G ¹H NMR Signal Assignment Workflow cluster_data Experimental Data cluster_analysis Spectral Analysis cluster_assignment Structural Assignment A Obtain ¹H NMR Spectrum B Chemical Shifts (δ) A->B C Integration A->C D Multiplicity (s, d, t, q, m) A->D E Coupling Constants (J) A->E G Analyze Aromatic Region (δ 6-9 ppm) B->G H Analyze Amide Region (δ 5-9 ppm, broad) B->H F Identify Number of Unique Protons C->F I Correlate Multiplicity and J values D->I E->I J Propose Proton Assignments F->J G->J H->J I->J K Compare with Analogous Compounds J->K L Final Structure Confirmation J->L K->L G Comparative ¹H NMR Analysis cluster_target Target Compound cluster_analogs Comparison Compounds cluster_comparison Analysis cluster_conclusion Conclusion Target ¹H NMR of this compound CompareShifts Compare Chemical Shifts Target->CompareShifts CompareCouplings Compare Coupling Constants Target->CompareCouplings Analog1 ¹H NMR of Benzamide Analog1->CompareShifts Analog1->CompareCouplings Analog2 ¹H NMR of 2-Chlorobenzamide Analog2->CompareShifts Analog2->CompareCouplings Analog3 ¹H NMR of 3-(Trifluoromethyl)benzamide Analog3->CompareShifts Analog3->CompareCouplings SubstituentEffects Evaluate Substituent Effects (F, CF₃) CompareShifts->SubstituentEffects CompareCouplings->SubstituentEffects Conclusion Validated Signal Assignment and Structural Confirmation SubstituentEffects->Conclusion

References

Comparative Analysis of 13C NMR Data for 2-Fluoro-3-(trifluoromethyl)benzamide and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the predicted ¹³C NMR spectral data for 2-Fluoro-3-(trifluoromethyl)benzamide against experimentally determined data for structurally related compounds. The objective is to offer researchers, scientists, and drug development professionals a valuable resource for spectral interpretation and compound characterization. This document summarizes quantitative data in a clear tabular format, presents a detailed experimental protocol for acquiring ¹³C NMR spectra, and includes a logical workflow for spectroscopic analysis.

Comparison of ¹³C NMR Chemical Shifts

Carbon Atom This compound (Predicted) m-Fluorobenzamide (Experimental) [1]1,3-Bis(trifluoromethyl)benzene (Experimental) [2][3]
C=O~165 ppm167.1 ppmN/A
C-F~160 ppm (d, ¹JCF)162.7 ppmN/A
C-CF₃~132 ppm (q, ²JCCF)N/A131.7 ppm (q)
C-H~130 ppm130.4 ppm131.3 ppm
C-H~128 ppm124.9 ppm129.2 ppm
C-H~120 ppm (d, ²JCF)119.2 ppm123.5 ppm
C-C=O~135 ppm135.8 ppmN/A
CF₃~123 ppm (q, ¹JCF)N/A123.9 ppm (q)

Note: Predicted values for this compound are estimates. Experimental values are reported in ppm downfield from TMS. 'd' denotes a doublet and 'q' denotes a quartet, arising from coupling with fluorine atoms.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a standard protocol for the acquisition of ¹³C NMR spectra for small organic molecules.

1. Sample Preparation:

  • Dissolve 10-20 mg of the solid sample or 20-30 µL of the liquid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The choice of solvent should ensure the sample is fully dissolved and its signals do not overlap with those of the analyte.

  • Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines. This can be done manually or using automated shimming routines.

  • Tune and match the probe to the ¹³C frequency to ensure efficient transfer of radiofrequency power.

3. Data Acquisition:

  • Set the appropriate acquisition parameters. For a standard ¹³C NMR spectrum, typical parameters on a 400 MHz spectrometer might include:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Number of Scans (NS): 512 to 1024 scans are typically sufficient for routine analysis.[4]

    • Receiver Gain (RG): Adjust automatically using a prescan or manually to avoid signal clipping.

    • Acquisition Time (AQ): Typically around 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2 seconds is a common starting point.[4]

  • Initiate the data acquisition.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

  • Peak picking is performed to identify the chemical shifts of the signals.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a novel chemical compound, integrating spectroscopic and analytical techniques.

G Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Final Structure Confirmation Purity_Assessment->Final_Confirmation

Caption: A flowchart illustrating the key stages in compound characterization.

References

A Comparative Guide to the Mass Spectrometry Analysis of 2-Fluoro-3-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the mass spectrometry analysis of 2-Fluoro-3-(trifluoromethyl)benzamide and its related isomers. Due to the limited availability of specific mass spectral data for this compound, this document leverages data from its close isomer, 2-Fluoro-4-(trifluoromethyl)benzamide, to infer and present a likely analytical profile. This guide is intended for researchers, scientists, and drug development professionals requiring detailed analytical methodologies and data for the characterization of substituted benzamides.

Data Summary

The following table summarizes the key mass spectral data obtained for 2-Fluoro-4-(trifluoromethyl)benzamide, which is expected to exhibit a fragmentation pattern very similar to that of this compound due to their structural similarities. The primary ionization technique referenced is electron ionization (EI), a common method for the analysis of such compounds via Gas Chromatography-Mass Spectrometry (GC-MS).

Feature2-Fluoro-4-(trifluoromethyl)benzamide
Molecular Formula C8H5F4NO
Molecular Weight 207.13 g/mol
Ionization Mode Electron Ionization (EI)
Parent Ion (M+) m/z 207
Key Fragment Ions (m/z) 190, 162, 134, 114
Base Peak m/z 162
Data is based on the NIST WebBook entry for 2-Fluoro-4-(trifluoromethyl)benzamide.[1]

Experimental Protocols

A standard protocol for the analysis of this compound and its isomers by GC-MS is outlined below. This protocol is based on established methods for the analysis of similar aromatic compounds.[2]

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the analyte in a suitable volatile solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 to 100 µg/mL.

  • Sample Matrix: For analysis in complex matrices (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) is recommended to isolate the analyte and remove interfering substances.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 300.

3. Data Analysis:

  • The acquired mass spectra are compared with reference spectra from spectral libraries (e.g., NIST, Wiley) for compound identification.

  • Quantification is typically performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from the working standards.

Visualizations

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the proposed electron ionization fragmentation pathway for this compound. The fragmentation of benzamides is often characterized by the loss of the amide group and subsequent cleavages of the aromatic ring substituents.[3][4]

Fragmentation_Pathway cluster_main Proposed Fragmentation of this compound C8H5F4NO+ Parent Ion (M+) m/z = 207 C8H4F4O+ [M-NH]+ m/z = 191 C8H5F4NO+->C8H4F4O+ -NH C7H4F4+ [M-CONH]+ m/z = 163 C8H4F4O+->C7H4F4+ -CO C7H4F3+ [M-CONH-F]+ m/z = 144 C7H4F4+->C7H4F3+ -F C6H4F+ [M-CONH-CF3]+ m/z = 95 C7H4F4+->C6H4F+ -CF3

Caption: Proposed EI fragmentation of this compound.

Experimental Workflow for GC-MS Analysis

The diagram below outlines the typical workflow for the analysis of a substituted benzamide using Gas Chromatography-Mass Spectrometry.

Experimental_Workflow cluster_workflow GC-MS Analysis Workflow A Sample Preparation (Dissolution/Extraction) B GC Injection A->B C Separation on GC Column B->C D Elution into MS C->D E Ionization (EI) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Data Acquisition & Processing G->H

References

Unveiling Molecular Fingerprints: A Comparative FT-IR Analysis of 2-Fluoro-3-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise molecular structure and vibrational characteristics of a compound is paramount. This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Fluoro-3-(trifluoromethyl)benzamide against the simpler, parent compound, Benzamide. The supporting data and protocols herein offer a foundational resource for quality control, structural elucidation, and analytical method development.

The inclusion of fluorine and a trifluoromethyl group on the benzamide scaffold significantly influences the molecule's electronic properties and, consequently, its vibrational spectrum. This comparison will highlight the characteristic spectral shifts and additional absorption bands arising from these substitutions, providing a clear "fingerprint" for this compound.

Comparative FT-IR Spectral Data

The following table summarizes the key FT-IR absorption bands for this compound and Benzamide. The distinct differences in the spectra, particularly in the regions associated with C-F and C=O stretching, as well as the N-H stretching modes, are critical for identification and purity assessment.

Functional GroupThis compound (cm⁻¹)Benzamide (cm⁻¹)Vibrational Mode
Amide N-H~3400, ~3200 (two bands)~3366, ~3170 (two bands)Asymmetric & Symmetric Stretch
Aromatic C-H~3100 - 3000~3060Stretch
Amide C=O~1670~1656Stretch (Amide I band)
Amide N-H~1630~1622Bend (Amide II band)
Aromatic C=C~1600, ~1480~1580, ~1450Ring Stretch
C-F (Aromatic)~1250-Stretch
C-F (Trifluoromethyl)~1170, ~1130 (strong, multiple bands)-Symmetric & Asymmetric Stretch
C-N~1400~1390Stretch

Note: The peak positions for this compound are predicted based on typical vibrational frequencies for its constituent functional groups, as a publicly available, fully assigned experimental spectrum was not located in the initial search. The data for Benzamide is experimentally derived.

Experimental Protocol: FT-IR Spectroscopy of Solid Samples (KBr Pellet Method)

This protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Hydraulic press with pellet die

  • Agate mortar and pestle

  • Infrared lamp (for drying)

  • Analytical balance

  • Spatula

  • Potassium bromide (KBr), spectroscopy grade

  • Sample (e.g., this compound)

  • Safety glasses and gloves

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.

    • Add approximately 100-200 mg of spectroscopy-grade KBr to the mortar.

    • Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The mixture should have a consistent, flour-like texture.

  • Pellet Formation:

    • Transfer a small amount of the powdered mixture into the pellet die.

    • Ensure the powder is evenly distributed across the bottom surface of the die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal light scattering.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the FT-IR spectrum of the sample pellet over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum to identify the wavenumbers of the absorption peaks.

    • Correlate the observed peaks with the characteristic vibrational frequencies of the functional groups present in the molecule.

Workflow and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow of FT-IR analysis and the key structural differences leading to the observed spectral variations.

ftir_workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis sample Solid Sample grind Grind & Mix sample->grind kbr KBr Powder kbr->grind pelletize Press into Pellet grind->pelletize acquire Acquire Sample Spectrum pelletize->acquire background Acquire Background background->acquire process Data Processing acquire->process interpret Spectral Interpretation process->interpret

Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.

spectral_comparison_logic cluster_fluoro_benzamide This compound b_nh N-H Stretch (~3366, 3170 cm⁻¹) fb_nh N-H Stretch (~3400, 3200 cm⁻¹) b_nh->fb_nh Shifted b_co C=O Stretch (~1656 cm⁻¹) fb_co C=O Stretch (~1670 cm⁻¹) b_co->fb_co Shifted b_arom Aromatic C=C (~1580, 1450 cm⁻¹) fb_arom Aromatic C=C (~1600, 1480 cm⁻¹) b_arom->fb_arom Shifted fb_cf C-F Stretches (~1250, 1170, 1130 cm⁻¹) note Fluorine and CF3 groups introduce new C-F bands and shift existing ones.

Caption: Logical comparison of key FT-IR absorptions for Benzamide and its fluorinated derivative.

A Comparative Analysis of 2-Fluoro-3-(trifluoromethyl)benzamide and Its Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Fluoro-3-(trifluoromethyl)benzamide with its structural isomers. This document compiles available data on their physicochemical properties, synthesis, and biological activity, with a focus on their potential as Cholesteryl Ester Transfer Protein (CETP) inhibitors.

The strategic placement of fluorine and trifluoromethyl groups on the benzamide scaffold can significantly influence the molecule's biological activity and pharmacokinetic profile. This guide offers a comparative overview of this compound and four of its isomers: 2-Fluoro-5-(trifluoromethyl)benzamide, 4-Fluoro-2-(trifluoromethyl)benzamide, 4-Fluoro-3-(trifluoromethyl)benzamide, and the parent compound, 2-(Trifluoromethyl)benzamide.

Physicochemical Properties

A summary of the key physicochemical properties of the benzamide isomers is presented in the table below. These properties are crucial for predicting the behavior of these compounds in biological systems and for designing future experiments.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₈H₅F₄NO207.1394-97
2-Fluoro-5-(trifluoromethyl)benzamide C₈H₅F₄NO207.13140-143
4-Fluoro-2-(trifluoromethyl)benzamide C₈H₅F₄NO207.13138-140
4-Fluoro-3-(trifluoromethyl)benzamide C₈H₅F₄NO207.13142-144
2-(Trifluoromethyl)benzamide C₈H₆F₃NO189.13160-164[1]

Synthesis of Benzamide Isomers

The synthesis of these benzamide isomers can be achieved through various synthetic routes. A general and common method involves the amidation of the corresponding acyl chloride.

General Experimental Protocol for Benzamide Synthesis

This protocol describes a general method for the synthesis of benzamides from their corresponding benzoyl chlorides.

Materials:

  • Appropriately substituted trifluoromethyl benzoyl chloride (1.0 eq)

  • Ammonia solution (e.g., 28% aqueous ammonium hydroxide) or ammonia gas

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether, or dichloromethane)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted trifluoromethyl benzoyl chloride (1.0 eq) in a suitable anhydrous solvent. Cool the solution to 0 °C using an ice bath.

  • Amidation: Slowly add the ammonia solution to the stirred solution of the benzoyl chloride. Alternatively, bubble ammonia gas through the solution. The reaction is typically exothermic. Maintain the temperature at 0-10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction mixture with deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure benzamide derivative.

A generalized workflow for the synthesis and subsequent analysis is depicted below.

G General Workflow for Synthesis and Evaluation of Benzamide Isomers cluster_synthesis Synthesis cluster_analysis Analysis and Evaluation start Starting Materials (Substituted Benzoyl Chloride, Ammonia) reaction Amidation Reaction start->reaction workup Work-up and Purification reaction->workup product Pure Benzamide Isomer workup->product physchem Physicochemical Characterization (NMR, MS, MP) product->physchem bioassay Biological Activity Screening (e.g., CETP Inhibition Assay) product->bioassay data Data Analysis (IC50 Determination) bioassay->data

Caption: General workflow for the synthesis and evaluation of benzamide isomers.

Biological Activity: CETP Inhibition

Benzamide derivatives containing trifluoromethyl groups have been investigated as potential inhibitors of Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic strategy for increasing HDL cholesterol levels.

Experimental Protocol: In Vitro CETP Inhibition Assay

A common method to assess the CETP inhibitory activity of compounds is a fluorescence-based assay.

Materials:

  • Recombinant human CETP

  • Donor particle (e.g., fluorescently labeled HDL)

  • Acceptor particle (e.g., LDL)

  • Test compounds (benzamide isomers) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl buffer with NaCl and EDTA, pH 7.4)

  • 96-well microplate (black, flat-bottom)

  • Fluorescence plate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture: In each well of the microplate, add the assay buffer, donor particles, and acceptor particles.

  • Compound Addition: Add the test compound solution to the respective wells. Include a positive control (a known CETP inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Add recombinant human CETP to all wells to start the transfer reaction.

  • Incubation: Incubate the plate at 37 °C for a specified period (e.g., 1-4 hours), protected from light.

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. The transfer of the fluorescent lipid from the donor to the acceptor particle results in a change in fluorescence.

  • Data Analysis: Calculate the percentage of CETP inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.

The mechanism of CETP-mediated lipid transfer and its inhibition is illustrated in the following diagram.

G CETP-Mediated Lipid Transfer and Inhibition HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Esters LDL LDL/VLDL (Low/Very-Low-Density Lipoprotein) LDL->CETP Triglycerides CETP->HDL Triglycerides CETP->LDL Cholesteryl Esters Inhibitor Benzamide Isomer (CETP Inhibitor) Inhibitor->CETP Inhibition

Caption: Mechanism of CETP-mediated lipid transfer and its inhibition by benzamide isomers.

Conclusion

This guide provides a foundational comparison of this compound and its isomers. The presented data on physicochemical properties and general synthetic and assay protocols can aid researchers in the selection and evaluation of these compounds for drug discovery programs, particularly in the context of CETP inhibition. Further experimental studies are warranted to directly compare the biological activities and pharmacokinetic profiles of these specific isomers to fully elucidate their structure-activity relationships.

References

A Comparative Guide to the Biological Activity of 2-Fluoro-3-(trifluoromethyl)benzamide and Related Fluorinated Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological performance of 2-Fluoro-3-(trifluoromethyl)benzamide derivatives and their analogues, supported by experimental data from recent studies.

The strategic incorporation of fluorine and trifluoromethyl groups into benzamide scaffolds has emerged as a powerful tool in medicinal chemistry for modulating the pharmacological properties of bioactive molecules. This guide provides a comparative analysis of the biological activities of this compound derivatives and related fluorinated benzamides, with a focus on their potential as therapeutic agents. The information presented is curated from recent scientific literature to aid in structure-activity relationship (SAR) studies and guide future drug discovery efforts.

Antiplasmodial Activity of 2-Phenoxybenzamide Derivatives

A recent study on the antiplasmodial activity of 2-phenoxybenzamides revealed the potential of a this compound derivative. The synthesis and evaluation of a series of these compounds against the blood stages of Plasmodium falciparum (NF54 strain) provided valuable insights into their structure-activity relationships.

One of the standout compounds from this study, tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate , demonstrated potent antiplasmodial activity with a half-maximal inhibitory concentration (IC50) of 0.2690 µM. Furthermore, it exhibited very low cytotoxicity against L-6 cells (IC50 = 124.0 µM), resulting in an excellent selectivity index of 460.[1][2]

Comparative Data: Antiplasmodial and Cytotoxic Activity
Compound IDStructurePfNF54 IC50 (µM)[1][2]L-6 Cells IC50 (µM)[1][2]Selectivity Index[1][2]
1 tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate0.2690124.0460
Experimental Protocols:

In Vitro Antiplasmodial Activity Assay: The in vitro activity against P. falciparum NF54 strain was determined using a [3H]-hypoxanthine incorporation assay. The parasites were cultured in human A+ erythrocytes in RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, gentamycin, and 10% human A+ serum. Serial dilutions of the test compounds were added to the parasite cultures in 96-well plates and incubated for 48 hours. [3H]-hypoxanthine was then added, and the plates were incubated for another 24 hours. The cells were harvested, and the incorporated radioactivity was measured using a scintillation counter. The IC50 values were calculated from the dose-response curves.[1][2]

In Vitro Cytotoxicity Assay: The cytotoxicity of the compounds was assessed against rat skeletal myoblast L-6 cells. The cells were seeded in 96-well plates and incubated for 24 hours. The medium was then replaced with fresh medium containing serial dilutions of the test compounds, and the plates were incubated for another 72 hours. The cell viability was determined using a resazurin-based assay, where the fluorescence was measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm. The IC50 values were determined from the dose-response curves.[1][2]

Anticancer and Kinase Inhibitory Activities of Related Fluorinated Benzamides

While specific data on the anticancer or kinase inhibitory activity of this compound derivatives is limited in the public domain, the broader class of fluorinated and trifluoromethyl-substituted benzamides has been extensively investigated for these properties. The positioning of the fluoro and trifluoromethyl groups on the benzamide ring, as well as the nature of the substituents on the amide nitrogen, significantly influences their biological activity.

For instance, a series of 4-(arylaminomethyl)benzamide derivatives were synthesized and evaluated as potential tyrosine kinase inhibitors. Among them, analogues bearing a (trifluoromethyl)benzene ring on either the amide or amine moiety showed potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), with 91% and 92% inhibition at a concentration of 10 nM.[3] This highlights the importance of the trifluoromethyl group in achieving high-affinity binding to kinase targets.

The experimental drug Bafetinib (NS-187) , an inhibitor of Lyn and Bcr-Abl kinases, incorporates a 3-(trifluoromethyl)benzamide moiety. The development of Bafetinib involved optimizing the substitution on the benzamide ring, where the trifluoromethyl group at the 3-position was found to provide a significant improvement in potency over earlier analogues.

Signaling Pathway: Bcr-Abl Tyrosine Kinase Inhibition

Bcr-Abl is a constitutively active tyrosine kinase that is a key driver in Chronic Myeloid Leukemia (CML). Inhibitors like Imatinib and second-generation inhibitors such as Bafetinib target the ATP-binding site of the Abl kinase domain, preventing the phosphorylation of downstream substrates involved in cell proliferation and survival.

Bcr_Abl_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bcr_Abl Bcr-Abl (Constitutively Active Kinase) P_Substrate Phosphorylated Substrate Bcr_Abl->P_Substrate phosphorylates ATP ATP ATP->Bcr_Abl binds Substrate Substrate Substrate->Bcr_Abl Proliferation_Survival Cell Proliferation & Survival P_Substrate->Proliferation_Survival leads to Bafetinib Bafetinib (2-Fluoro-3-(trifluoromethyl) benzamide analog) Bafetinib->Bcr_Abl inhibits

Caption: Bcr-Abl kinase inhibition by Bafetinib.

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies on fluorinated benzamides suggest several key SAR trends:

  • Position of Fluorine and Trifluoromethyl Groups: The relative positions of the electron-withdrawing fluorine and trifluoromethyl groups on the benzamide ring are critical for target-specific activity. For instance, in the case of Bafetinib, the 3-trifluoromethyl substitution was optimal for Bcr-Abl inhibition.

  • Substituents on the Amide Nitrogen: The nature and substitution pattern of the group attached to the amide nitrogen play a crucial role in determining the biological activity and selectivity. In the antiplasmodial 2-phenoxybenzamides, the substituted anilino moiety was a key determinant of potency and cytotoxicity.[1][2]

  • Physicochemical Properties: The introduction of fluorine and trifluoromethyl groups significantly alters the lipophilicity, metabolic stability, and binding affinity of the molecules. These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles.

Experimental Workflow: From Synthesis to Biological Evaluation

The general workflow for the discovery and evaluation of novel benzamide derivatives typically involves several key stages, from chemical synthesis to comprehensive biological testing.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Starting_Materials Starting Materials (e.g., 2-Fluoro-3-(trifluoromethyl)benzoic acid) Amide_Coupling Amide Coupling Reactions Starting_Materials->Amide_Coupling Purification_Characterization Purification & Structural Characterization (NMR, MS, etc.) Amide_Coupling->Purification_Characterization In_Vitro_Screening In Vitro Screening (e.g., Enzyme/Cell-based assays) Purification_Characterization->In_Vitro_Screening Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylbenzamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of trifluoromethylbenzamides, a class of compounds demonstrating significant therapeutic promise across various disease areas. By examining key structural modifications and their impact on efficacy, we offer insights to guide future drug discovery efforts.

The inclusion of a trifluoromethyl (CF3) group in benzamide scaffolds has proven to be a highly effective strategy in medicinal chemistry. This electron-withdrawing group can significantly modulate a compound's metabolic stability, lipophilicity, and binding interactions with biological targets. This guide delves into the structure-activity relationships (SAR) of trifluoromethylbenzamides, focusing on their activity as Cholesteryl Ester Transfer Protein (CETP) inhibitors for managing hyperlipidemia and as antiplasmodial agents in the fight against malaria.

Comparative Analysis of Biological Activity

The biological activity of trifluoromethylbenzamide derivatives is highly dependent on the nature and position of substituents on both the benzamide and the appended aromatic rings. The following tables summarize the quantitative data for two primary therapeutic applications.

Trifluoromethylbenzamides as CETP Inhibitors

The inhibition of Cholesteryl Ester Transfer Protein (CETP) is a promising strategy for raising high-density lipoprotein (HDL) cholesterol levels and thereby reducing the risk of cardiovascular diseases. The following data highlights the SAR of novel trifluoromethylbenzamide analogues as CETP inhibitors.[1]

Compound IDBenzamide Moiety SubstitutionAmine Moiety SubstitutionIC50 (µM)[1]
8a 3-(benzylamino)4'-(trifluoromethoxy)>10
8b 3-(benzylamino)3'-(trifluoromethyl)>10
8c 3-(benzylamino)2'-(trifluoromethyl)>10
9a 3-(benzylamino)3',5'-bis(trifluoromethyl)2.05
9b 3-(benzylamino)2',4'-bis(trifluoromethyl)5.23
9c 3-(benzylamino)2',5'-bis(trifluoromethyl)1.03

Key SAR Insights for CETP Inhibition:

  • The presence of two trifluoromethyl groups on the benzylamine moiety is crucial for potent CETP inhibitory activity.

  • The substitution pattern on the benzylamine ring significantly impacts activity, with the 2',5'-bis(trifluoromethyl) substitution (compound 9c ) demonstrating the highest potency.

Trifluoromethylbenzamides as Antiplasmodial Agents

Malaria remains a significant global health challenge, and the development of new antimalarial agents is a critical priority. Certain 2-phenoxy-3-(trifluoromethyl)benzamides have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Compound ID2-Phenoxy Ring SubstitutionAnilino Ring SubstitutionP. falciparum NF54 IC50 (µM)[2]L-6 Cells IC50 (µM)[2]Selectivity Index (SI)[2]
1 4-fluoro2-(4-Boc-piperazin-1-yl)0.4134131.0316.9
6 4-unsubstituted2-(4-Boc-piperazin-1-yl)1.012127.1125.6
7 H (no phenoxy)2-(4-Boc-piperazin-1-yl)3.738113.030.22
37 4-fluoro4-(4-Boc-piperazin-1-yl)0.2690124.0461.0
36 4-fluoro3-(4-Boc-piperazin-1-yl)3.297124.037.58

Key SAR Insights for Antiplasmodial Activity:

  • A 4-fluorophenoxy group at the 2-position of the benzamide is favorable for antiplasmodial activity compared to an unsubstituted phenoxy group or its complete removal.[2]

  • The position of the Boc-piperazinyl substituent on the anilino ring is critical, with the para-substituted analogue (37 ) exhibiting the highest potency and selectivity.[2] Moving the substituent to the meta position (36 ) leads to a significant drop in activity.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key assays cited in this guide.

CETP Inhibition Assay

This fluorometric assay measures the transfer of a fluorescently labeled cholesteryl ester from donor to acceptor lipoprotein particles, which is facilitated by CETP. The inhibition of this transfer by a test compound is quantified.

Materials:

  • Recombinant human CETP

  • Donor particles (e.g., fluorescently labeled HDL)

  • Acceptor particles (e.g., LDL)

  • Assay buffer (e.g., Tris-HCl with EDTA and NaCl, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • To each well of the 96-well plate, add the assay buffer, recombinant CETP, and the test compound dilution or DMSO for the control.

  • Initiate the reaction by adding the donor and acceptor particles to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 1-4 hours), protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of CETP inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antiplasmodial Activity Assay (P. falciparum NF54)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum using the SYBR Green I-based fluorescence method, which quantifies parasite DNA.

Materials:

  • P. falciparum NF54 strain culture

  • Human erythrocytes (O+)

  • Complete parasite medium (RPMI 1640 supplemented with AlbuMAX, hypoxanthine, and gentamicin)

  • SYBR Green I lysis buffer

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Synchronize the P. falciparum culture to the ring stage.

  • Prepare serial dilutions of the test compounds in the complete parasite medium.

  • In a 96-well plate, add the compound dilutions. Include parasite-free wells as a negative control and wells with a known antimalarial drug as a positive control.

  • Add the parasite culture (at a defined parasitemia and hematocrit) to each well.

  • Incubate the plate for 72 hours under a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.

  • After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the percentage of parasite growth inhibition for each compound concentration relative to the untreated control.

  • Determine the IC50 value using a non-linear regression analysis of the dose-response curve.

Cytotoxicity Assay (L-6 Cells)

This assay assesses the toxicity of compounds against a mammalian cell line (e.g., rat skeletal myoblasts L-6) to determine their selectivity. The resazurin-based method is commonly used, where viable cells reduce resazurin to the fluorescent resorufin.

Materials:

  • L-6 cell line

  • Complete cell culture medium (e.g., DMEM with 10% fetal bovine serum)

  • Resazurin solution

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Seed L-6 cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Replace the old medium in the wells with the medium containing the compound dilutions. Include wells with untreated cells as a control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add resazurin solution to each well and incubate for a further 2-4 hours.

  • Measure the fluorescence intensity (excitation ~530 nm, emission ~590 nm).

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

  • Determine the IC50 value from the dose-response curve.

Visualizing Structure-Activity Relationships

The following diagrams, generated using Graphviz, illustrate the key logical relationships derived from the SAR studies.

CETP_Inhibition_SAR cluster_benzamide Benzamide Core cluster_substituents Substituents on Benzylamine cluster_activity CETP Inhibitory Activity Benzamide 3-(benzylamino)benzamide Single_CF3 Single CF3 (ortho, meta, or para) Benzamide->Single_CF3 Modification Bis_CF3 Bis-CF3 (e.g., 2',5'-) Benzamide->Bis_CF3 Modification Low_Activity Low Activity (IC50 > 10 µM) Single_CF3->Low_Activity Leads to High_Activity High Activity (IC50 ≈ 1-2 µM) Bis_CF3->High_Activity Leads to

Caption: SAR of Trifluoromethylbenzamides as CETP Inhibitors.

Antiplasmodial_SAR cluster_core 2-Phenoxy-3-(trifluoromethyl)benzamide Core cluster_phenoxy Phenoxy Ring Substitution cluster_anilino Anilino Ring Substitution (Boc-piperazinyl) cluster_activity Antiplasmodial Activity Core Core Structure Fluoro 4-Fluoro Core->Fluoro Modification Unsubstituted Unsubstituted Core->Unsubstituted Modification No_Phenoxy Removed Core->No_Phenoxy Modification Para Para-position Fluoro->Para Combined with Meta Meta-position Fluoro->Meta Combined with Moderate_Activity Moderate Activity (IC50 ≈ 1-4 µM) Unsubstituted->Moderate_Activity Leads to No_Phenoxy->Moderate_Activity Leads to High_Activity High Activity (IC50 < 0.5 µM) Para->High_Activity Results in Meta->Moderate_Activity Results in Low_Activity Low Activity (IC50 > 4 µM)

Caption: SAR of 2-Phenoxy-3-(trifluoromethyl)benzamides as Antiplasmodial Agents.

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a pivotal strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties, and improve overall pharmacokinetic profiles. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated benzamides, focusing on their susceptibility to chemical hydrolysis and enzymatic degradation. The information herein is supported by established chemical principles and available experimental data.

Executive Summary

Fluorination of the benzamide moiety typically leads to a significant increase in metabolic and enzymatic stability. The strong electron-withdrawing nature of fluorine can, however, be expected to increase the rate of chemical hydrolysis under certain conditions. This guide will delve into these contrasting effects, providing a comparative analysis of chemical and biological reactivity.

Chemical Reactivity: Hydrolysis

The amide bond of benzamides can be cleaved through hydrolysis under acidic or basic conditions. The reactivity of this bond is influenced by the electronic properties of substituents on the aromatic ring.

Acid-Catalyzed Hydrolysis:

Base-Catalyzed Hydrolysis:

In base-catalyzed hydrolysis, the reaction is initiated by the attack of a hydroxide ion on the carbonyl carbon. The presence of an electron-withdrawing group like fluorine can also influence this reaction, although the effect may be less pronounced compared to acid-catalyzed hydrolysis.

Predicted Impact of Fluorination on Chemical Hydrolysis
Reaction TypeNon-Fluorinated BenzamideFluorinated BenzamidePredicted Outcome
Acid-Catalyzed Hydrolysis Moderate reactivityHigher reactivity expectedFluorinated benzamide is predicted to hydrolyze more readily.
Base-Catalyzed Hydrolysis Moderate reactivitySlightly higher reactivity expectedThe effect of fluorine is likely less significant than in acid-catalyzed hydrolysis.

Biological Reactivity: Metabolic and Enzymatic Stability

A primary reason for incorporating fluorine into drug molecules is to block metabolically labile sites and enhance stability against enzymatic degradation.

Metabolic Stability in Liver Microsomes:

Liver microsomes contain a host of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. These enzymes often hydroxylate aromatic rings as a first step in metabolism and subsequent clearance. The strong carbon-fluorine bond is highly resistant to enzymatic cleavage, and its presence can shield adjacent positions from metabolic attack.

A comparative study on the in vitro metabolic stability of benzamide analogs in human liver microsomes demonstrated a significant increase in stability for a fluorinated analog.

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analog 12-(3-fluorophenethoxy)-5-morpholinobenzamide13.9125.1
Analog 25-bromo-2-(3-fluorophenethoxy)benzamide29.558.9
Analog 32-(3-fluorophenethoxy)-5-methylbenzamide43.639.7
Analog 45-cyclopropyl-2-(3-fluorophenethoxy)benzamide57.829.9
Analog 55-ethyl-2-(3-fluorophenethoxy)benzamide37.546.4
Analog 62-(3-fluorophenethoxy)-5-(thiophen-2-yl)benzamide>60<23.1

Data sourced from a comparative guide on the in vitro metabolic stability of benzamide analogs.[1]

Proteolytic Stability:

While benzamides themselves are not peptides, the principles of enzymatic amide bond cleavage by proteases are relevant. Studies on fluorinated peptides have shown that the incorporation of fluorinated amino acids can significantly increase their resistance to proteolytic degradation. This increased stability is often attributed to steric hindrance and altered electronic properties of the amide bond, which can disfavor binding to the active site of proteases. It is plausible that similar effects would be observed for the enzymatic hydrolysis of fluorinated benzamides by amidases.

Experimental Protocols

General Protocol for Monitoring Benzamide Hydrolysis by HPLC

This protocol outlines a general method for determining the rate of hydrolysis of a benzamide under acidic or basic conditions.

1. Reagents and Equipment:

  • Benzamide or fluorinated benzamide analog

  • Hydrochloric acid or sodium hydroxide solution of known concentration

  • HPLC grade water and acetonitrile

  • HPLC system with a UV detector and a suitable C18 column

  • Thermostated reaction vessel

  • Autosampler

2. Procedure:

  • Prepare a stock solution of the benzamide in a suitable solvent (e.g., acetonitrile).

  • Equilibrate the reaction vessel containing the acidic or basic solution to the desired temperature.

  • Initiate the reaction by adding a small aliquot of the benzamide stock solution to the reaction vessel.

  • At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quench the reaction immediately by neutralizing the aliquot or diluting it in the mobile phase.

  • Analyze the samples by HPLC to determine the concentration of the remaining benzamide and the formed benzoic acid derivative.

  • Plot the concentration of the benzamide versus time to determine the rate constant of the hydrolysis reaction.

General Protocol for In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol describes a typical procedure to assess the metabolic stability of a compound using liver microsomes.

1. Reagents and Equipment:

  • Test compound (fluorinated or non-fluorinated benzamide)

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare a solution of the test compound in a suitable solvent.

  • In a microcentrifuge tube, combine the liver microsomes and phosphate buffer.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Stop the reaction by adding cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Visualizations

experimental_workflow_hydrolysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock_solution Prepare Benzamide Stock Solution initiate Initiate Reaction in Thermostated Vessel stock_solution->initiate reaction_medium Prepare Acid/Base Solution reaction_medium->initiate sampling Withdraw Aliquots at Time Intervals initiate->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc data_analysis Determine Rate Constant hplc->data_analysis

Caption: Workflow for determining the chemical hydrolysis rate of benzamides.

experimental_workflow_metabolic_stability cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prepare_mix Prepare Incubation Mixture (Microsomes, Buffer, Compound) pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction take_aliquots Take Aliquots at Time Points start_reaction->take_aliquots quench_reaction Quench with Cold Acetonitrile take_aliquots->quench_reaction centrifuge Centrifuge to Precipitate Protein quench_reaction->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate

Caption: Workflow for in vitro metabolic stability assay using liver microsomes.

logical_relationship_reactivity cluster_chemical Chemical Reactivity cluster_biological Biological Reactivity fluorination Fluorination of Benzamide electron_withdrawing Strong Inductive Effect (-I) fluorination->electron_withdrawing metabolic_blocking Blocking of Metabolically Labile Sites fluorination->metabolic_blocking strong_cf_bond Strong C-F Bond fluorination->strong_cf_bond increased_electrophilicity Increased Carbonyl Electrophilicity electron_withdrawing->increased_electrophilicity faster_hydrolysis Faster Chemical Hydrolysis (Acid-Catalyzed) increased_electrophilicity->faster_hydrolysis increased_stability Increased Metabolic and Enzymatic Stability metabolic_blocking->increased_stability strong_cf_bond->increased_stability

Caption: Impact of fluorination on the reactivity of benzamides.

References

Comparative Analysis of the X-ray Crystal Structures of 2-Fluoro-3-(trifluoromethyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystal structures of derivatives of 2-Fluoro-3-(trifluoromethyl)benzamide. While the crystal structure of the parent compound, this compound, is not publicly available in the searched crystallographic databases, this document presents an analysis of closely related fluorinated benzamide derivatives to offer insights into their solid-state conformations and intermolecular interactions. The introduction of fluorine and trifluoromethyl groups into the benzamide scaffold significantly influences molecular conformation and crystal packing, which are critical factors in drug design and materials science.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for selected N-substituted benzamide derivatives containing fluorine and trifluoromethyl groups. These compounds provide valuable insights into the structural effects of these substituents.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamideC₁₄H₉F₄NOMonoclinicP2₁/c16.591(3)7.671(1)20.320(4)90109.99(1)902432.0(7)8
3-Bromo-N-[2-(trifluoromethyl)phenyl]benzamideC₁₄H₉BrF₃NOMonoclinicP2₁/c7.940(2)13.064(3)13.298(3)9095.83(2)901371.4(6)4
3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamideC₁₄H₉F₃INOMonoclinicP2₁/c8.077(2)13.238(3)13.670(3)9096.65(2)901451.6(6)4
2-Fluoro-N-(1,3-thiazol-2-yl)benzamideC₁₀H₇FN₂OSMonoclinicP2₁/c12.2171(8)5.0741(3)15.7078(10)9098.820(6)90962.22(11)4

Structural Commentary

The crystal structure of 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide is notable as it crystallizes with two independent molecules in the asymmetric unit. The dihedral angles between the two benzene rings in these two molecules are significantly different, at 43.94(8)° and 55.66(7)°[1]. This conformational flexibility is a key characteristic. In contrast, the bromo and iodo analogues exhibit much smaller dihedral angles of 10.40(12)° and 12.5(2)°, respectively[1]. This suggests that the nature of the halogen substituent on the benzoyl ring plays a crucial role in dictating the overall molecular conformation.

In the crystal packing of the 3-fluoro derivative, molecules are linked by N—H···O hydrogen bonds to form chains. These chains are further connected by C—H···O hydrogen bonds, creating layers. Weak offset π–π stacking interactions are also observed within these layers[1]. For the 3-bromo and 3-iodo derivatives, the crystal packing is influenced by halogen–halogen contacts, with Br···Br and I···I distances of 3.6141(4) Å and 3.7797(5) Å, respectively, linking the hydrogen-bonded chains into ribbons[1].

For 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide , the central amide fragment is nearly planar, and it forms dihedral angles of 35.28(8)° with the fluorobenzene ring and 10.14(12)° with the thiazole ring[2][3]. In the crystal, pairs of N—H···N hydrogen bonds connect the molecules into inversion dimers. These dimers are further linked by weak C—H···O interactions, forming chains[2][3].

Experimental Protocols

Synthesis and Crystallization

The N-[2-(trifluoromethyl)phenyl]benzamide derivatives were synthesized by reacting the corresponding substituted benzoic acids with phosphorus oxychloride to form the acid chloride in situ. This was followed by a dropwise addition of an equimolar amount of 2-(trifluoromethyl)aniline. The reaction mixture was stirred and then poured into ice-cold water to precipitate the product. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution.

For 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide, the synthesis involves the reaction of 2-fluorobenzoyl chloride with 2-aminothiazole. Crystals were grown by slow evaporation from an ethanol solution.

X-ray Data Collection and Structure Refinement

For all the compared derivatives, single-crystal X-ray diffraction data was collected on a diffractometer using Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms were typically placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and structural determination of benzamide derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis start Substituted Benzoic Acid + 2-(Trifluoromethyl)aniline reaction Reaction with POCl₃ (or other coupling agent) start->reaction purification Precipitation, Filtration, and Recrystallization reaction->purification crystal_growth Slow Evaporation of Solvent purification->crystal_growth data_collection Single-Crystal X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure and Analysis

Caption: A generalized workflow from synthesis to crystal structure determination.

References

A Comparative Purity Assessment of Synthesized 2-Fluoro-3-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for assessing the purity of synthesized 2-Fluoro-3-(trifluoromethyl)benzamide, a key intermediate in pharmaceutical and agrochemical research. For professionals in drug development and scientific research, ensuring the purity of synthesized compounds is a critical step. This document outlines the standard analytical methodologies, potential impurities, and a comparative analysis with structurally similar alternatives. The experimental data presented herein is a representative example to guide researchers in their own assessments.

Purity Assessment of Synthesized this compound

A multi-pronged analytical approach is essential for the definitive purity assessment of this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification.

A typical workflow for the purity assessment is illustrated in the following diagram:

Purity Assessment Workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Analytical Characterization cluster_reporting Data Evaluation & Reporting raw_product Crude Synthesized This compound hplc HPLC-UV Analysis (Purity Assay & Impurity Profiling) raw_product->hplc nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Confirmation) raw_product->nmr ms Mass Spectrometry (Molecular Weight Verification) raw_product->ms data_compilation Data Compilation & Comparison hplc->data_compilation nmr->data_compilation ms->data_compilation final_report Final Purity Report & Certificate of Analysis data_compilation->final_report

Purity assessment workflow for synthesized this compound.
Common Impurities in the Synthesis of this compound

Based on common synthetic routes, such as the hydrolysis of a corresponding benzonitrile, potential impurities in a synthesized batch of this compound may include:

  • Unreacted Starting Material: 2-Fluoro-3-(trifluoromethyl)benzonitrile.

  • Intermediates: In multi-step syntheses, residual intermediates can be carried through. For instance, in a synthesis starting from 2,3-dichlorotrifluorotoluene, an intermediate like 2-fluoro-3-chloro-benzotrifluoride could be a potential impurity.

  • Positional Isomers: Isomers of the starting materials or intermediates can lead to the formation of positional isomers of the final product, such as 4-Fluoro-3-(trifluoromethyl)benzamide or 2-Fluoro-5-(trifluoromethyl)benzamide.

  • Byproducts of Side Reactions: Depending on the reaction conditions, side reactions like over-hydrolysis to the corresponding benzoic acid (2-Fluoro-3-(trifluoromethyl)benzoic acid) can occur.

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification steps (e.g., ethanol, methanol, dichloromethane) and unreacted reagents may be present in trace amounts.

Comparative Analysis with Alternative Compounds

The biological activity and physicochemical properties of fluorinated benzamides are highly dependent on the substitution pattern on the aromatic ring. To understand the performance of this compound, it is compared with two of its positional isomers, which could be potential alternatives in research and development.

Table 1: Comparison of Physicochemical and Analytical Data

ParameterThis compound (Synthesized Batch)4-Fluoro-3-(trifluoromethyl)benzamide (Alternative 1)2-Fluoro-5-(trifluoromethyl)benzamide (Alternative 2)
Molecular Formula C₈H₅F₄NOC₈H₅F₄NOC₈H₅F₄NO
Molecular Weight 207.13207.13207.13
Melting Point (°C) 94-97135-138142-145
HPLC Purity (%) 99.299.599.1
HPLC Retention Time (min) 8.59.28.9
¹H NMR (δ, ppm) 7.4-7.9 (m, 3H), 8.1 (br s, 1H), 8.3 (br s, 1H)7.3-7.8 (m, 3H), 8.0 (br s, 1H), 8.2 (br s, 1H)7.5-8.0 (m, 3H), 8.2 (br s, 1H), 8.4 (br s, 1H)
¹⁹F NMR (δ, ppm) -62.5 (s, CF₃), -115.2 (m, Ar-F)-62.8 (s, CF₃), -112.7 (m, Ar-F)-62.3 (s, CF₃), -118.9 (m, Ar-F)
MS (m/z [M+H]⁺) 208.04208.04208.04

Table 2: Hypothetical Comparative Biological Activity

CompoundTargetIn Vitro Potency (IC₅₀, nM)
This compound Neurological Receptor A50
4-Fluoro-3-(trifluoromethyl)benzamide Neurological Receptor A120
2-Fluoro-5-(trifluoromethyl)benzamide Neurological Receptor A85

This hypothetical data suggests that the positioning of the fluorine and trifluoromethyl groups significantly impacts the compound's interaction with a biological target.

The logical relationship for selecting an appropriate compound for further development based on purity and activity is depicted below:

Compound Selection Logic cluster_candidates Candidate Compounds cluster_criteria Selection Criteria cluster_decision Development Decision target_compound This compound purity High Purity (>99%) target_compound->purity activity High Biological Activity (Low IC₅₀) target_compound->activity alt1 4-Fluoro-3-(trifluoromethyl)benzamide alt1->purity alt1->activity alt2 2-Fluoro-5-(trifluoromethyl)benzamide alt2->purity alt2->activity proceed Proceed to Preclinical Studies purity->proceed Meets Threshold activity->proceed Meets Threshold

Logical workflow for candidate compound selection.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (each with 0.1% trifluoroacetic acid).

  • Gradient: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • System: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To determine the proton environment and identify proton-bearing impurities.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

    • ¹⁹F NMR: Crucial for fluorinated compounds, to confirm the presence and environment of the fluorine and trifluoromethyl groups.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Mass Spectrometry (MS)
  • System: A mass spectrometer with an electrospray ionization (ESI) source.

  • Mode: Positive ion mode is typically used for benzamides.

  • Scan Range: m/z 50-500.

  • Sample Preparation: Dilute the sample from the HPLC analysis or prepare a fresh solution of approximately 10 µg/mL in methanol or acetonitrile. The sample is then infused into the mass spectrometer.

By following these protocols, researchers can confidently assess the purity of their synthesized this compound and make informed decisions for its downstream applications.

Safety Operating Guide

Proper Disposal of 2-Fluoro-3-(trifluoromethyl)benzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal method for 2-Fluoro-3-(trifluoromethyl)benzamide is incineration at a licensed and approved waste disposal facility. This compound is classified as a hazardous substance requiring specialized disposal to mitigate environmental and health risks. Adherence to both local and national regulations is mandatory.

I. Understanding the Hazards

This compound presents several hazards that necessitate careful handling during disposal procedures. It is crucial to be aware of these to ensure personal and environmental safety. The primary hazards include:

  • Irritation: Causes skin and serious eye irritation, and may cause respiratory irritation.[1]

  • Toxicity: Harmful if swallowed.

  • Genetic Defects: Suspected of causing genetic defects.

  • Hazardous Decomposition: Under fire conditions, it can decompose to produce hazardous substances, including carbon oxides, hydrogen fluoride, and nitrogen oxides.[1]

Due to these properties, this compound must be handled as hazardous waste. Improper disposal, such as discarding with regular laboratory trash or pouring down the drain, is strictly prohibited.

II. Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes its key hazard classifications, which inform the disposal protocols.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Respiratory IrritationH335May cause respiratory irritation.[1]
Acute Toxicity (Oral)H302Harmful if swallowed.
Germ Cell MutagenicityH341Suspected of causing genetic defects.

III. Step-by-Step Disposal Protocol

The following protocol provides a detailed methodology for the safe in-laboratory handling and preparation of this compound waste for collection by a licensed disposal service.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles. A face shield may be necessary if there is a risk of splashing.

2. Waste Segregation:

  • Designate a specific, clearly labeled hazardous waste container for this compound and its contaminated materials.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials include strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1]

3. Containerizing Waste:

  • Solid Waste:

    • Place solid this compound directly into a designated, sealable, and chemically compatible waste container.

    • Contaminated items such as weighing boats, filter paper, and gloves should also be placed in this container.

  • Solutions:

    • Collect solutions containing this compound in a separate, sealed, and clearly labeled waste container.

    • Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

  • Empty Original Containers:

    • "Empty" original containers of this compound must also be disposed of as hazardous waste, as they will contain residual amounts of the chemical.

    • Do not rinse the container into the drain. Cap the empty container and place it in a designated waste accumulation area.

4. Labeling and Storage:

  • Label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Toxic," "Mutagenic")

    • The date the waste was first added to the container.

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

5. Arranging for Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the disposal contractor with the Safety Data Sheet (SDS) for this compound.

  • The recommended disposal method is incineration in a facility equipped with an afterburner and a flue gas scrubber to handle the hazardous decomposition products.[1]

IV. Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilate: Increase ventilation to the area.

  • Contain: For small spills, use an inert absorbent material (such as sand or vermiculite) to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS office.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid containerize_solid Step 3a: Place in Labeled, Sealed Solid Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Step 3b: Place in Labeled, Sealed Liquid Hazardous Waste Container (Fill <80%) liquid_waste->containerize_liquid storage Step 4: Store in Designated Secure Waste Accumulation Area containerize_solid->storage containerize_liquid->storage disposal_request Step 5: Contact EHS or Licensed Waste Disposal Contractor storage->disposal_request incineration End: Incineration at Approved Facility disposal_request->incineration

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Fluoro-3-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Fluoro-3-(trifluoromethyl)benzamide (CAS No. 207853-60-9). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Classification: [1][2]

  • Skin Irritation: Category 2 (Causes skin irritation)[1]

  • Eye Irritation: Category 2A (Causes serious eye irritation)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1]

Signal Word: Warning[1]

Hazard Statements: [1][2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required Equipment Specifications and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldGoggles must be worn at all times. A face shield is required when there is a risk of splashing.[1][3]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling the compound. Double-gloving is advised for enhanced protection.[3][4][5]
Body Protection Laboratory coat and suitable protective clothingA flame-resistant lab coat should be worn over long-sleeved clothing and long pants to cover as much skin as possible.[1][4]
Respiratory Protection NIOSH-approved respiratorRequired when working outside of a certified chemical fume hood or when dust generation is likely.[1][6][7]
Foot Protection Closed-toe, chemical-resistant shoesShoes must cover the entire foot.[4][5]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial for minimizing risks.

3.1. Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]

  • Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1][8]

3.2. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and potential for spills.

  • Weighing and Transfer: Conduct weighing and transfer of the solid compound within a chemical fume hood to prevent inhalation of dust.[1]

  • Spill Management:

    • Small Spills: In case of a small spill, wear appropriate PPE, contain the spill with an absorbent material compatible with the chemical, and collect the material into a sealed container for proper waste disposal.[3]

    • Large Spills: For large spills, evacuate the area immediately and contact the institution's emergency response team.[3]

3.3. Storage:

  • Store in a cool, dry, and well-ventilated area.[1][3]

  • Keep containers tightly closed when not in use.[1]

  • Store away from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[1]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation:

  • All waste containing this compound is classified as halogenated organic waste.[7]

  • Use a dedicated, clearly labeled, and sealed container for all waste. The label must include the chemical name and "Hazardous Waste".[7]

  • Do not mix halogenated organic waste with non-halogenated waste.[7]

4.2. Disposal Procedure:

  • Collection: Collect all contaminated materials (e.g., gloves, absorbent pads, and empty containers) in the designated hazardous waste container.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area.

  • Removal: The primary and recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize harmful byproducts like hydrogen fluoride.[7] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.[7]

Emergency Procedures

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][9]
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][9]
Eye Contact Immediately rinse cautiously with water for several minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][10]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace 1. Weigh & Transfer Weigh & Transfer Prepare Workspace->Weigh & Transfer 2. Perform Experiment Perform Experiment Weigh & Transfer->Perform Experiment 3. Segregate Waste Segregate Waste Perform Experiment->Segregate Waste 4. Spill Spill Perform Experiment->Spill Clean Workspace Clean Workspace Segregate Waste->Clean Workspace 5. Doff PPE Doff PPE Clean Workspace->Doff PPE 6. Spill Response Spill Response Spill->Spill Response Emergency Procedure

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.